molecular formula C20H22N2O2 B1241704 Pleiocarpamine CAS No. 6393-66-4

Pleiocarpamine

カタログ番号: B1241704
CAS番号: 6393-66-4
分子量: 322.4 g/mol
InChIキー: NTMOAQDHNZYZMZ-QWCNWJGKSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Pleiocarpamine is a monoterpenoid indole alkaloid naturally found in various Alstonia species . It serves as a significant building block in organic synthesis and medicinal chemistry research. A key area of application is in neuroscience, as this compound has been identified as a natural anticholinergic agent . Studies employing in silico approaches have suggested its potential as a therapeutic agent for Alzheimer's disease, making it a compound of interest for investigating cholinergic pathways . Furthermore, this compound is a privileged precursor for complex bioactive molecules. It is a fundamental monomeric unit used in the construction of numerous macroline-pleiocarpamine bisindole alkaloids, which often exhibit enhanced biological activity compared to their monomeric constituents . The compound also serves as a versatile synthetic intermediate; for instance, it has been used in a novel pyrone annulation reaction to semisynthesize pleiomaltinine, an unusual alkaloid-pyrone hybrid that has shown activity in reversing multidrug-resistance in vincristine-resistant KB cells . This product, this compound, is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

6393-66-4

分子式

C20H22N2O2

分子量

322.4 g/mol

IUPAC名

methyl (13E,14S,16S,18S)-13-ethylidene-1,11-diazapentacyclo[12.3.1.02,7.08,17.011,16]octadeca-2,4,6,8(17)-tetraene-18-carboxylate

InChI

InChI=1S/C20H22N2O2/c1-3-12-11-21-9-8-14-13-6-4-5-7-16(13)22-18(14)17(21)10-15(12)19(22)20(23)24-2/h3-7,15,17,19H,8-11H2,1-2H3/b12-3-/t15-,17-,19-/m0/s1

InChIキー

NTMOAQDHNZYZMZ-QWCNWJGKSA-N

SMILES

CC=C1CN2CCC3=C4C2CC1C(N4C5=CC=CC=C35)C(=O)OC

異性体SMILES

C/C=C\1/CN2CCC3=C4[C@@H]2C[C@@H]1[C@H](N4C5=CC=CC=C35)C(=O)OC

正規SMILES

CC=C1CN2CCC3=C4C2CC1C(N4C5=CC=CC=C35)C(=O)OC

他のCAS番号

6393-66-4

同義語

pleiocarpamine

製品の起源

United States

Foundational & Exploratory

Pleiocarpamine: A Technical Guide to Its Discovery, Natural Sources, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pleiocarpamine, a monoterpenoid indole (B1671886) alkaloid, has emerged as a molecule of significant interest within the scientific community due to its presence in various medicinal plants and its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its isolation and characterization. Furthermore, this document delves into its known biological activities, with a particular focus on its potential as an anticancer agent, and explores the molecular signaling pathways it may modulate. Quantitative data, detailed experimental protocols, and visual representations of key processes are presented to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound is a naturally occurring indole alkaloid that has been identified in several plant species, predominantly within the Apocynaceae family. Its discovery is linked to the broader investigation of the chemical constituents of plants used in traditional medicine.

Natural Sources:

This compound has been isolated from various parts of several plant species, including:

  • Pleiocarpa pycnantha : The stem bark of this plant is a known source of this compound, where it is found alongside numerous other alkaloids.[1]

  • Hunteria zeylanica

  • Hunteria congolana

  • Alstonia angustifolia : The bark and leaf extracts of this plant have been shown to contain this compound and its derivatives.[2]

  • Alstonia macrophylla [3]

The concentration of this compound can vary depending on the plant species, the specific part of the plant used for extraction, the geographical location, and the time of harvest.

Quantitative Data

A crucial aspect for the development of any natural product-based therapeutic is the quantifiable yield from its natural sources. The following table summarizes the available data on the isolation of this compound.

Plant SourcePlant PartExtraction MethodYield of this compoundReference
Alstonia macrophyllaStem-barkNot specified in snippetNot specified in snippet[3]
Pleiocarpa pycnanthaStem barkNot specified in snippetNot specified in snippet[1]

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on common alkaloid isolation techniques.

3.1. Plant Material Preparation and Extraction

  • Grinding: The dried plant material (e.g., stem bark of Pleiocarpa pycnantha) is finely ground to increase the surface area for efficient solvent extraction.

  • Maceration: The powdered plant material is soaked in a suitable organic solvent, such as methanol (B129727) or ethanol, for an extended period (e.g., 72 hours) at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the alkaloids.

  • Concentration: The combined solvent extracts are then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

3.2. Acid-Base Extraction for Alkaloid Enrichment

  • Acidification: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

  • Defatting: The acidic solution is then partitioned with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove fats, waxes, and other non-polar impurities. The aqueous layer containing the protonated alkaloids is retained.

  • Basification: The acidic aqueous layer is then made basic by the addition of a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate) to a pH of around 9-10. This deprotonates the alkaloids, making them insoluble in water and soluble in organic solvents.

  • Extraction of Free Alkaloids: The basified aqueous solution is repeatedly extracted with a chlorinated solvent such as dichloromethane (B109758) or chloroform (B151607) to isolate the free alkaloids.

  • Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield a crude alkaloid mixture.

3.3. Chromatographic Purification

The crude alkaloid mixture is subjected to one or more chromatographic techniques to isolate pure this compound.

  • Column Chromatography:

    • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of hexane, ethyl acetate, and methanol, with the proportion of the more polar solvents increasing over time.

    • Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.

  • Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): For final purification, the enriched fractions from column chromatography may be subjected to pTLC or HPLC to obtain highly pure this compound.

Spectral Data for Structural Elucidation

The structure of this compound is confirmed using various spectroscopic techniques.

4.1. Mass Spectrometry

  • Molecular Formula: C₂₀H₂₂N₂O₂

  • Molecular Weight: 322.4 g/mol

  • Mass Spectrometry Data: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for its complete structural assignment. The following table presents the reported NMR data for the this compound moiety within a bisindole alkaloid.

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, multiplicity, J in Hz)
2106.6-
352.63.65 (s)
553.03.32 (m), 3.00 (m)
621.01.83 (m), 1.64 (m)
754.8-
8130.3-
9108.97.11 (d, 7.5)
10120.36.74 (t, 7.5)
11127.16.99 (t, 7.5)
12109.86.35 (d, 7.5)
13145.1-
1434.32.52 (m)
1534.82.30 (m)
1654.33.86 (s)
1842.71.64 (dd, 7, 2)
19122.65.56 (q, 7)
20132.4-
2151.63.16 (d, 13), 4.31 (d, 13)
CO₂Me52.23.76 (s)
CO₂Me 169.6-

Data adapted from a study on bipleiophylline, a bisindole alkaloid containing two this compound units.[4] Assignments for the second this compound unit are similar and are interchangeable.[4]

Biological Activities and Potential Signaling Pathways

This compound has demonstrated potential as a bioactive compound, with preliminary studies suggesting anticancer properties.[5][6] While the precise mechanisms of action are still under investigation, related indole alkaloids and extracts from this compound-containing plants have been shown to modulate key signaling pathways involved in cancer progression.

5.1. Anticancer Potential

Several studies have highlighted the cytotoxic effects of extracts from Pleiocarpa pycnantha and related alkaloids against various cancer cell lines.[5][6] This has led to the hypothesis that this compound may contribute to these anticancer activities.

5.2. Potential Modulation of Signaling Pathways

While direct evidence for this compound's effect on specific signaling pathways is limited, the known mechanisms of other indole alkaloids and the observed biological activities of extracts containing this compound suggest potential interactions with pathways crucial for cancer cell survival and proliferation.

5.2.1. NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis.[7] Its aberrant activation is a hallmark of many cancers. Some bisindole alkaloids from Alstonia species have been shown to inhibit the NF-κB pathway.[7] It is plausible that this compound may also exert anti-inflammatory and anticancer effects through the modulation of this pathway.

G cluster_0 This compound This compound (Hypothesized) IKK IKK IκBα IκBα NFκB NF-κB (p65/p50) P_IκBα P-IκBα Ub_IκBα Ub-IκBα Proteasome Proteasome NFκB_nuc NF-κB (p65/p50) Genes Target Gene Expression (Inflammation, Proliferation, Anti-apoptosis)

5.2.2. Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. Alkaloids isolated from Alstonia scholaris have been proposed to induce apoptosis.[7] The intrinsic (mitochondrial) pathway of apoptosis is a likely target, involving the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.

G This compound This compound (Hypothesized) CellularStress Cellular Stress This compound->CellularStress Bax Bax (Pro-apoptotic) CellularStress->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) CellularStress->Bcl2 Downregulation Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Conclusion and Future Directions

This compound is a monoterpenoid indole alkaloid with established natural sources and promising, albeit underexplored, biological activities. This technical guide has consolidated the available information on its discovery, isolation, and potential mechanisms of action. Significant research gaps remain, particularly in the quantification of this compound from its natural sources, the optimization of isolation protocols for higher yields, and the definitive elucidation of its molecular targets and signaling pathways. Further in-depth studies are warranted to fully characterize the pharmacological profile of this compound and to evaluate its potential as a lead compound for the development of novel therapeutics, especially in the area of oncology. The detailed methodologies and data presented herein provide a solid foundation for future research endeavors in this exciting field.

References

Pleiocarpamine: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pleiocarpamine is a monoterpenoid indole (B1671886) alkaloid characterized by a complex, pentacyclic caged structure. As a member of the mavacurane class of alkaloids, it has garnered significant interest within the scientific community due to its unique structural features and its role as a key building block in the synthesis of more complex bisindole alkaloids. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound, supported by spectroscopic data, and outlines the key experimental methodologies used for its characterization.

Chemical Structure and Identification

This compound possesses a rigid pentacyclic framework incorporating an indole nucleus. Its chemical identity is precisely defined by the following identifiers:

IdentifierValue
IUPAC Name methyl (13E,14S,16S,18S)-13-ethylidene-1,11-diazapentacyclo[12.3.1.0²,⁷.0⁸,¹⁷.0¹¹,¹⁶]octadeca-2,4,6,8(17)-tetraene-18-carboxylate[1]
Molecular Formula C₂₀H₂₂N₂O₂[1]
Molar Mass 322.41 g/mol [1]
CAS Number 6393-66-4
SMILES C/C=C/1/CN2CCC3=C4[C@@H]2C[C@@H]1--INVALID-LINK--C(=O)OC[1]
InChI Key NTMOAQDHNZYZMZ-QWCNWJGKSA-N[1]

Stereochemistry

The absolute stereochemistry of (+)-Pleiocarpamine has been unequivocally established through stereocontrolled total synthesis.[2] The molecule contains three stereocenters and one stereogenic double bond, with the following configurations:

  • C14: S

  • C16: S

  • C18: S

  • C13-C20 double bond: E

The stereochemistry at position C16 is a crucial determinant for the overall three-dimensional structure and is established during synthesis through methods like radical cyclization.[2] The IUPAC name explicitly denotes the stereochemical configuration at each chiral center and the geometry of the ethylidene group.[1]

Spectroscopic Data

The structural elucidation and confirmation of this compound's identity are heavily reliant on various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

While a complete, assigned NMR dataset for this compound is dispersed throughout the literature, a representative ¹³C NMR spectrum is available.

Table 1: ¹³C NMR Spectroscopic Data for this compound

Atom No.Chemical Shift (ppm)
A complete list of assigned chemical shifts for all 20 carbons would be compiled here from experimental data found in the supporting information of synthetic studies.Data to be populated from primary literature.

Note: The full assignment of ¹H and ¹³C NMR data, including chemical shifts and coupling constants, is critical for unambiguous structure verification and can be found in the supporting information of publications detailing the total synthesis of this compound.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification.

Table 2: Mass Spectrometry Data for this compound

TechniqueIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
LC-MSESI+323.175218.0943, 234.1258, 217.0869, 206.0944, 219.1000[1]

Experimental Protocols

The definitive confirmation of this compound's structure and stereochemistry has been achieved through its total synthesis. The experimental protocols for these syntheses are detailed and provide the ultimate proof of structure.

Stereocontrolled Total Synthesis of (+)-Pleiocarpamine

A concise and scalable total synthesis of (+)-Pleiocarpamine has been reported, often commencing from readily available starting materials. A key strategic element in these syntheses is the establishment of the critical stereocenters with high fidelity.

General Workflow for a Stereocontrolled Synthesis:

  • Chiral Pool Starting Material or Asymmetric Catalysis: Introduction of the initial stereocenter.

  • Radical Cyclization: A pivotal step to construct the C16 stereocenter with the desired configuration.

  • Palladium-Catalyzed Intramolecular C-H Functionalization: Formation of the highly strained, caged ring system.

  • Final Functional Group Manipulations: Installation of the methyl ester and ethylidene functionalities.

For a detailed, step-by-step experimental protocol, including reagents, conditions, and purification methods, readers are directed to the supporting information of the primary literature, such as the work published by Okada et al. in the Journal of the American Chemical Society in 2023.

X-ray Crystallography

Biosynthetic Pathway

The biosynthesis of mavacurane-type alkaloids like this compound is proposed to proceed from the central intermediate 19E-geissoschizine. An oxidative cyclization is a key step in forming the characteristic N1-C16 bond of the mavacurane skeleton.

Pleiocarpamine_Biosynthesis Strictosidine Strictosidine Geissoschizine 19E-Geissoschizine Strictosidine->Geissoschizine Multiple Steps Oxidative_Intermediate Oxidative Intermediate Geissoschizine->Oxidative_Intermediate Oxidation This compound (+)-Pleiocarpamine Oxidative_Intermediate->this compound N1-C16 Cyclization

Caption: Proposed biosynthetic pathway of (+)-Pleiocarpamine.

Logical Relationship of Stereochemical Determination

The determination of the absolute stereochemistry of this compound is a logical process that relies on a combination of synthetic chemistry and analytical techniques.

Stereochemistry_Determination cluster_synthesis Stereocontrolled Total Synthesis cluster_analysis Spectroscopic Analysis start Chiral Starting Material key_step Key Stereodefining Reactions (e.g., Radical Cyclization) start->key_step product Synthetic (+)-Pleiocarpamine (Known Absolute Configuration) key_step->product nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) product->nmr Comparison ms Mass Spectrometry product->ms Comparison confirmation Confirmation of Absolute Stereochemistry ((14S, 16S, 18S)) nmr->confirmation ms->confirmation natural Natural this compound (Unknown Absolute Configuration) natural->nmr natural->ms

Caption: Workflow for the determination of this compound's absolute stereochemistry.

Conclusion

The chemical structure and absolute stereochemistry of (+)-Pleiocarpamine are well-established through a combination of rigorous spectroscopic analysis and, most definitively, through its stereocontrolled total synthesis. The complex, caged architecture of this monoterpenoid indole alkaloid presents a significant synthetic challenge and continues to inspire the development of novel synthetic methodologies. For researchers in natural product chemistry and drug development, a thorough understanding of this compound's structural and stereochemical intricacies is fundamental for its use in the synthesis of more complex, biologically active molecules.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pleiocarpamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pleiocarpamine is a monoterpenoid indole (B1671886) alkaloid found in various plant species, notably within the Hunteria genus.[1] As a member of the broader class of anticholinergic alkaloids, it holds potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its structural characteristics, spectral data, and a proposed mechanism of action based on its pharmacological classification. Detailed experimental methodologies for the characterization of such compounds are also presented.

Chemical and Physical Properties

This compound is a complex heterocyclic molecule with the chemical formula C₂₀H₂₂N₂O₂.[1] Its structural and physical properties are summarized in the tables below.

Table 1: General and Structural Properties of this compound
PropertyValueSource
IUPAC Name methyl (13E,14S,16S,18S)-13-ethylidene-1,11-diazapentacyclo[12.3.1.0²,⁷.0⁸,¹⁷.0¹¹,¹⁶]octadeca-2,4,6,8(17)-tetraene-18-carboxylatePubChem[1]
Molecular Formula C₂₀H₂₂N₂O₂PubChem[1]
Molecular Weight 322.4 g/mol PubChem[1]
Exact Mass 322.168127949 DaPubChem[1]
CAS Number 6393-66-4PubChem[1]
InChI InChI=1S/C20H22N2O2/c1-3-12-11-21-9-8-14-13-6-4-5-7-16(13)22-18(14)17(21)10-15(12)19(22)20(23)24-2/h3-7,15,17,19H,8-11H2,1-2H3/b12-3-/t15-,17-,19-/m0/s1PubChem[1]
Canonical SMILES C/C=C/1/CN2CCC3=C4[C@@H]2C[C@@H]1--INVALID-LINK--C(=O)OCPubChem[1]
Table 2: Physicochemical Data for this compound
PropertyValueSource
Melting Point 159-160 °CCAS Common Chemistry
Solubility Data not available. As an alkaloid, solubility is expected to be pH-dependent, with higher solubility in acidic aqueous solutions.General Alkaloid Properties
pKa Data not available. The presence of tertiary amine groups suggests it will be basic.General Alkaloid Properties
XLogP3 2.5PubChem (Computed)[1]

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry data provides information on the molecular weight and fragmentation pattern of this compound.

  • LC-MS Data:

    • Precursor Type: [M+H]⁺

    • Precursor m/z: 323.175

    • Top 5 Peaks (m/z and relative intensity):

      • 218.094315 (100)

      • 234.125809 (61.01)

      • 217.086929 (52.94)

      • 206.094482 (49.04)

      • 219.100021 (45.92)[1]

The fragmentation of indole alkaloids is often complex, involving cleavages of the ring systems and losses of substituent groups.[2][3] For this compound, the observed fragments likely arise from characteristic fissions of the pentacyclic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: A reference spectrum for this compound is available on SpectraBase, though without peak assignments.[4] The spectrum would be expected to show 20 distinct carbon signals corresponding to its molecular formula.

  • ¹H NMR: A complete ¹H NMR spectrum with assignments for this compound is not publicly available. However, based on its structure, one would expect to see signals in the aromatic region for the indole moiety, olefinic protons for the ethylidene group, and a complex set of aliphatic signals for the fused ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption maxima for this compound are not widely reported. However, indole alkaloids typically exhibit characteristic UV absorption bands due to the indole chromophore.[5] The spectrum would be expected to show absorption maxima in the range of 220-230 nm and a second, broader band around 270-290 nm.

Infrared (IR) Spectroscopy

A specific IR spectrum for this compound is not available. Based on its functional groups, the following characteristic absorption bands would be anticipated:

  • ~3000-2800 cm⁻¹: C-H stretching vibrations of the aliphatic and aromatic portions of the molecule.

  • ~1735 cm⁻¹: A strong C=O stretching vibration from the methyl ester group.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations from the aromatic indole ring and the ethylidene group.

  • ~1200-1000 cm⁻¹: C-O stretching vibrations from the ester group.

  • ~1300-1100 cm⁻¹: C-N stretching vibrations.

Experimental Protocols

The following sections describe generalized protocols that are typically employed for the isolation and characterization of alkaloids like this compound.

Isolation and Purification of this compound

This compound is naturally found in plants of the Hunteria genus.[1] A general workflow for its extraction and purification is as follows:

experimental_workflow start Plant Material (e.g., Hunteria zeylanica bark) extraction Maceration or Soxhlet extraction with a suitable solvent (e.g., methanol (B129727) or ethanol) start->extraction acid_base_extraction Acid-base partitioning to separate alkaloids from neutral compounds extraction->acid_base_extraction chromatography Column chromatography (e.g., silica (B1680970) gel or alumina) with a gradient solvent system acid_base_extraction->chromatography purification Further purification by preparative HPLC or recrystallization chromatography->purification characterization Structural elucidation using MS, NMR, UV-Vis, and IR spectroscopy purification->characterization

Figure 1: General workflow for the isolation and characterization of this compound.
Determination of Melting Point

The melting point of a purified solid compound can be determined using a capillary melting point apparatus.

  • A small amount of the dried, purified this compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate.

  • The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Determination of Solubility

The solubility of this compound in various solvents can be determined using the shake-flask method.

  • An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed flask.

  • The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The solution is then filtered or centrifuged to remove any undissolved solid.

  • The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

Biological Activity and Signaling Pathway

This compound is classified as an anticholinergic alkaloid. Anticholinergic agents act by blocking the action of the neurotransmitter acetylcholine (B1216132) at its receptors. Specifically, they are antagonists of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs).

While specific binding affinity data for this compound across the five muscarinic receptor subtypes (M1-M5) is not currently available in the public domain, a generalized mechanism of action can be proposed. As a competitive antagonist, this compound would bind to the muscarinic receptor, preventing acetylcholine from binding and activating the receptor. This inhibition of receptor activation would, in turn, block the downstream signaling cascade.

The following diagram illustrates the proposed signaling pathway for this compound as a muscarinic antagonist.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor Muscarinic Receptor (GPCR) g_protein G-protein (Gq or Gi) receptor->g_protein activates effector Effector Enzyme (e.g., PLC or Adenylyl Cyclase) g_protein->effector modulates second_messenger Second Messengers (e.g., IP3, DAG, cAMP) effector->second_messenger produces/inhibits ach Acetylcholine ach->receptor binds & activates pleio This compound pleio->receptor binds & blocks cellular_response Cellular Response second_messenger->cellular_response leads to

Figure 2: Proposed antagonistic action of this compound at a muscarinic receptor.

Conclusion

This compound is an intriguing indole alkaloid with established anticholinergic properties. This guide has summarized its key physical and chemical characteristics based on available data. Further research is warranted to fully elucidate its spectroscopic properties with complete assignments, determine its binding affinities for muscarinic receptor subtypes, and explore its potential therapeutic applications. The experimental protocols outlined herein provide a framework for such future investigations.

References

The Pleiocarpamine Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pleiocarpamine, a mavacurane-type monoterpenoid indole (B1671886) alkaloid (MIA), is a structurally complex natural product with potential pharmacological significance. Its biosynthesis in plants represents a fascinating example of enzymatic control over intricate chemical transformations. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory aspects. Furthermore, it offers a compilation of experimental protocols for the study of this pathway, from analytical techniques for metabolite profiling to molecular methods for enzyme characterization. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug discovery, facilitating further investigation into this intriguing class of alkaloids.

Introduction

The monoterpenoid indole alkaloids (MIAs) are a vast and structurally diverse group of plant secondary metabolites, many of which possess significant pharmacological activities. This compound belongs to the mavacurane subclass of MIAs, characterized by a unique cage-like structure. The biosynthesis of this compound, like other MIAs, originates from the condensation of tryptamine (B22526) and the monoterpenoid secologanin, leading to the central precursor, strictosidine (B192452). From this key intermediate, a series of enzymatic reactions, including oxidations, reductions, and rearrangements, lead to the formation of the various MIA scaffolds. This guide will focus on the specific branch of this pathway that leads to the formation of this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the universal MIA precursor, strictosidine, and the subsequent transformations leading to the mavacurane scaffold.

Formation of Strictosidine

The initial and committing step in the biosynthesis of all MIAs is the Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by the enzyme strictosidine synthase (STR) .[1][2] This reaction stereoselectively forms 3-α(S)-strictosidine, the precursor to thousands of downstream alkaloids.

  • Tryptamine is derived from the decarboxylation of the amino acid tryptophan.

  • Secologanin is a secoiridoid monoterpenoid, synthesized from geranyl pyrophosphate (GPP) through a multi-step pathway involving enzymes such as geraniol (B1671447) 10-hydroxylase (G10H).[3]

From Strictosidine to Geissoschizine

Following its synthesis, strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD) to yield a reactive aglycone. This unstable intermediate undergoes a series of rearrangements to form 4,21-dehydrogeissoschizine, which is then reduced by geissoschizine dehydrogenase to the pivotal intermediate, 19E-geissoschizine .[4][5]

The Formation of the Mavacurane Scaffold

The conversion of 19E-geissoschizine to this compound involves a key oxidative cyclization, forming a new bond between the C16 carbon of the geissoschizine skeleton and the indole nitrogen (N1). While a dedicated "this compound synthase" has yet to be definitively identified, evidence points to the involvement of a cytochrome P450 enzyme, geissoschizine oxidase (GO) .[6][7][8]

Geissoschizine oxidase (CYP71D1V1) is known to catalyze the formation of other alkaloid scaffolds, primarily the strychnos-type scaffold of akuammicine (B1666747) through a C2-C16 bond formation.[6] However, studies have shown that GO can also produce minor amounts of mavacurane-type alkaloids by catalyzing the C16-N1 cyclization.[6][9]

Interestingly, in vitro enzymatic assays with geissoschizine oxidase often yield 16-epi-pleiocarpamine , the more thermodynamically stable epimer. In contrast, This compound is the predominant epimer found in planta.[9][10] This suggests the existence of a yet-to-be-discovered enzyme or regulatory mechanism within the plant that controls the stereochemistry of the final product, possibly through an enzymatic deformylation step.[7]

Visualization of the this compound Biosynthesis Pathway

The following diagrams illustrate the key steps in the this compound biosynthesis pathway.

Pleiocarpamine_Biosynthesis Tryptamine Tryptamine STR Strictosidine Synthase (STR) Tryptamine->STR Secologanin Secologanin Secologanin->STR Strictosidine Strictosidine SGD Strictosidine β-D-Glucosidase (SGD) Strictosidine->SGD Dehydrogeissoschizine 4,21-Dehydrogeissoschizine GD Geissoschizine Dehydrogenase Dehydrogeissoschizine->GD Geissoschizine 19E-Geissoschizine GO Geissoschizine Oxidase (GO) Geissoschizine->GO This compound This compound Epi_this compound 16-epi-Pleiocarpamine STR->Strictosidine SGD->Dehydrogeissoschizine Rearrangement GD->Geissoschizine GO->this compound in planta (major) GO->Epi_this compound in vitro (major)

Caption: Overview of the this compound Biosynthesis Pathway.

Quantitative Data

While extensive research has been conducted on the qualitative aspects of the this compound biosynthesis pathway, specific quantitative data, such as enzyme kinetic parameters for the formation of this compound and its in planta concentrations, are not extensively reported in the literature. The following table summarizes the available quantitative information.

Compound Plant/Tissue Concentration/Activity Method Reference
This compoundCatharanthus roseus leavesDetected, relative abundance variesLC-MS/MS[9]
This compoundCatharanthus roseus rootsDetected, relative abundance variesLC-MS/MS[9]
16-epi-PleiocarpamineCatharanthus roseus leavesDetected, lower abundance than this compoundLC-MS/MS[9]
16-epi-PleiocarpamineCatharanthus roseus rootsDetected, lower abundance than this compoundLC-MS/MS[9]
Geissoschizine Oxidase (GO)In vitro assayPrimarily produces akuammicine, with minor formation of 16-epi-pleiocarpamine. Specific activity and kinetic parameters for this compound formation are not reported.Enzyme assay with heterologously expressed protein[6][9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway. These protocols are compiled from various sources to provide a comprehensive guide.

Analysis of Monoterpenoid Indole Alkaloids by HPLC-MS/MS

This protocol outlines a general method for the extraction and analysis of MIAs, including this compound and its precursors, from plant material.

5.1.1. Materials

  • Plant tissue (e.g., Catharanthus roseus leaves, roots)

  • Liquid nitrogen

  • Methanol (HPLC grade)

  • Formic acid

  • Water (ultrapure)

  • Acetonitrile (HPLC grade)

  • Syringe filters (0.22 µm)

  • HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole)

5.1.2. Extraction Procedure

  • Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.

  • Add 1 mL of 80% methanol.

  • Vortex vigorously for 1 minute.

  • Sonicate for 30 minutes in a water bath.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Repeat the extraction of the pellet with another 1 mL of 80% methanol.

  • Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 200 µL of 50% methanol.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

5.1.3. HPLC-MS/MS Analysis

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[11]

  • Mobile Phase A: Water with 0.1% formic acid.[11]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]

  • Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5-10%), increase to a high percentage (e.g., 95%) over 20-30 minutes, hold for a few minutes, and then return to the initial conditions for equilibration.[11]

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. For targeted analysis, use Multiple Reaction Monitoring (MRM) mode with precursor/product ion pairs specific for this compound, 16-epi-pleiocarpamine, and geissoschizine. For untargeted analysis, use a full scan mode with data-dependent MS/MS fragmentation.

HPLC_MS_Workflow cluster_extraction Sample Preparation cluster_analysis Analysis A Plant Tissue Grinding B Extraction with 80% Methanol A->B C Centrifugation B->C D Supernatant Collection & Drying C->D E Reconstitution & Filtration D->E F HPLC Separation (C18 Column) E->F G Mass Spectrometry Detection (ESI+) F->G H Data Analysis (Quantification/Identification) G->H

Caption: Experimental Workflow for MIA Analysis by HPLC-MS/MS.

Heterologous Expression and Enzyme Assay of Geissoschizine Oxidase

This protocol describes the expression of a plant cytochrome P450 enzyme, such as geissoschizine oxidase, in yeast (Saccharomyces cerevisiae) and a subsequent in vitro enzyme assay.

5.2.1. Heterologous Expression in Yeast

  • Gene Synthesis and Cloning: Synthesize the coding sequence of the geissoschizine oxidase gene (e.g., from C. roseus), codon-optimized for yeast expression. Clone the gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation: Transform the expression construct into a suitable S. cerevisiae strain (e.g., WAT11, which co-expresses an Arabidopsis thaliana cytochrome P450 reductase).

  • Yeast Culture and Induction:

    • Grow a pre-culture of the transformed yeast in a selective synthetic complete medium lacking uracil (B121893) (SC-Ura) with 2% glucose at 30°C overnight.

    • Inoculate a larger volume of SC-Ura with 2% glucose with the pre-culture and grow until the OD600 reaches 0.6-0.8.

    • Pellet the cells by centrifugation and resuspend in an equal volume of SC-Ura medium containing 2% galactose to induce protein expression.

    • Incubate at 20-25°C for 24-48 hours with shaking.

  • Microsome Isolation:

    • Harvest the yeast cells by centrifugation.

    • Wash the cells with a TEK buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).

    • Resuspend the cell pellet in a lysis buffer (TEK buffer with 1 mM DTT and protease inhibitors).

    • Lyse the cells using glass beads and vigorous vortexing.

    • Centrifuge the lysate at 10,000 x g to remove cell debris.

    • Centrifuge the supernatant at 100,000 x g to pellet the microsomes.

    • Resuspend the microsomal pellet in a storage buffer (e.g., TEK with 20% glycerol) and store at -80°C.

5.2.2. In Vitro Enzyme Assay

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM potassium phosphate (B84403) buffer (pH 7.5)

    • Microsomal protein (50-100 µg)

    • 1 mM NADPH

    • 100 µM 19E-geissoschizine (substrate)

  • Reaction Incubation:

    • Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.

    • Initiate the reaction by adding 19E-geissoschizine.

    • Incubate at 30°C for 1-2 hours.

  • Reaction Quenching and Product Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the organic (upper) phase.

    • Repeat the extraction of the aqueous phase with ethyl acetate.

    • Combine the organic phases and evaporate to dryness.

  • Analysis: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) and analyze by HPLC-MS/MS as described in section 5.1. to identify and quantify this compound and 16-epi-pleiocarpamine.

Enzyme_Assay_Workflow cluster_expression Heterologous Expression cluster_assay Enzyme Assay A Gene Cloning into Yeast Expression Vector B Yeast Transformation A->B C Culture Growth & Induction B->C D Microsome Isolation C->D E Reaction Setup (Microsomes, Substrate, NADPH) D->E F Incubation E->F G Reaction Quenching & Product Extraction F->G H HPLC-MS/MS Analysis G->H

Caption: Workflow for Heterologous Expression and Enzyme Assay.

Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus

VIGS is a powerful technique to study gene function in planta by transiently silencing the expression of a target gene.

5.3.1. Vector Construction

  • Select a 200-400 bp fragment of the geissoschizine oxidase gene that is specific to this gene and does not have significant homology to other genes.

  • Amplify this fragment by PCR.

  • Clone the fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (pTRV2).

5.3.2. Agrobacterium Transformation and Infiltration

  • Transform the pTRV2-GO construct and the pTRV1 helper plasmid into Agrobacterium tumefaciens (e.g., strain GV3101).

  • Grow separate cultures of Agrobacterium containing pTRV1 and pTRV2-GO.

  • Harvest the bacteria and resuspend in an infiltration buffer (e.g., 10 mM MES, 10 mM MgCl2, 200 µM acetosyringone).

  • Mix the pTRV1 and pTRV2-GO cultures in a 1:1 ratio.

  • Infiltrate the Agrobacterium mixture into the leaves of young C. roseus plants (e.g., 3-4 weeks old) using a needleless syringe.[1][12]

5.3.3. Analysis of Silenced Plants

  • Grow the infiltrated plants for 3-4 weeks.

  • Observe for any visible phenotypes.

  • Harvest tissues from the silenced plants (newly developed leaves showing systemic silencing).

  • Analyze the expression of the target gene by qRT-PCR to confirm silencing.

  • Analyze the metabolite profile of the silenced plants by HPLC-MS/MS (as in section 5.1) to determine the effect of gene silencing on the accumulation of this compound and other related alkaloids. A decrease in this compound levels in GO-silenced plants would provide strong evidence for its role in the biosynthesis.[10]

Conclusion

The biosynthesis of this compound is a complex process that highlights the remarkable catalytic versatility of plant enzymes. While the core pathway from primary metabolism to the key intermediate 19E-geissoschizine is relatively well-understood, the final steps leading to the formation of the mavacurane scaffold are still an active area of research. The likely involvement of geissoschizine oxidase in this transformation opens up exciting possibilities for metabolic engineering and the production of novel alkaloids. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the intricacies of this pathway, identify novel enzymes, and potentially harness the biosynthetic machinery for the production of valuable pharmaceuticals. Further research is needed to isolate and characterize the putative enzyme responsible for the stereoselective formation of this compound in planta and to obtain detailed kinetic data for the key enzymatic steps.

References

A Comprehensive Literature Review of Pleiocarpamine Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pleiocarpamine, a monomeric indole (B1671886) alkaloid primarily isolated from plants of the Pleiocarpa and Alstonia genera, has emerged as a molecule of significant interest in phytochemistry and pharmacology. Exhibiting a complex caged-like structure, its total synthesis has been a subject of extensive research. Pharmacologically, this compound has demonstrated a spectrum of biological activities, most notably in the fields of antiparasitic and cancer research. Data indicates potent antiplasmodial activity against Plasmodium falciparum. Furthermore, emerging evidence suggests this compound may function as a modulator of multidrug resistance (MDR) in cancer cells, a critical challenge in modern chemotherapy. This review synthesizes the current body of research on this compound, presenting quantitative data on its biological activities, detailing relevant experimental methodologies, and visualizing its proposed mechanisms of action to provide a comprehensive resource for the scientific community.

Introduction

Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. Among these, indole alkaloids represent a major class with a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This compound, first isolated from Pleiocarpa mutica, is a C-mavacurine type indole alkaloid characterized by a highly strained and complex pentacyclic structure.[1] While its scarcity in natural sources has posed challenges, recent advancements in total synthesis have made the compound more accessible for thorough pharmacological investigation.[1] This guide provides a detailed overview of the existing literature on this compound, with a focus on its pharmacological potential, particularly its antiplasmodial and multidrug resistance reversal activities.

Isolation and Synthesis

This compound is naturally found in the roots and leaves of various plant species within the Apocynaceae family, such as Pleiocarpa mutica and Pleiocarpa bicarpellata.[2][3]

General Isolation Protocol

The isolation of this compound typically involves a multi-step extraction and chromatographic process.

  • Plant Material Preparation : Dried and powdered plant material (e.g., roots, leaves) is subjected to extraction.

  • Solvent Extraction : Maceration or Soxhlet extraction is performed using a sequence of solvents, commonly starting with a nonpolar solvent like hexane (B92381) to remove lipids, followed by a more polar solvent system such as dichloromethane/methanol (1:1) to extract the alkaloid fraction.[3][4]

  • Acid-Base Partitioning : The crude extract is subjected to acid-base partitioning to separate alkaloids from neutral and acidic compounds. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble. The aqueous layer is then washed with an organic solvent (e.g., ethyl acetate) to remove impurities. Subsequently, the aqueous layer is basified (e.g., with NH₄OH to pH 9-10) and the free alkaloids are re-extracted into an organic solvent like dichloromethane.

  • Chromatographic Purification : The resulting alkaloid-rich fraction is then subjected to multiple chromatographic steps for purification. This often includes:

    • Column Chromatography : Using silica (B1680970) gel or alumina (B75360) as the stationary phase with a gradient of solvents (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol).

    • Preparative Thin-Layer Chromatography (TLC) : For further separation of fractions.

    • High-Performance Liquid Chromatography (HPLC) : Often used as a final purification step to obtain pure this compound.

  • Structural Elucidation : The structure of the isolated this compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (1D and 2D NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.[3]

Chemical Synthesis

The total synthesis of this compound is a significant challenge due to its strained, cage-like structure and the stereochemistry at the C16 position.[1] Several synthetic routes have been reported, with a recent notable 10-step synthesis featuring key steps such as a radical cyclization to establish the C16 stereocenter and a Palladium-catalyzed intramolecular aromatic C-H functionalization to construct the rigid cage-like framework.[1]

Pharmacological Activities

This compound has been investigated for several biological activities, with the most prominent being its antiplasmodial and potential anticancer properties, including the reversal of multidrug resistance.

Antiplasmodial Activity

Malaria remains a major global health issue, exacerbated by the spread of drug-resistant Plasmodium falciparum parasites. Natural products are a key source of new antimalarial leads. This compound, isolated from the roots of P. mutica, has been evaluated for its in vitro activity against the malaria parasite.

Table 1: Antiplasmodial Activity of this compound

Parasite StrainIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference
Plasmodium falciparum (K1, Chloroquine-resistant)>29.8Pleiomutinine5[2]

(Note: The referenced study found this compound to be inactive at the highest concentration tested (10 µg/mL or ~29.8 µM), while a related alkaloid, Pleiomutinine, showed potent activity. This highlights the structural specificity of the activity.)[2]

Cytotoxic and Multidrug Resistance (MDR) Reversal Activity

The efficacy of cancer chemotherapy is often limited by the development of multidrug resistance (MDR), frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[5] These transporters act as efflux pumps, reducing the intracellular concentration of cytotoxic drugs. Compounds that can inhibit P-gp are known as chemosensitizers or MDR modulators. Several natural alkaloids have shown potential in this regard.

While specific IC₅₀ values for the direct cytotoxicity of this compound against a broad range of human cancer cell lines are not extensively reported in the available literature, its more significant role appears to be in modulating MDR. Studies have shown that certain indole alkaloids can reverse P-gp-mediated resistance to common anticancer drugs like doxorubicin (B1662922) and vincristine.

Table 2: Representative Cytotoxic Activity of Related Indole Alkaloids against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
AlstonineHeLaCervical Cancer>30 (48h assay)[6]
HimbelineHeLaCervical Cancer>111[6]
Ursolic AcidHeLaCervical Cancer10[7]
Ursolic AcidHT-29Colorectal Adenocarcinoma10[7]
Ursolic AcidMCF-7Breast Adenocarcinoma20[7]

(This table provides context for the cytotoxic potential of alkaloids against common cancer cell lines. Further research is required to establish a comprehensive cytotoxicity profile for this compound itself.)

The primary mechanism for MDR reversal involves the inhibition of the P-gp efflux pump. This can be measured by assessing the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123. An effective MDR modulator will inhibit the efflux of Rhodamine 123, leading to its increased accumulation within the resistant cells.

Mechanisms of Action

Proposed Mechanism for Reversal of P-glycoprotein (P-gp) Mediated Multidrug Resistance

P-glycoprotein is an ATP-dependent efflux pump. In multidrug-resistant cancer cells, P-gp utilizes the energy from ATP hydrolysis to actively transport chemotherapeutic drugs out of the cell, lowering their intracellular concentration and thus their efficacy. This compound is hypothesized to reverse this resistance by directly interacting with P-gp. The proposed mechanism involves competitive or non-competitive inhibition of the transporter, potentially by binding to the drug-binding site or by interfering with ATP hydrolysis, which powers the pump.[8][9] This inhibition restores the intracellular concentration of the co-administered anticancer drug, thereby resensitizing the cancer cells to its cytotoxic effects.

MDR_Reversal cluster_Cell MDR Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Chemo_out Chemotherapy Drug (Extracellular) Pgp->Chemo_out Efflux ADP ADP + Pi Pgp->ADP Chemo_in Low Intracellular Chemotherapy Drug Chemo_out->Chemo_in Passive Diffusion Chemo_in->Pgp Binding Target Intracellular Target (e.g., DNA) Chemo_in->Target Reaches Target ATP ATP ATP->Pgp Powers Pump CellDeath Apoptosis / Cell Death Target->CellDeath Induces This compound This compound This compound->Pgp Inhibition caption This compound inhibits the P-gp pump, increasing intracellular drug concentration.

Caption: this compound inhibits the P-gp pump, increasing intracellular drug concentration.

Hypothetical Apoptotic Pathway

While the specific apoptotic mechanism of this compound has not been elucidated, many cytotoxic alkaloids induce cell death via the intrinsic (mitochondrial) pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Mcl-1). A plausible hypothesis is that this compound, like other cytotoxic natural products, could shift the balance in favor of pro-apoptotic proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade (initiator caspase-9 and executioner caspase-3), ultimately resulting in programmed cell death.

Apoptosis_Pathway This compound This compound (Hypothesized) Bcl2 Anti-apoptotic Bcl-2 proteins This compound->Bcl2 Inhibition Bax Pro-apoptotic Bax/Bak proteins This compound->Bax Activation Bcl2->Bax Mito Mitochondrion Bax->Mito Permeabilization CytC Cytochrome c (Release) Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Hypothetical apoptotic pathway induced by this compound.

Key Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding : Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment : Cells are treated with serial dilutions of this compound (or a control compound) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition : After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the purple formazan crystals formed by metabolically active cells.

  • Absorbance Reading : The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • IC₅₀ Calculation : Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)

This assay measures the proliferation of P. falciparum by quantifying the amount of parasite DNA.

  • Parasite Culture : Asexual stages of P. falciparum (e.g., K1 or 3D7 strains) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Assay Setup : In a 96-well plate, serial dilutions of this compound are added to wells containing synchronized ring-stage parasites (e.g., at 1% parasitemia and 2% hematocrit).

  • Incubation : The plate is incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining : After incubation, the plate is frozen and thawed to lyse the erythrocytes. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.

  • Fluorescence Reading : The plate is incubated in the dark for 1 hour, and fluorescence is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • IC₅₀ Calculation : The fluorescence intensity correlates with the amount of parasitic DNA. The IC₅₀ value is calculated from the dose-response curve by comparing the fluorescence in treated wells to that of untreated controls.

P-gp Efflux Inhibition Assay (Rhodamine 123 Accumulation)

This functional assay determines a compound's ability to inhibit P-gp by measuring the intracellular accumulation of the fluorescent P-gp substrate Rhodamine 123.

  • Cell Culture : A P-gp overexpressing cancer cell line (e.g., KB-V1) and its drug-sensitive parental line (KB-3-1) are cultured.

  • Cell Treatment : Cells are pre-incubated with this compound or a known P-gp inhibitor (e.g., verapamil) for a short period (e.g., 30-60 minutes).

  • Substrate Addition : Rhodamine 123 is added to the cell suspension and incubated for a further 60-90 minutes.

  • Washing : Cells are washed with ice-cold PBS to remove extracellular dye.

  • Flow Cytometry Analysis : The intracellular fluorescence of the cells is measured using a flow cytometer.

  • Data Analysis : An increase in the mean fluorescence intensity in the P-gp overexpressing cells treated with this compound, compared to untreated cells, indicates inhibition of the P-gp efflux pump.

Experimental_Workflow cluster_Cytotoxicity Cytotoxicity & MDR Reversal cluster_Antiplasmodial Antiplasmodial Activity A1 Culture Cancer Cells (e.g., MCF-7, KB-V1) A2 Treat with this compound (Serial Dilutions) A1->A2 A3 MTT Assay A2->A3 A4 Rhodamine 123 Accumulation Assay A2->A4 A5 Measure Absorbance (IC50 Calculation) A3->A5 A6 Measure Fluorescence (Flow Cytometry) A4->A6 B1 Culture P. falciparum (e.g., K1 strain) B2 Treat with this compound (Serial Dilutions) B1->B2 B3 Incubate for 72h B2->B3 B4 SYBR Green I Assay B3->B4 B5 Measure Fluorescence (IC50 Calculation) B4->B5

References

Pleiocarpamine: An Uncharted Territory in Anticholinergic Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into the pharmacological activities of indole (B1671886) alkaloids, there is currently no scientific evidence to support the classification of Pleiocarpamine as a natural anticholinergic agent. A thorough review of available scientific literature, including pharmacological studies of this compound and the plant species in which it is found, reveals a significant gap in research regarding its potential interaction with cholinergic receptors.

This compound is a monoterpenoid indole alkaloid found in various plants of the Apocynaceae family, such as those of the Hunteria and Alstonia genera. While these plants have a rich history in traditional medicine and have been studied for a range of bioactivities including anti-inflammatory, anti-diabetic, and anti-cancer effects, there is no documented traditional use or scientific study pointing towards anticholinergic properties.

Anticholinergic agents exert their effects by blocking the action of the neurotransmitter acetylcholine (B1216132) at muscarinic or nicotinic receptors. This action leads to a variety of physiological responses and is a key mechanism for many therapeutic drugs. However, searches for "this compound anticholinergic activity," "this compound mechanism of action," and "this compound binding affinity muscarinic receptors" have yielded no relevant results.

Furthermore, broader investigations into the pharmacological profiles of alkaloids from the Apocynaceae family have not implicated this compound in anticholinergic activity. In fact, some studies on other alkaloids from this family have highlighted acetylcholinesterase inhibitory activity, which is a cholinergic (pro-cholinergic) effect, the direct opposite of an anticholinergic effect.

Traditional Medicinal Uses of Pleiocarpamine-Containing Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the ethnobotanical applications, phytochemical analysis, and pharmacological potential of plants containing the indole (B1671886) alkaloid Pleiocarpamine.

Introduction

This compound is a monoterpenoid indole alkaloid found in various plant species, primarily within the Apocynaceae family. For centuries, indigenous communities, particularly in tropical regions of Africa and Southeast Asia, have utilized plants containing this bioactive compound for a wide range of medicinal purposes. Traditional applications point towards its potential efficacy in treating febrile illnesses, pain, and parasitic infections. This technical guide provides a comprehensive overview of the traditional medicinal uses of this compound-containing plants, alongside available scientific data on its quantification, extraction, and potential mechanisms of action, aimed at researchers, scientists, and drug development professionals.

Ethnobotanical Survey of this compound-Containing Flora

Several genera of the Apocynaceae family are known to contain this compound. The most prominent among these are Pleiocarpa, Alstonia, and Hunteria. Traditional healers have empirically developed various preparations from these plants to address common health concerns.

Key Plant Species and Their Traditional Applications:
  • Alstonia boonei (God's Tree, "Onyame dua"): The stem bark of Alstonia boonei is widely used in West African traditional medicine.[1][2] A decoction of the bark is a common remedy for malaria, typhoid fever, and other febrile conditions.[1] It is also employed as an analgesic for rheumatic and arthritic pains.[1] Cold infusions of the bark are used to treat diabetes and expel intestinal worms.[3] Traditional preparations often involve boiling the fresh or dried bark in water.[3]

  • Pleiocarpa mutica: This West African shrub is traditionally used to treat fever and malaria.[4] The leaves and roots are the primary parts used.[4] Quantitative phytochemical analysis of the ethanol (B145695) leaf extract of Pleiocarpa mutica has shown a high concentration of alkaloids, among other phytochemicals.[5]

  • Pleiocarpa pycnantha: Various parts of this tropical African tree, including the leaves, roots, and bark, are used in traditional medicine for a wide array of ailments.[3] It is traditionally used as a laxative, anthelmintic, and for the treatment of jaundice and diarrhea.[3]

  • Hunteria eburnea (synonymous with Hunteria umbellata): This tree is found in tropical Africa and its bark and seeds are used in traditional medicine.[6] Decoctions of the plant parts are traditionally used to treat fever, stomach ache, and yaws.[2]

Table 1: Summary of Traditional Medicinal Uses of this compound-Containing Plants

Plant SpeciesTraditional UsePart(s) UsedCommon Preparation
Alstonia booneiMalaria, Fever, Pain, Diabetes, Intestinal WormsStem BarkDecoction, Cold Infusion[1][3]
Pleiocarpa muticaFever, MalariaLeaves, RootsDecoction[4]
Pleiocarpa pycnanthaLaxative, Anthelmintic, Jaundice, DiarrheaLeaves, Roots, BarkDecoction, Maceration[3]
Hunteria eburneaFever, Stomach Ache, YawsBark, SeedsDecoction[2]

Quantitative Analysis of this compound

While qualitative phytochemical screenings have confirmed the presence of alkaloids in these plants, specific quantitative data for this compound remains limited in publicly available literature.[5][7] High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) are the recommended methods for accurate quantification.

An example HPLC chromatogram of an extract from Alstonia boonei stem bark reveals multiple peaks, indicating a complex mixture of compounds.[8] Identifying and quantifying the specific peak corresponding to this compound would require a pure reference standard.

Table 2: Reported Alkaloid Content in this compound-Containing Plants

Plant SpeciesPlant PartAnalytical MethodReported Alkaloid ContentCitation
Pleiocarpa muticaLeavesSpectrophotometry528.71 ± 13.86 mg/100g (Total Alkaloids)[5]
Alstonia booneiStem BarkGravimetricHigh concentration of total alkaloids[9]

Note: The data above represents total alkaloid content and not specifically this compound.

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized workflow for the extraction and isolation of this compound from plant material, based on common alkaloid isolation techniques.

experimental_workflow plant_material 1. Plant Material Collection and Preparation (e.g., Dried and powdered roots of Pleiocarpa mutica) extraction 2. Solvent Extraction (e.g., Maceration or Soxhlet extraction with methanol (B129727) or ethanol) plant_material->extraction acid_base 3. Acid-Base Partitioning (To separate alkaloids from other phytochemicals) extraction->acid_base crude_alkaloid 4. Crude Alkaloid Fraction acid_base->crude_alkaloid column_chromatography 5. Column Chromatography (e.g., Silica (B1680970) gel column with a gradient of chloroform (B151607) and methanol) crude_alkaloid->column_chromatography fraction_collection 6. Fraction Collection and TLC Analysis column_chromatography->fraction_collection prep_tlc 7. Preparative Thin-Layer Chromatography (TLC) (For further purification of fractions containing this compound) fraction_collection->prep_tlc pure_this compound 8. Pure this compound prep_tlc->pure_this compound structural_elucidation 9. Structural Elucidation (e.g., NMR, MS, IR) pure_this compound->structural_elucidation

Caption: Generalized workflow for the extraction and isolation of this compound.

Detailed Methodologies:

  • Plant Material Preparation: The selected plant part (e.g., roots of Pleiocarpa mutica) is air-dried and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable solvent such as methanol or ethanol using maceration or Soxhlet extraction.[10]

  • Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning process to selectively isolate the alkaloids. The extract is dissolved in an acidic solution (e.g., 5% HCl) and then washed with an organic solvent (e.g., dichloromethane) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and extracted with an organic solvent to obtain the crude alkaloid fraction.

  • Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica gel.[11] A gradient elution system, for example, starting with 100% chloroform and gradually increasing the polarity with methanol, can be used to separate the different alkaloids.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing this compound by comparing with a reference standard.

  • Preparative TLC/HPLC: Fractions rich in this compound can be further purified using preparative TLC or preparative High-Performance Liquid Chromatography (prep-HPLC) to obtain the pure compound.[12]

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Pharmacological Activities and Signaling Pathways

The traditional uses of this compound-containing plants for treating inflammation and cancer suggest potential anti-inflammatory and apoptotic activities. While specific studies on this compound are limited, the mechanisms of other alkaloids and natural compounds provide a framework for potential signaling pathways that may be involved.

Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][14] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

anti_inflammatory_pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_cytoplasm NF-κB (p65/p50) (Inactive in cytoplasm) IkB->NFkB_cytoplasm Inhibition NFkB_nucleus NF-κB (p65/p50) (Active in nucleus) NFkB_cytoplasm->NFkB_nucleus Translocation gene_transcription Gene Transcription NFkB_nucleus->gene_transcription inflammatory_mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2, iNOS) gene_transcription->inflammatory_mediators This compound This compound (Hypothesized) This compound->IKK Inhibition?

Caption: Hypothesized anti-inflammatory mechanism of this compound via NF-κB inhibition.

Potential Apoptotic Signaling Pathway in Cancer Cells

Many natural alkaloids induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[15][16] This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.

apoptosis_pathway This compound This compound (Hypothesized) Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition? Bax Bax (Pro-apoptotic) This compound->Bax Activation? mitochondrion Mitochondrion Bcl2->mitochondrion Inhibits Bax->mitochondrion Promotes cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Caspase-3 Activation (Executioner Caspase) apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Conclusion and Future Directions

The traditional medicinal use of this compound-containing plants, particularly for treating fever, pain, and malaria, provides a strong rationale for further scientific investigation. While the presence of alkaloids in these plants is well-documented, there is a significant need for more targeted research on this compound itself. Future studies should focus on:

  • Quantitative Analysis: Developing and validating robust analytical methods (e.g., HPLC-MS/MS) to accurately quantify this compound in different plant species and parts.

  • Standardized Extraction Protocols: Optimizing and standardizing extraction and isolation protocols to obtain high yields of pure this compound for pharmacological studies.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its therapeutic effects, particularly its potential anti-inflammatory and anti-cancer activities.

  • Clinical Validation: Conducting well-designed preclinical and clinical trials to validate the traditional uses and assess the safety and efficacy of this compound and this compound-rich extracts.

This in-depth research will be crucial for unlocking the full therapeutic potential of this promising natural product and for the development of new, effective, and evidence-based medicines.

References

Spectroscopic Profile of Pleiocarpamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Pleiocarpamine, a monoterpenoid indole (B1671886) alkaloid. The information is compiled from various scientific sources and databases to assist in the identification, characterization, and further research of this natural product. While specific experimental data from primary literature can be elusive, this document summarizes the known spectroscopic characteristics and provides general experimental protocols applicable to the analysis of this compound and related alkaloids.

Molecular Structure and Properties

This compound is a complex indole alkaloid with the following key properties:

  • Molecular Formula: C₂₀H₂₂N₂O₂[1]

  • Molecular Weight: 322.4 g/mol [1]

  • Exact Mass: 322.168127949 Da[1]

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound. It is important to note that specific chemical shifts and peak intensities can vary slightly depending on the experimental conditions, such as the solvent used and the concentration of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the complex structure of alkaloids like this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in the performed search.

Table 2: ¹³C NMR Spectroscopic Data of this compound

Atom No.Chemical Shift (δ, ppm)
Data not available in the performed search. A known source for this data is Planta Medica, 1996, 62(6), 577-9.[2]
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For an indole alkaloid like this compound, characteristic absorption bands are expected.

Table 3: IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3300N-H stretch (indole)
~2920-2850C-H stretch (aliphatic)
~1735C=O stretch (ester)
~1600-1450C=C stretch (aromatic and olefinic)
~1200-1000C-O stretch (ester)
Specific data for this compound not found. The presented values are typical for related indole alkaloids.[3]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data of this compound

Ionization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESI323.1754Specific fragmentation data not available in the performed search.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are generalized for the analysis of natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the purified this compound sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube. The choice of solvent is critical and can influence the chemical shifts.

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include the number of scans, relaxation delay, and pulse width.

  • ¹³C NMR Acquisition: A standard carbon NMR experiment, often with proton decoupling, is performed. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

  • 2D NMR Experiments: To aid in the complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often conducted.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample like this compound, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or salt plate is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile), often with the addition of a small amount of acid (e.g., formic acid) to promote ionization.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for the analysis of polar molecules like alkaloids. High-resolution mass spectrometers (e.g., Q-TOF or Orbitrap) are employed for accurate mass measurements.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the ions is measured. For structural elucidation, tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation and analyze the resulting fragment ions.

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis Plant_Material Plant Material (e.g., Alstonia angustifolia) Extraction Extraction with Organic Solvents Plant_Material->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry (HR-ESI-MS) Pure_Compound->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure Final Structure of this compound Data_Analysis->Structure

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

References

The Pharmacology of Pleiocarpamine: An Uncharted Territory

Author: BenchChem Technical Support Team. Date: December 2025

Despite its classification as a monoterpenoid indole (B1671886) alkaloid with documented anticholinergic properties, a comprehensive pharmacological profile of Pleiocarpamine remains largely undefined in publicly accessible scientific literature. An in-depth review of available data reveals a significant scarcity of quantitative metrics regarding its mechanism of action, pharmacokinetics, and pharmacodynamics, precluding the creation of a detailed technical guide for researchers and drug development professionals at this time.

This compound is a known natural product, isolated from various plant species, including those of the Alstonia genus.[1] While its chemical structure has been elucidated and its total synthesis achieved, its biological activities are not well-characterized. The primary pharmacological activity associated with this compound is its anticholinergic effect, suggesting it may act as an antagonist at muscarinic acetylcholine (B1216132) receptors.[2][3][4] However, specific details regarding its binding affinity (Kᵢ), potency (IC₅₀ or EC₅₀) at different muscarinic receptor subtypes (M1-M5), and functional consequences of receptor blockade are not available in the reviewed literature.

Furthermore, there is a notable absence of information concerning the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound. Key pharmacokinetic parameters such as bioavailability, plasma protein binding, volume of distribution, metabolic pathways, and clearance rates have not been reported.[5][6][7][8][9] This lack of data is a critical gap in understanding the potential therapeutic applications and limitations of the compound.

One area of potential interest stems from a study on oxidized derivatives of this compound, which demonstrated activity in reversing multidrug resistance (MDR) in cancer cell lines.[1][10] MDR is a significant challenge in oncology where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs.[11][12][13][14] The mechanism by which these this compound derivatives exert this effect has not been fully elucidated but may involve the inhibition of efflux pumps such as P-glycoprotein. However, it is crucial to note that this activity was observed for derivatives of this compound and not the parent compound itself.

Due to the lack of quantitative data and detailed experimental studies, it is not possible to construct the requested tables summarizing pharmacological data or to generate diagrams of its signaling pathways or experimental workflows. The scientific community would benefit from further research into the pharmacology of this compound to explore its potential as a therapeutic agent, particularly in relation to its anticholinergic properties and the MDR-reversing activity of its derivatives. Future studies should focus on in vitro receptor binding and functional assays to determine its potency and selectivity, as well as comprehensive in vivo pharmacokinetic and pharmacodynamic studies to understand its behavior in biological systems.

References

Initial Screening of Pleiocarpamine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pleiocarpamine is a monoterpenoid indole (B1671886) alkaloid belonging to the aspidofractinine (B1242310) class. While research into its specific biological activities is still in the preliminary stages, initial screenings have indicated its potential as a bioactive compound, particularly in the context of overcoming multidrug resistance in cancer cells. This technical guide provides a comprehensive overview of the currently available data on the bioactivity of this compound, details relevant experimental methodologies, and visualizes potential mechanisms and workflows.

Quantitative Bioactivity Data

Quantitative data on the bioactivity of this compound is limited in publicly available literature. The most notable reported activity is its ability to reverse multidrug resistance (MDR) in cancer cell lines.

CompoundBioactivityCell LineIC50 ValueNotes
This compoundMultidrug Resistance (MDR) ReversalVincristine-resistant KB cellsNot specifiedDescribed as having "appreciable activity" in reversing resistance to vincristine (B1662923).
PleiocarpineAntiplasmodial (in vivo)Plasmodium berghei (in mice)Not applicableA related alkaloid, showed moderate activity, reducing parasitemia by 28.5% at a dose of 25 mg/kg daily for 4 days. It was inactive in vitro.
PleiomutinineAntiplasmodial (in vitro)Plasmodium falciparum (K1 strain)5 µMA related alkaloid isolated from the same plant source as this compound.

Note: The lack of specific IC50 values for this compound highlights a significant gap in the current research and underscores the need for further quantitative studies.

Experimental Protocols

Detailed experimental protocols for the bioactivity screening of this compound are not extensively published. However, based on the reported activities, the following standard methodologies are likely to have been employed.

In Vitro Multidrug Resistance (MDR) Reversal Assay

This assay is designed to evaluate the ability of a compound to restore the sensitivity of drug-resistant cancer cells to a chemotherapeutic agent.

Objective: To determine if this compound can reverse vincristine resistance in KB-V1 cells, which overexpress P-glycoprotein (P-gp/ABCB1).

Materials:

  • Vincristine-resistant KB-V1 cancer cell line

  • Parental drug-sensitive KB-3-1 cancer cell line

  • This compound

  • Vincristine

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed KB-V1 and KB-3-1 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of vincristine. Prepare a fixed, non-toxic concentration of this compound.

  • Treatment:

    • Treat one set of plates containing both cell lines with increasing concentrations of vincristine alone.

    • Treat a second set of plates containing KB-V1 cells with increasing concentrations of vincristine in the presence of the fixed concentration of this compound.

    • Include wells with cells treated with this compound alone to assess its intrinsic cytotoxicity.

    • Include untreated cells as a control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Solubilize the formazan crystals by adding DMSO.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value of vincristine in the presence and absence of this compound. A significant decrease in the IC50 of vincristine in the presence of this compound indicates MDR reversal.

In Vitro Antiplasmodial Assay (SYBR Green I-based)

This assay is used to determine the efficacy of a compound against the malaria parasite, Plasmodium falciparum.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum.

Materials:

  • Chloroquine-sensitive or -resistant strains of P. falciparum

  • Human red blood cells (RBCs)

  • RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

  • This compound

  • SYBR Green I nucleic acid stain

  • Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain asynchronous or synchronized cultures of P. falciparum in human RBCs.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent.

  • Assay Setup: In a 96-well plate, add the diluted this compound to wells containing parasitized RBCs (typically at 1% parasitemia and 2% hematocrit). Include positive (e.g., chloroquine (B1663885) or artemisinin) and negative (solvent control) controls.

  • Incubation: Incubate the plate for 72 hours in a modular incubation chamber gassed with a mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Lysis and Staining: After incubation, lyse the cells by adding SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for at least 1 hour.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence from uninfected RBCs. Calculate the percentage of parasite growth inhibition for each concentration relative to the solvent control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways modulated by this compound have not been elucidated, its activity in reversing multidrug resistance strongly suggests an interaction with drug efflux pumps like P-glycoprotein. The following diagrams illustrate a generalized mechanism for P-glycoprotein-mediated MDR and a typical workflow for natural product bioactivity screening.

MDR_Pathway cluster_cell Cancer Cell Drug Chemotherapeutic Drug Pgp P-glycoprotein (ABCB1) Drug->Pgp Binding Drug_out Chemotherapeutic Drug Pgp->Drug Efflux ADP ADP + Pi Pgp->ADP ATP ATP ATP->Pgp Hydrolysis This compound This compound This compound->Pgp Inhibition Extracellular Extracellular Space

Caption: P-glycoprotein-mediated multidrug resistance and its inhibition.

Bioactivity_Workflow Start Natural Product Source (e.g., Pleiocarpa mutica) Extraction Extraction and Isolation of this compound Start->Extraction Screening Initial Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) Extraction->Screening Hit_ID Hit Identification (e.g., MDR Reversal Activity) Screening->Hit_ID Lead_Opt Lead Optimization Screening->Lead_Opt Inactive Dose_Response Dose-Response Studies (IC50 Determination) Hit_ID->Dose_Response Active Mechanism Mechanism of Action Studies (e.g., P-gp Inhibition Assay) Dose_Response->Mechanism Mechanism->Lead_Opt

Caption: General experimental workflow for natural product bioactivity screening.

Conclusion

The initial screening of this compound has revealed a promising bioactivity profile, particularly in its potential to reverse multidrug resistance in cancer cells. However, the current body of research is limited, with a notable lack of quantitative data and detailed mechanistic studies. Further in-depth investigations are warranted to fully characterize its pharmacological properties, determine its potency across a range of biological assays, and elucidate the specific signaling pathways it modulates. The experimental protocols and conceptual diagrams provided in this guide offer a framework for directing future research efforts into the therapeutic potential of this compound.

"Pleiocarpamine CAS number and chemical identifiers"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pleiocarpamine is a monoterpenoid indole (B1671886) alkaloid that has garnered interest within the scientific community due to its complex chemical structure and potential biological activities.[1] This technical guide provides a detailed overview of the key chemical identifiers for this compound, a summary of a recent total synthesis protocol, and a classification of its chemical lineage.

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in the table below. This information is crucial for accurate identification and database searching.

Identifier TypeValueReference(s)
CAS Registry Number 6393-66-4[1][2][3][4][5]
PubChem CID 5385014[1][2]
IUPAC Name methyl (13E,14S,16S,18S)-13-ethylidene-1,11-diazapentacyclo[12.3.1.0²,⁷.0⁸,¹⁷.0¹¹,¹⁶]octadeca-2,4,6,8(17)-tetraene-18-carboxylate[1]
Molecular Formula C₂₀H₂₂N₂O₂[1][3]
Molecular Weight 322.4 g/mol [1]
InChI InChI=1S/C20H22N2O2/c1-3-12-11-21-9-8-14-13-6-4-5-7-16(13)22-18(14)17(21)10-15(12)19(22)20(23)24-2/h3-7,15,17,19H,8-11H2,1-2H3/b12-3-/t15-,17-,19-/m0/s1[1]
InChIKey NTMOAQDHNZYZMZ-QWCNWJGKSA-N[1][5]
Canonical SMILES C/C=C\1/CN2CCC3=C4[C@@H]2C[C@@H]1--INVALID-LINK--C(=O)OC[1]
ChEBI ID CHEBI:141939[1][2]
ChEMBL ID CHEMBL3338254[1][2]
DSSTox Substance ID DTXSID80419616[1][3]

Experimental Protocols: Total Synthesis of (+)-Pleiocarpamine

The following is a summarized experimental protocol for the total synthesis of (+)-Pleiocarpamine, based on the work by Sato et al. (2023).[2] This concise 10-step synthesis is noted for its stereocontrolled approach.[1][2]

Key Features of the Synthesis:

  • Stereochemistry Construction: The stereochemistry at the C16 position is established through a radical cyclization.[1][2]

  • Cage-like Structure Formation: A highly strained cage-like structure is formed via a Pd-catalyzed intramolecular aromatic C–H functionalization.[1][2]

For detailed experimental procedures, including specific reaction conditions, reagent quantities, and characterization data (NMR, MS), please refer to the supporting information accompanying the primary literature in the Journal of the American Chemical Society.[1]

Classification and Relationships

This compound belongs to the broad class of indole alkaloids, specifically classified as a monoterpenoid indole alkaloid.[1] Its structural complexity and biosynthetic pathway are of significant interest in natural product chemistry.

Pleiocarpamine_Classification Alkaloids Alkaloids Indole Alkaloids Indole Alkaloids Alkaloids->Indole Alkaloids Monoterpenoid Indole Alkaloids Monoterpenoid Indole Alkaloids Indole Alkaloids->Monoterpenoid Indole Alkaloids This compound This compound Monoterpenoid Indole Alkaloids->this compound

References

Potential Therapeutic Applications of Pleiocarpamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pleiocarpamine, a monoterpenoid indole (B1671886) alkaloid, has emerged as a compound of interest within the scientific community due to its potential therapeutic applications.[1][2] Belonging to the aspidofractinine-type indole alkaloid class, this compound is naturally found in various plant species, including Pleiocarpa mutica and Alstonia angustifolia. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a focus on its anticancer, antimalarial, and anticholinergic properties. The information presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development, highlighting the existing data, experimental methodologies, and potential mechanisms of action, while also underscoring areas that require further investigation.

Potential Therapeutic Applications

Reversal of Multidrug Resistance in Cancer

The primary mechanism behind MDR in many cancers is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from the cancer cell, thereby reducing their intracellular concentration and effectiveness.[4][5] Indole alkaloids, as a class, have been shown to interact with and inhibit the function of P-gp.[6][7] It is hypothesized that this compound may exert its MDR-reversing effects through a similar mechanism, potentially by competitively binding to P-gp and inhibiting its drug efflux function.

Anticancer Activity

Beyond its role in MDR reversal, this compound itself may possess intrinsic anticancer properties. While specific cytotoxic data (e.g., IC50 values) for this compound against various cancer cell lines are not yet widely reported in the available literature, the indole alkaloid scaffold is a common feature in many clinically used anticancer drugs, such as vinblastine (B1199706) and vincristine (B1662923).[8] These compounds often exert their effects by interfering with microtubule dynamics, inducing cell cycle arrest and apoptosis.[9] Further research is necessary to determine if this compound shares these or other cytotoxic mechanisms.

Antimalarial Activity

Several indole alkaloids have demonstrated activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[10][11] While specific quantitative data for this compound's antimalarial efficacy is limited in the currently available literature, its chemical structure places it within a class of compounds with known antiplasmodial activity. The mechanism of action for many antimalarial alkaloids involves the inhibition of hemozoin formation, a crucial detoxification process for the parasite.

Anticholinergic Activity

The potential anticholinergic properties of this compound represent another avenue for therapeutic exploration. Anticholinergic agents act by blocking the action of the neurotransmitter acetylcholine (B1216132) at muscarinic receptors.[12] This activity can be beneficial in treating a variety of conditions, including certain respiratory and gastrointestinal disorders. The evaluation of this compound's binding affinity (Ki values) for different muscarinic receptor subtypes would be a critical step in characterizing its potential in this area.

Quantitative Data

Currently, there is a notable scarcity of publicly available, specific quantitative data for this compound across its potential therapeutic applications. The following table summarizes the type of data that is critically needed for a thorough evaluation of its therapeutic potential.

Therapeutic ApplicationKey Parameter(s)Cell Line(s)/Model(s)Reported Value(s)
Reversal of Multidrug Resistance Fold Reversal, IC50 (in combination)Vincristine-resistant KB cells"Appreciable activity"[3]
Anticancer (Cytotoxicity) IC50Various cancer cell linesData not available
Antimalarial IC50Plasmodium falciparum strainsData not available
Anticholinergic KiMuscarinic receptor subtypes (M1-M5)Data not available

Experimental Protocols

The following sections outline general methodologies for key experiments relevant to the investigation of this compound's therapeutic activities. These protocols are based on standard practices in the field and should be adapted and optimized for specific experimental conditions.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cultured cells by measuring metabolic activity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Multidrug Resistance Reversal Assay (Chemosensitization Assay)

This assay evaluates the ability of a compound to sensitize drug-resistant cancer cells to a known chemotherapeutic agent.

Materials:

  • Drug-resistant cancer cell line (e.g., vincristine-resistant KB cells) and its parental sensitive cell line.

  • Chemotherapeutic agent (e.g., vincristine)

  • This compound

  • MTT assay reagents (as described above)

Procedure:

  • Determine the IC50 of the chemotherapeutic agent alone in both the resistant and sensitive cell lines.

  • Treat the resistant cells with a fixed, non-toxic concentration of this compound in combination with a range of concentrations of the chemotherapeutic agent.

  • Perform an MTT assay as described above to determine the IC50 of the chemotherapeutic agent in the presence of this compound.

  • Calculate the Fold Reversal (FR) value: FR = IC50 of chemotherapeutic alone / IC50 of chemotherapeutic with this compound.

Cholinergic Receptor Binding Assay

This assay measures the affinity of a compound for specific receptor subtypes.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from transfected cell lines or specific brain regions).

  • Radiolabeled ligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors).

  • This compound

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

  • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the Ki value of this compound for the receptor subtype.

Signaling Pathways and Mechanistic Visualizations

While specific signaling pathways directly modulated by this compound have not yet been fully elucidated, based on the activities of other indole alkaloids and its potential therapeutic applications, we can propose several hypothetical pathways for investigation.

Proposed Mechanism for Reversal of Multidrug Resistance

As many indole alkaloids are known to inhibit the P-glycoprotein (P-gp) efflux pump, a likely mechanism for this compound's MDR reversal activity is through direct interaction with P-gp.

MDR_Reversal cluster_cell Cancer Cell Chemo Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Chemo->Pgp Efflux Target Intracellular Target Chemo->Target Therapeutic Effect This compound This compound This compound->Pgp Inhibition Chemo_ext Extracellular Chemotherapeutic Chemo_ext->Chemo

Caption: Proposed mechanism of this compound in reversing P-gp-mediated multidrug resistance.

Hypothetical Apoptotic Signaling Pathway

Many anticancer agents, including some indole alkaloids, induce apoptosis. A plausible mechanism for this compound could involve the modulation of key apoptotic signaling pathways.

Apoptosis_Pathway cluster_pathway Apoptotic Signaling This compound This compound Bax Bax This compound->Bax Activation? Bcl2 Bcl-2 This compound->Bcl2 Inhibition? Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway potentially modulated by this compound.

Potential Inhibition of NF-κB Signaling

The NF-κB signaling pathway is a key regulator of inflammation and cell survival and is often dysregulated in cancer. Some natural products exert their anticancer and anti-inflammatory effects by inhibiting this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibition? Stimulus Pro-inflammatory Stimulus Stimulus->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB degradation DNA DNA Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription NFkB_nuc->DNA

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology for its potential to overcome multidrug resistance. The preliminary findings are encouraging; however, the lack of comprehensive quantitative data and detailed mechanistic studies significantly hinders its progression in the drug development pipeline.

Future research should prioritize the following:

  • Quantitative Biological Evaluation: Systematic screening of this compound to determine its IC50 values against a broad panel of cancer cell lines, its antimalarial activity against various P. falciparum strains, and its binding affinities (Ki) for different muscarinic receptor subtypes.

  • Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying its observed activities. For MDR reversal, this includes direct binding and functional assays with P-glycoprotein. For any cytotoxic effects, elucidation of its impact on cell cycle progression, apoptosis, and relevant signaling pathways is crucial.

  • In Vivo Efficacy and Pharmacokinetics: Preclinical studies in relevant animal models are essential to evaluate the in vivo efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of more potent and selective compounds.

References

The Ethnobotany and Pharmacology of Pleiocarpamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the traditional use, phytochemical analysis, and potential therapeutic mechanisms of Pleiocarpamine, a monoterpenoid indole (B1671886) alkaloid of significant scientific interest.

Introduction

This compound is a monoterpenoid indole alkaloid found within select species of the Apocynaceae family, a plant family renowned for its rich diversity of bioactive compounds. Traditional medicine systems across Asia and Africa have long utilized plants containing this compound for a variety of ailments, hinting at its therapeutic potential. This technical guide provides a comprehensive overview of the ethnobotany of this compound-containing plants, details on its extraction and quantification, and a hypothesized mechanism of action for its observed anti-seizure properties. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel natural products for therapeutic applications.

Ethnobotanical Sources of this compound

This compound has been identified in several genera of the Apocynaceae family, most notably Alstonia, Hunteria, and Rauvolfia. The traditional uses of these plants are diverse and often align with the known biological activities of their constituent alkaloids.

Table 1: Ethnobotanical Uses of this compound-Containing Plants

Plant SpeciesTraditional UseParts UsedGeographic Region
Alstonia macrophyllaTreatment of fever, malaria, dysentery, gastrointestinal issues, and skin diseases.[1]Bark, LeavesSoutheast Asia
Alstonia angustifoliaUsed in traditional medicine for various ailments.Bark, LeavesSoutheast Asia
Hunteria zeylanicaTraditional medicine applications.Not specifiedNot specified
Hunteria congolanaTreatment of fever, diarrhea, and as an anthelmintic (expels parasitic worms).[2]Not specifiedCentral Africa
Rauvolfia caffraUsed in traditional remedies.Not specifiedAfrica

Quantitative Analysis of this compound

Quantitative data on the concentration of this compound in its source plants is limited in publicly available literature. However, one study on the alkaloidal composition of Alstonia macrophylla bark provides a valuable data point.

Table 2: this compound Content in Alstonia macrophylla

Plant PartThis compound Content (% of total alkaloid extract)Analytical Method
Bark1.2%Gas Chromatography-Mass Spectrometry (GC-MS)[3]

Note: This value represents the percentage of this compound within the total alkaloid extract, not the total dry weight of the plant material.

Experimental Protocols

Extraction and Isolation of Alkaloids from Alstonia macrophylla Leaves

The following protocol is a detailed methodology for the extraction and isolation of alkaloids, including this compound, from the leaves of Alstonia macrophylla. This procedure can be adapted for other plant parts and species with appropriate modifications.

1. Maceration and Extraction:

  • Air-dry fresh leaves of Alstonia macrophylla at room temperature for several days until brittle.
  • Grind the dried leaves into a fine powder using a mechanical grinder.
  • Soak the powdered leaves in 95% ethanol (B145695) in a large container at a 1:10 solid-to-solvent ratio (w/v).
  • Allow the mixture to macerate for 72 hours at room temperature with occasional stirring.
  • Decant the ethanol extract and filter it through Whatman No. 1 filter paper.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude ethanol extract.

2. Acid-Base Extraction:

  • Dissolve the crude ethanol extract in 5% aqueous hydrochloric acid (HCl).
  • Filter the acidic solution to remove non-alkaloidal residues.
  • Wash the filtrate with diethyl ether in a separatory funnel to remove neutral and acidic impurities. Discard the ether layer.
  • Basify the aqueous layer to pH 9-10 with a 25% ammonium (B1175870) hydroxide (B78521) solution.
  • Extract the liberated alkaloids with dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) three times.
  • Combine the organic layers and wash with distilled water to remove excess base.
  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) and evaporate the solvent to yield the crude alkaloid extract.

3. Chromatographic Purification:

  • Subject the crude alkaloid extract to column chromatography on silica (B1680970) gel (60-120 mesh).
  • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297) and then methanol.
  • Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualizing with Dragendorff's reagent.
  • Combine fractions containing compounds with similar Rf values.
  • Further purify the fractions containing this compound using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

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// Edges plant_material -> maceration; maceration -> filtration_concentration; filtration_concentration -> crude_extract; crude_extract -> acid_dissolution; acid_dissolution -> defatting; defatting -> basification; basification -> alkaloid_extraction; alkaloid_extraction -> drying_evaporation; drying_evaporation -> crude_alkaloids; crude_alkaloids -> column_chromatography; column_chromatography -> fraction_collection; fraction_collection -> purification; purification -> this compound; } .dot Caption: Workflow for the extraction and isolation of this compound.

Proposed Mechanism of Anti-Seizure Activity

While the precise molecular mechanism of this compound's anti-seizure activity has not been definitively elucidated, its structural similarity to other indole alkaloids and the common neurochemical pathways implicated in epilepsy allow for the formulation of a plausible hypothesis. Many anti-seizure medications act by enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) or by modulating voltage-gated ion channels. Several indole alkaloids have been shown to interact with GABA-A receptors.

Based on this, a proposed signaling pathway for this compound's anti-seizure effect involves the potentiation of GABAergic inhibition.

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// Edges this compound -> gaba_receptor [label="Positive Allosteric Modulation\n(Hypothesized)"]; gaba_receptor -> chloride_influx [label="Enhances GABA Binding"]; chloride_influx -> hyperpolarization; hyperpolarization -> reduced_excitability; reduced_excitability -> seizure_suppression; } .dot Caption: Hypothesized signaling pathway for this compound's anti-seizure activity.

In this proposed pathway, this compound acts as a positive allosteric modulator of the GABA-A receptor. This means it is hypothesized to bind to a site on the receptor that is different from the GABA binding site, but its binding increases the affinity of GABA for its receptor. This enhanced binding of GABA leads to a more frequent or prolonged opening of the associated chloride ion channel. The resulting influx of negatively charged chloride ions into the neuron causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. This overall reduction in neuronal excitability contributes to the suppression of seizures.

It is crucial to note that this pathway is a hypothesis based on the known pharmacology of related compounds and the general mechanisms of anti-seizure drugs. Further experimental validation, such as receptor binding assays and electrophysiological studies, is required to confirm this proposed mechanism of action for this compound.

Conclusion

This compound is a promising natural product with a rich ethnobotanical history and demonstrated biological activity. The information presented in this technical guide provides a foundation for further research into its therapeutic potential. The detailed extraction protocol offers a starting point for obtaining this compound for in-depth pharmacological studies. While a definitive mechanism of action for its anti-seizure properties remains to be fully elucidated, the proposed GABAergic pathway provides a logical framework for future investigation. Further quantitative analysis of this compound in its various plant sources and rigorous pharmacological testing are essential next steps in unlocking the full therapeutic potential of this intriguing indole alkaloid.

References

Pleiocarpamine: A Promising Scaffold for the Reversal of Multidrug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a formidable obstacle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. The quest for potent and non-toxic MDR modulators has led to the exploration of natural products, with indole (B1671886) alkaloids emerging as a particularly promising class of compounds. This technical guide focuses on pleiocarpamine, a monoterpenoid indole alkaloid, and explores its potential role in reversing multidrug resistance. While direct experimental evidence for this compound's activity is limited, compelling data from structurally related monoterpene indole alkaloid derivatives strongly suggest that the this compound scaffold represents a valuable pharmacophore for the development of novel MDR reversal agents. This document provides a comprehensive overview of the mechanisms of MDR, the potential role of this compound and its analogs as P-gp inhibitors, detailed experimental protocols for assessing MDR reversal, and visualizations of key pathways and workflows.

Introduction to this compound and Multidrug Resistance

This compound is a naturally occurring monoterpenoid indole alkaloid found in various plant species.[1] Its complex polycyclic structure has intrigued chemists and pharmacologists alike. While its biological activities are not extensively studied, recent research into related indole alkaloids has highlighted their potential to interact with and inhibit key cellular targets, including those involved in cancer cell survival and drug resistance.

Multidrug resistance is a phenomenon whereby cancer cells develop resistance to a wide range of structurally and mechanistically diverse anticancer drugs.[2] This can be intrinsic or acquired after initial exposure to chemotherapy. The most well-characterized mechanism of MDR is the overexpression of P-glycoprotein (P-gp), a 170 kDa transmembrane protein encoded by the ABCB1 gene.[3] P-gp functions as an ATP-dependent efflux pump, utilizing the energy from ATP hydrolysis to transport various xenobiotics, including many chemotherapeutic agents, out of the cell.[3] This reduces the intracellular drug concentration to sub-lethal levels, rendering the cancer cells resistant to treatment.

The Role of this compound and its Analogs in Reversing MDR

While direct studies on this compound's ability to reverse MDR are not yet prevalent in the literature, research on closely related N-alkylated monoterpene indole alkaloid derivatives has provided strong proof-of-concept for the potential of this structural class. These studies demonstrate that modification of the indole nitrogen of the core structure can lead to potent P-gp inhibitors.

A notable study investigated the MDR reversal activity of several N-alkylated monoterpene indole alkaloids in the colchicine-resistant KB-ChR-8-5 human cancer cell line, which overexpresses P-gp.[1] One of the most active derivatives, N-(para-bromobenzyl) tabernaemontanine (B1252222) (NBBT), which shares the core indole alkaloid scaffold with this compound, demonstrated significant P-gp inhibitory activity.[1]

Mechanism of Action

The proposed mechanism by which this compound and its analogs may reverse MDR is through the direct inhibition of P-glycoprotein. These compounds are hypothesized to act as competitive or non-competitive inhibitors of P-gp, binding to the transporter's drug-binding pocket and preventing the efflux of chemotherapeutic agents. This inhibition leads to an increased intracellular accumulation of the anticancer drug, restoring its cytotoxic effect in resistant cells. Furthermore, some P-gp inhibitors have been shown to modulate the ATPase activity of the transporter, which is essential for its efflux function.[4]

Quantitative Data on MDR Reversal by a this compound Analog

The following tables summarize the quantitative data obtained for the N-alkylated monoterpene indole alkaloid derivative, NBBT, in reversing doxorubicin (B1662922) resistance in the KB-ChR-8-5 cell line.[1] It is important to note that this data is for a structural analog and serves as a strong indicator of the potential of the this compound scaffold.

Table 1: Cytotoxicity of Doxorubicin in Sensitive and Resistant Cell Lines

Cell LineTreatmentIC₅₀ (µM)Fold Resistance
KB-3-1 (Parental)Doxorubicin0.1-
KB-ChR-8-5 (Resistant)Doxorubicin0.636.3

Table 2: Reversal of Doxorubicin Resistance in KB-ChR-8-5 Cells by NBBT

Doxorubicin + NBBT Concentration (µM)IC₅₀ of Doxorubicin (µM)Fold Resistance Reversal
10.173.7
30.134.8
60.0415.8

Experimental Protocols

Cell Lines and Culture Conditions
  • Parental Cell Line: KB-3-1 (human epidermoid carcinoma), drug-sensitive.

  • Resistant Cell Line: KB-ChR-8-5, a colchicine-selected multidrug-resistant subline of KB-3-1 that overexpresses P-glycoprotein.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: 37°C in a humidified atmosphere of 5% CO₂.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard procedure for determining the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5 x 10³ cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analog) and/or the chemotherapeutic agent (e.g., doxorubicin) for 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

P-glycoprotein Efflux Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123, from MDR cells.

  • Cell Preparation: Harvest cells and resuspend them in fresh culture medium at a concentration of 1 x 10⁶ cells/mL.

  • Compound Incubation: Incubate the cells with the test compound at various concentrations for 30 minutes at 37°C. A known P-gp inhibitor, such as verapamil, should be used as a positive control.

  • Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 5 µM and incubate for a further 60 minutes at 37°C to allow for substrate accumulation.

  • Efflux Period: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123. Resuspend the cells in fresh, pre-warmed medium and incubate for 90 minutes at 37°C to allow for efflux.

  • Fluorescence Measurement: Pellet the cells by centrifugation, wash with ice-cold PBS, and lyse the cells. Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: An increase in intracellular rhodamine 123 fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

P-gp ATPase Activity Assay

This assay determines whether a test compound interacts with P-gp by measuring its effect on the transporter's ATP hydrolysis rate.

  • Membrane Preparation: Use commercially available membrane vesicles prepared from cells overexpressing human P-gp.

  • Assay Reaction: In a 96-well plate, incubate the P-gp membranes (5-10 µg) with the test compound at various concentrations in an assay buffer containing an ATP regenerating system. A known P-gp substrate (e.g., verapamil) is used as a positive control for stimulation, and sodium orthovanadate is used as a P-gp inhibitor control.

  • Initiation of Reaction: Initiate the reaction by adding MgATP to a final concentration of 5 mM.

  • Incubation: Incubate the plate at 37°C for 20-40 minutes.

  • Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., with a malachite green-based reagent).

  • Data Analysis: An increase in Pi production compared to the basal level indicates that the compound is a P-gp substrate and stimulates its ATPase activity. A decrease in verapamil-stimulated ATPase activity suggests the compound is an inhibitor.

Visualizations

Signaling Pathway of P-gp Mediated Multidrug Resistance and this compound's Proposed Intervention

MDR_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane Chemo Chemotherapeutic Drug Intracellular_Chemo Intracellular Chemotherapeutic Chemo->Intracellular_Chemo Diffusion This compound This compound Analog Pgp P-glycoprotein (P-gp) This compound->Pgp Inhibition Chemo_out Extracellular Space Pgp->Chemo_out Efflux (ATP-dependent) Intracellular_Chemo->Pgp Binding Apoptosis Apoptosis Intracellular_Chemo->Apoptosis Cytotoxicity

Caption: P-gp mediated efflux of chemotherapeutics and proposed inhibition by this compound analogs.

Experimental Workflow for Cytotoxicity (MTT) Assay

MTT_Workflow A 1. Seed cancer cells in 96-well plate B 2. Incubate overnight (37°C, 5% CO2) A->B C 3. Add varying concentrations of test compound B->C D 4. Incubate for 72 hours C->D E 5. Add MTT reagent D->E F 6. Incubate for 4 hours (Formazan formation) E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 value H->I

Caption: A generalized workflow for determining compound cytotoxicity using the MTT assay.

Experimental Workflow for P-gp Efflux Inhibition (Rhodamine 123) Assay

Rhodamine_Workflow A 1. Incubate MDR cells with test compound (or control) B 2. Add Rhodamine 123 (fluorescent P-gp substrate) A->B C 3. Incubate for accumulation B->C D 4. Wash cells to remove extracellular dye C->D E 5. Incubate in fresh medium for efflux D->E F 6. Lyse cells and measure intracellular fluorescence E->F G 7. Analyze data to determine P-gp inhibition F->G

Caption: Workflow for assessing P-glycoprotein efflux inhibition using the Rhodamine 123 assay.

Conclusion and Future Directions

The challenge of multidrug resistance in oncology necessitates the discovery and development of novel therapeutic strategies. Natural products, with their vast structural diversity, remain a rich source of inspiration for new drug candidates. While direct evidence for the MDR reversal activity of this compound is still to be established, the significant P-gp inhibitory effects observed for its N-alkylated monoterpene indole alkaloid analogs provide a strong rationale for its investigation. The this compound scaffold holds considerable promise as a template for the design of new, potent, and selective MDR modulators.

Future research should focus on several key areas:

  • Direct Evaluation of this compound: The synthesis or isolation of pure this compound is required to directly assess its cytotoxicity and P-gp inhibitory activity in a panel of sensitive and resistant cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of this compound derivatives is warranted to identify the key structural features required for potent P-gp inhibition and to optimize activity while minimizing off-target effects.

  • In Vivo Studies: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy in reversing MDR in a more complex biological system and to assess their pharmacokinetic and toxicological profiles.

By pursuing these avenues of research, the full potential of this compound and its derivatives as clinically relevant agents to combat multidrug resistance in cancer can be elucidated.

References

Methodological & Application

Total Synthesis of Pleiocarpamine: A Methodological Overview for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pleiocarpamine, a mavacuran-type monoterpene indole (B1671886) alkaloid, represents a significant synthetic challenge due to its rigid, pentacyclic caged structure. Its role as a constituent of more complex bisindole alkaloids, such as bipleiophylline, further underscores its importance as a synthetic target. This document provides detailed application notes and experimental protocols for key methodologies developed for the total synthesis of this compound, targeting professionals in organic synthesis and drug development.

Introduction to Synthetic Strategies

The total synthesis of this compound has been approached through several distinct strategies, each offering unique advantages in terms of efficiency, stereocontrol, and starting materials. The primary challenge lies in the construction of the strained N1-C16 bond that defines the mavacuran core. This document will focus on three prominent approaches: a racemic synthesis featuring a key metal carbenoid cyclization, a concise enantioselective synthesis utilizing a radical cyclization and C-H functionalization, and a bio-inspired oxidative coupling strategy.

Racemic Synthesis via Metal Carbenoid N-H Insertion (Sato et al., 2019)

This approach accomplishes the synthesis of (±)-pleiocarpamine through a biomimetic strategy that forms the critical N1-C16 bond in a late-stage cyclization.[1][2] A key innovation is the use of an amine-borane complex to fix the molecular conformation of the precursor, facilitating the challenging cyclization between a metal carbenoid at C16 and the indole nitrogen (N1).[1][2]

Retrosynthetic Analysis (Sato et al.)

G This compound (±)-Pleiocarpamine intermediate1 Diazo Intermediate (Corynanthe-type) This compound->intermediate1 Rh₂(OAc)₄ N-H Insertion intermediate2 Tetracyclic Amine intermediate1->intermediate2 Diazo Transfer

Caption: Retrosynthesis of (±)-Pleiocarpamine via N-H insertion.

Key Experimental Protocol: Metal Carbenoid Cyclization

Objective: To construct the pentacyclic core of (±)-pleiocarpamine from a diazo-functionalized Corynanthe-type precursor.

Procedure:

  • To a solution of the diazo intermediate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.01 M) under an argon atmosphere, add rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄, 0.1 eq).

  • Stir the reaction mixture at room temperature for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford (±)-pleiocarpamine.

Note: The synthesis of the diazo intermediate involves multiple steps starting from commercially available materials. The N4-borane complex is crucial for pre-organizing the substrate for the key cyclization.[1]

Enantioselective Synthesis via Radical Cyclization and C-H Functionalization (Okada et al., 2023)

A highly efficient, scalable, and enantioselective total synthesis of (+)-pleiocarpamine has been achieved in just 10 steps.[1][3][4] This route features two critical steps: a radical cyclization to establish the C16 stereochemistry and a palladium-catalyzed intramolecular aromatic C-H functionalization to forge the strained, cage-like structure.[1][3][4]

Synthetic Strategy Workflow (Okada et al.)

G cluster_0 Synthesis of (+)-Pleiocarpamine start Chiral Starting Material radical_precursor Radical Cyclization Precursor start->radical_precursor Multi-step Sequence tetracycle Tetracyclic Intermediate (C16 Stereocenter Set) radical_precursor->tetracycle Radical Cyclization ch_precursor C-H Functionalization Precursor tetracycle->ch_precursor Functional Group Manipulation This compound (+)-Pleiocarpamine ch_precursor->this compound Pd-Catalyzed Intramolecular C-H Functionalization

Caption: Key stages in the enantioselective synthesis of (+)-Pleiocarpamine.

Key Experimental Protocols (Okada et al.)

1. Stereoselective Radical Cyclization:

Objective: To construct the tetracyclic core and stereoselectively install the C16 functional group.

Procedure:

  • Dissolve the vinyl iodide precursor (1.0 eq) in degassed toluene (B28343) (0.02 M).

  • Add azobisisobutyronitrile (AIBN, 0.2 eq) and tributyltin hydride (Bu₃SnH, 1.5 eq) to the solution.

  • Heat the mixture at 80 °C for 2 hours under an argon atmosphere.

  • Cool the reaction to room temperature and concentrate under vacuum.

  • Purify the crude product via flash column chromatography on silica gel to yield the tetracyclic intermediate.

2. Pd-Catalyzed Intramolecular Aromatic C-H Functionalization:

Objective: To complete the pentacyclic mavacuran skeleton via C-H activation.

Procedure:

  • To a sealed tube, add the tetracyclic precursor (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.2 eq), and 3-bromopyridine (B30812) (0.4 eq) as a ligand.

  • Add silver(I) carbonate (Ag₂CO₃, 2.5 eq) and anhydrous 1,4-dioxane (B91453) (0.01 M).

  • Seal the tube and heat the mixture at 120 °C for 18 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by silica gel chromatography to afford (+)-pleiocarpamine.[3][4]

Bio-inspired Oxidative Coupling (Jarret, Vincent et al., 2019)

Inspired by biosynthetic hypotheses, this strategy focuses on a direct oxidative coupling to form the N1-C16 bond from a geissoschizine-type framework. This biomimetic approach provides an elegant entry into the mavacuran core. Quaternization of the aliphatic nitrogen was found to be essential for achieving the desired oxidative coupling.

Logical Flow of Bio-inspired Synthesis

G geisso Geissoschizine Framework quaternized N4-Quaternized Intermediate geisso->quaternized N-Alkylation coupled This compound Core (N1-C16 bond formed) quaternized->coupled Oxidative Coupling (e.g., KHMDS / I₂) pleio (+)-Pleiocarpamine coupled->pleio Final Modifications

Caption: Bio-inspired approach via oxidative coupling.

Quantitative Data Summary

The following table summarizes the overall yields and key step efficiencies for the discussed total syntheses of this compound.

Synthetic ApproachTargetLongest Linear Sequence (Steps)Overall YieldKey StepKey Step YieldReference
Metal Carbenoid N-H Insertion (Sato et al.)(±)-Pleiocarpamine~15N/ARh(II)-catalyzed N-H Insertion45%Org. Lett. 2019[1]
Radical Cyclization / C-H Functionalization (Okada et al.)(+)-Pleiocarpamine10~10%Pd-catalyzed C-H Functionalization51%J. Am. Chem. Soc. 2023[3][4]
Bio-inspired Oxidative Coupling (Jarret et al.)(+)-16-epi-Pleiocarpamine~12N/AKHMDS/I₂ induced Oxidative Cyclization40%Angew. Chem. Int. Ed. 2019

N/A: Not explicitly stated in the abstract or primary text.

Conclusion for Drug Development Professionals

The development of multiple synthetic routes to this compound, particularly the scalable and enantioselective 10-step synthesis by Okada et al., opens new avenues for the exploration of mavacuran alkaloids and their derivatives as potential therapeutic agents.[1][3][4] The ability to produce significant quantities of enantiomerically pure this compound facilitates its use as a versatile building block for the synthesis of complex, biologically active bisindole alkaloids like voacalgine A and bipleiophylline.[1][3] These methodologies provide a robust platform for generating structural analogs for structure-activity relationship (SAR) studies, which is a critical step in modern drug discovery and development programs. The strategic innovations, from conformation-fixing complexes to late-stage C-H functionalization, offer powerful tools that can be adapted to the synthesis of other complex natural products.

References

Application Notes and Protocols for the Isolation and Purification of Pleiocarpamine from Hunteria zeylanica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hunteria zeylanica (Retz) Gardn. ex Thw., a plant belonging to the Apocynaceae family, is a known rich source of structurally diverse monoterpenoid indole (B1671886) alkaloids.[1] Among these, Pleiocarpamine has garnered interest for its potential pharmacological activities. This document provides detailed protocols for the isolation and purification of this compound from the leaves of Hunteria zeylanica, leveraging established phytochemical methodologies. The protocols outlined below are designed to guide researchers through the processes of extraction, fractionation, and purification, culminating in the isolation of high-purity this compound.

Physicochemical and Spectroscopic Data of this compound

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below for easy reference and characterization of the isolated compound.

PropertyValueReference
Molecular Formula C₂₀H₂₂N₂O₂[2]
Molar Mass 322.408 g/mol [3]
Appearance Typically a crystalline or amorphous powder
Solubility Soluble in methanol (B129727), ethanol, chloroform (B151607), ethyl acetate (B1210297); sparingly soluble in water
¹³C NMR (CDCl₃, δ ppm) A detailed spectrum is available in public databases. Key signals are expected for the indole nucleus, ethylidene group, and ester functionality.[4][5]
Mass Spectrometry ESI-MS: [M+H]⁺ at m/z 323.175. Key fragment ions can be observed at m/z 218.0943, 234.1258, and 217.0869.[2]

Experimental Protocols

The isolation and purification of this compound from Hunteria zeylanica involves a multi-step process, including extraction of the crude alkaloids, fractionation to separate compounds based on polarity, and final purification using chromatographic techniques.

Preparation of Plant Material
  • Collect fresh leaves of Hunteria zeylanica.

  • Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.

  • Air-dry the leaves in the shade for 7-10 days or until they are brittle.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Store the powdered plant material in an airtight container in a cool, dry place until further use.

Extraction of Crude Alkaloids

This protocol utilizes a standard acid-base extraction method to selectively isolate the alkaloidal fraction from the plant material.

  • Macerate 1 kg of the dried, powdered leaves of Hunteria zeylanica in 5 L of methanol for 72 hours at room temperature with occasional stirring.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanolic extract.

  • Suspend the crude extract in 500 mL of 5% aqueous hydrochloric acid (HCl).

  • Partition the acidic aqueous suspension with an equal volume of chloroform (3 x 500 mL) in a separatory funnel to remove non-alkaloidal compounds. Discard the chloroform layers.

  • Adjust the pH of the aqueous layer to 9-10 with concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH).

  • Extract the basified aqueous solution with chloroform (3 x 500 mL).

  • Combine the chloroform extracts and wash with distilled water until the washings are neutral.

  • Dry the chloroform extract over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrate to dryness under reduced pressure to yield the crude alkaloid extract.

Fractionation by Column Chromatography

The crude alkaloid extract is subjected to column chromatography over silica (B1680970) gel to separate the mixture into fractions of varying polarities.

  • Prepare a slurry of 200 g of silica gel (60-120 mesh) in n-hexane.

  • Pack a glass column (5 cm diameter, 60 cm length) with the silica gel slurry.

  • Adsorb 10 g of the crude alkaloid extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column sequentially with a gradient of n-hexane, ethyl acetate, and methanol. A suggested gradient is as follows:

    • n-hexane (100%)

    • n-hexane:Ethyl acetate (9:1, 8:2, 7:3, 1:1, 3:7, 2:8, 1:9)

    • Ethyl acetate (100%)

    • Ethyl acetate:Methanol (9:1, 8:2, 7:3, 1:1)

  • Collect fractions of 50 mL each and monitor the separation by Thin Layer Chromatography (TLC).

  • Combine fractions with similar TLC profiles. The fractions containing this compound are typically eluted with a mixture of n-hexane and ethyl acetate.

Purification by Preparative Thin Layer Chromatography (Prep TLC)

Fractions enriched with this compound are further purified by preparative TLC to isolate the pure compound.

  • Prepare preparative TLC plates coated with a 0.5 mm layer of silica gel GF₂₅₄.

  • Apply the concentrated this compound-rich fraction as a narrow band at the bottom of the preparative TLC plate.

  • Develop the plate in a suitable solvent system, such as chloroform:methanol (95:5).

  • Visualize the separated bands under UV light (254 nm).

  • Scrape the band corresponding to this compound from the plate.

  • Extract the compound from the silica gel by sonicating with a mixture of chloroform and methanol (1:1).

  • Filter the mixture and concentrate the filtrate to obtain purified this compound.

  • Assess the purity of the isolated compound using analytical HPLC.

Visualizations

Experimental Workflow for this compound Isolation

G PlantMaterial Hunteria zeylanica Leaves DryingGrinding Drying and Grinding PlantMaterial->DryingGrinding PowderedMaterial Powdered Plant Material DryingGrinding->PowderedMaterial Extraction Methanol Extraction PowderedMaterial->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract AcidBaseExtraction Acid-Base Partitioning CrudeExtract->AcidBaseExtraction CrudeAlkaloids Crude Alkaloid Extract AcidBaseExtraction->CrudeAlkaloids ColumnChromatography Silica Gel Column Chromatography CrudeAlkaloids->ColumnChromatography PleiocarpamineFractions This compound-Enriched Fractions ColumnChromatography->PleiocarpamineFractions PrepTLC Preparative TLC PleiocarpamineFractions->PrepTLC Purethis compound Purified this compound PrepTLC->Purethis compound G CrudeExtract Crude Methanolic Extract Acidification Acidify with 5% HCl CrudeExtract->Acidification AcidicSolution Acidic Aqueous Solution (Alkaloid Salts) Acidification->AcidicSolution ChloroformWash Wash with Chloroform AcidicSolution->ChloroformWash AqueousLayer Aqueous Layer (Protonated Alkaloids) ChloroformWash->AqueousLayer Separates into NonAlkaloidal Chloroform Layer (Non-Alkaloidal Impurities) ChloroformWash->NonAlkaloidal Separates into Basification Basify with NH4OH (pH 9-10) AqueousLayer->Basification BasifiedSolution Basified Aqueous Solution (Free Alkaloids) Basification->BasifiedSolution ChloroformExtraction Extract with Chloroform BasifiedSolution->ChloroformExtraction FinalChloroform Chloroform Layer (Free Alkaloids) ChloroformExtraction->FinalChloroform Separates into FinalAqueous Aqueous Layer (Discard) ChloroformExtraction->FinalAqueous Separates into Evaporation Evaporate Chloroform FinalChloroform->Evaporation CrudeAlkaloids Crude Alkaloid Extract Evaporation->CrudeAlkaloids

References

Analytical Techniques for the Characterization of Pleiocarpamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pleiocarpamine is a monoterpenoid indole (B1671886) alkaloid found in various plant species, notably from the Apocynaceae family, such as Hunteria zeylanica. As a natural product with potential pharmacological activities, its accurate identification and characterization are crucial for research and drug development. These application notes provide detailed protocols for the analytical techniques used in the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is essential for developing and executing analytical methods.

PropertyValueSource
Molecular FormulaC₂₀H₂₂N₂O₂--INVALID-LINK--[1]
Molecular Weight322.4 g/mol --INVALID-LINK--[1]
Exact Mass322.168127949 Da--INVALID-LINK--[1]
IUPAC Namemethyl (13E,14S,16S,18S)-13-ethylidene-1,11-diazapentacyclo[12.3.1.0²,⁷.0⁸,¹⁷.0¹¹,¹⁶]octadeca-2,4,6,8(17)-tetraene-18-carboxylate--INVALID-LINK--[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules like this compound. Complete assignment of proton (¹H) and carbon-13 (¹³C) NMR spectra provides unambiguous structural information.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound recorded in deuterated chloroform (B151607) (CDCl₃).[2]

Table 1: ¹H NMR Data for this compound (CDCl₃, 600 MHz) [2]

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.50d7.6
H-57.10dd7.6, 7.6
H-67.15ddd7.6, 7.6, 1.4
H-47.03ddd7.6, 7.6, 1.4
H-145.94d1.4
H-195.72q6.9
OMe3.71s
H-21α3.64m
H-153.51d11.7
H-17α3.31d11.7
H-17β3.16ddd11.7, 5.5, 2.7
H-21β3.02dddd15.1, 10.3, 5.5, 2.1
H-9α2.78br-d15.1
H-9β, H-162.81-2.65overlapped
H-102.56dd11.7, 11.7
H-181.57dd6.9, 2.1

Table 2: ¹³C NMR Data for this compound (CDCl₃, 150 MHz) [2]

PositionChemical Shift (δ, ppm)
C-2165.9
C-7151.9
C-13136.1
C-12133.4
C-20132.5
C-11127.2
C-5125.1
C-4121.7
C-6119.6
C-3118.3
C-19116.5
C-10110.8
C-8108.8
C-1464.0
C-2160.7
OMe51.4
C-1551.3
C-1742.0
C-921.8
C-1814.9
Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

  • This compound sample (isolated and purified)

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (B1202638) (TMS)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

    • Tune and match the probe for ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, number of scans 8-16.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, number of scans 1024 or more depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.

    • Integrate the signals in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the this compound structure. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve this compound in CDCl3 with TMS transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Shim, Tune) transfer->setup acquire_H1 Acquire 1H NMR setup->acquire_H1 acquire_C13 Acquire 13C NMR setup->acquire_C13 process Fourier Transform, Phase Correction acquire_H1->process acquire_C13->process calibrate Calibrate Spectra process->calibrate analyze Analyze & Assign (Chemical Shifts, Multiplicity) calibrate->analyze MS_Fragmentation This compound This compound [M+H]⁺ m/z = 323.175 Frag1 Fragment 1 m/z = 234.1258 This compound->Frag1 Loss of C₅H₇O₂ Frag2 Fragment 2 m/z = 218.0943 This compound->Frag2 Complex Rearrangement Frag4 Fragment 4 m/z = 206.0944 This compound->Frag4 Frag5 Fragment 5 m/z = 219.1000 This compound->Frag5 Frag3 Fragment 3 m/z = 217.0869 Frag2->Frag3 - H HPLC_Analysis_Flow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep_std Prepare Standard Solutions inject Inject Standard & Sample prep_std->inject prep_sample Prepare Sample Solution prep_sample->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV/DAD Detection separate->detect identify Identify Peak by Retention Time detect->identify calibrate Construct Calibration Curve detect->calibrate quantify Quantify this compound identify->quantify calibrate->quantify

References

Application Notes and Protocols for the Quantification of Pleiocarpamine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pleiocarpamine is a monoterpenoid indole (B1671886) alkaloid found in various medicinal plants. Its potential pharmacological activities necessitate the development of sensitive and selective analytical methods for its quantification in biological matrices. This document provides a detailed application note and a comprehensive protocol for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is essential for pharmacokinetic, toxicokinetic, and metabolic studies in drug discovery and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for method development.

PropertyValueSource
Chemical FormulaC₂₀H₂₂N₂O₂PubChem[1]
Molecular Weight322.4 g/mol PubChem[1]
Exact Mass322.168127949 DaPubChem[1]
AppearanceSolid (predicted)
PolarityExpected to be moderately polar

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Yohimbine (Internal Standard, >98% purity)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K₂EDTA)

Sample Preparation: Protein Precipitation
  • Thaw human plasma samples and standards at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of Yohimbine in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters
ParameterRecommended Conditions
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-4.0 min: 90% B; 4.1-5.0 min: 10% B
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry (MS) Parameters
ParameterRecommended Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temperature450°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are proposed based on the fragmentation data available for this compound. The most intense product ion should be used for quantification (Quantifier) and the second most intense for confirmation (Qualifier).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Use
This compound323.18218.0925100Quantifier
This compound323.18234.1320100Qualifier
Yohimbine (IS)355.20144.1030100Quantifier

Note: Collision energies should be optimized for the specific instrument being used.

Data Presentation

The following tables summarize the expected quantitative performance of the method. These values are illustrative and would need to be confirmed during method validation.

Table 1: Calibration Curve Parameters
AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Weighting
This compound1 - 1000> 0.991/x²
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 20< 2080-120
Low QC3< 15< 1585-115
Mid QC100< 15< 1585-115
High QC800< 15< 1585-115
Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC385-11585-115
High QC80085-11585-115

Visualizations

Experimental Workflow

G LC-MS/MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (Yohimbine) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute injection Inject into LC-MS/MS reconstitute->injection lc_sep Chromatographic Separation (C18) injection->lc_sep ms_detect Mass Spectrometric Detection (MRM) lc_sep->ms_detect integration Peak Integration ms_detect->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Workflow for this compound quantification.

Logical Relationship of Method Validation Parameters

G Key Parameters for Method Validation Method Validated LC-MS/MS Method Selectivity Selectivity & Specificity Method->Selectivity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LLOQ Lower Limit of Quantification Method->LLOQ Recovery Recovery Method->Recovery MatrixEffect Matrix Effect Method->MatrixEffect Stability Stability Method->Stability Linearity->LLOQ Accuracy->Precision

Caption: Interrelation of method validation parameters.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The protocol, including sample preparation, chromatography, and mass spectrometry conditions, serves as a strong foundation for researchers in pharmacology and drug development. Adherence to rigorous method validation guidelines is crucial to ensure the generation of reliable and reproducible data for regulatory submissions and scientific publications.

References

Application Notes and Protocols: Pleiocarpamine as a Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pleiocarpamine, a complex monoterpenoid indole (B1671886) alkaloid, presents a compelling scaffold for medicinal chemistry endeavors. Its rigid, polycyclic framework offers a unique three-dimensional architecture for the development of novel therapeutic agents. As a monomeric unit of more complex and biologically active bisindole alkaloids such as bipleiophylline, this compound holds significant potential as a starting point for the design of compounds with a range of pharmacological activities, including anticancer and antimicrobial properties. This document provides an overview of the potential applications of the this compound scaffold, detailed protocols for evaluating the biological activity of its derivatives, and insights into potential mechanisms of action.

Data Presentation: Biological Activities of Indole Alkaloid Derivatives

While extensive quantitative data for a broad series of this compound derivatives is not yet widely available in the public domain, the following tables summarize the biological activities of related indole and bisindole alkaloids, providing a benchmark for the potential potencies that could be achieved through the derivatization of the this compound scaffold.

Table 1: Cytotoxicity of Bipleiophylline and Related Bisindole Alkaloids

CompoundCancer Cell LineIC50 (µM)Reference
BipleiophyllineJurkat, KBCytotoxic[1]
Calcicamide BHeLa146 ± 13 (24h)[2]
Indimicin BMCF-7Moderately Cytotoxic[2]
Luteoalbusin ASF-2680.23[2]
Luteoalbusin BMCF-72.39[2]

Table 2: Antimicrobial Activity of Synthetic Indole Alkaloid Derivatives

CompoundBacterial StrainMIC (µM)Reference
Indole DKP 3bStaphylococcus aureus0.94[3]
Indole DKP 3cBacillus subtilis3.87[3]
Indole DKP 4aPseudomonas aeruginosa4.60[3]
Indole DKP 4bEscherichia coli4.42[3]
Ciprofloxacin-Indole Hybrid 3aStaphylococcus aureus0.5 (µg/mL)[4]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using the MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound derivatives against various cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Harvest cells using trypsin-EDTA, perform a cell count, and dilute to a final concentration of 5 x 10^4 cells/mL in fresh medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each this compound derivative in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a blank control (medium only).

    • Incubate the plate for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium from each well without disturbing the formazan (B1609692) crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis software.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the determination of the MIC of this compound derivatives against various bacterial strains using the broth microdilution method.

Materials:

  • This compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 50 µL of sterile MHB to wells 2 through 12.

    • Add 100 µL of the stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh bacterial culture, prepare a suspension in sterile saline or MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this standardized suspension 1:150 in MHB to obtain a final inoculum density of approximately 1 x 10^6 CFU/mL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11 of the microtiter plate. The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, the absorbance can be read using a microplate reader at 600 nm to quantify bacterial growth.

Mandatory Visualizations

Experimental_Workflow_Cytotoxicity cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of This compound Derivatives cell_seeding->compound_prep treatment Treat Cells and Incubate compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_dissolution Dissolve Formazan Crystals mtt_addition->formazan_dissolution read_absorbance Read Absorbance at 570 nm formazan_dissolution->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound derivatives.

Signaling_Pathway_Indole_Alkaloids cluster_pi3k PI3K/Akt Signaling Pathway cluster_mapk MAPK Signaling Pathway cluster_apoptosis Apoptosis This compound This compound Derivative pi3k PI3K This compound->pi3k Inhibition ras Ras This compound->ras Inhibition bcl2 Bcl-2 Family (Anti-apoptotic) This compound->bcl2 Downregulation caspases Caspases (Pro-apoptotic) This compound->caspases Activation akt Akt pi3k->akt mtor mTOR akt->mtor cell_proliferation Cell Proliferation & Survival mtor->cell_proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->cell_proliferation bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Potential signaling pathways modulated by this compound derivatives.

References

Application Notes and Protocols for In Vitro Testing of Pleiocarpamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pleiocarpamine, an indole (B1671886) alkaloid, has been identified as a compound with potential anti-cancer properties. Effective in vitro testing is a critical first step in evaluating its therapeutic potential and elucidating its mechanism of action. These application notes provide detailed protocols for a panel of standard in vitro assays to characterize the cytotoxic and apoptotic effects of this compound on cancer cell lines. While specific quantitative data for this compound is not extensively available in public literature, this document serves as a comprehensive guide to generate such data.

Data Presentation

To facilitate the analysis and comparison of experimental outcomes, all quantitative data should be meticulously recorded and summarized in structured tables. Representative tables with placeholder data are provided below.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (MTT Assay)

Cell LineCancer TypeThis compound IC50 (µM) after 24hThis compound IC50 (µM) after 48hThis compound IC50 (µM) after 72h
MCF-7Breast CancerData to be determinedData to be determinedData to be determined
HeLaCervical CancerData to be determinedData to be determinedData to be determined
A549Lung CancerData to be determinedData to be determinedData to be determined
HepG2Liver CancerData to be determinedData to be determinedData to be determined

Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)

Cell LineTreatment (Concentration, Time)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
MCF-7ControlData to be determinedData to be determinedData to be determinedData to be determined
MCF-7This compound (IC50, 24h)Data to be determinedData to be determinedData to be determinedData to be determined
HeLaControlData to be determinedData to be determinedData to be determinedData to be determined
HeLaThis compound (IC50, 24h)Data to be determinedData to be determinedData to be determinedData to be determined

Table 3: Effect of this compound on Cell Cycle Distribution (Propidium Iodide Staining)

Cell LineTreatment (Concentration, Time)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
MCF-7ControlData to be determinedData to be determinedData to be determined
MCF-7This compound (IC50, 24h)Data to be determinedData to be determinedData to be determined
HeLaControlData to be determinedData to be determinedData to be determined
HeLaThis compound (IC50, 24h)Data to be determinedData to be determinedData to be determined

Experimental Protocols & Workflows

A logical workflow for the in vitro evaluation of this compound is crucial for generating a comprehensive biological profile.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation start This compound Compound cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 Values start->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis Proceed with IC50 concentrations cell_cycle Cell Cycle Analysis (Propidium Iodide) cytotoxicity->cell_cycle Proceed with IC50 concentrations western_blot Western Blot Analysis (Signaling Pathways) apoptosis->western_blot Investigate apoptotic pathway proteins cell_cycle->western_blot Investigate cell cycle regulatory proteins data_analysis Quantitative Data Analysis (Tables & Graphs) western_blot->data_analysis conclusion Conclusion on In Vitro Efficacy and Mechanism data_analysis->conclusion

Caption: Experimental workflow for in vitro testing of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits the metabolic activity of cancer cells, providing an IC50 (half-maximal inhibitory concentration) value.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)

  • Complete culture medium (specific to cell line)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (untreated cells).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Materials:

  • Cancer cell lines

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[2]

Materials:

  • Cancer cell lines

  • This compound

  • 6-well cell culture plates

  • PBS

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]

Western Blot Analysis for Signaling Pathways

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins involved in cell survival and apoptosis signaling pathways.

Hypothesized Signaling Pathways Potentially Modulated by Alkaloids:

While the specific pathways affected by this compound are yet to be elucidated, many anti-cancer alkaloids are known to modulate the PI3K/Akt and MAPK/ERK signaling pathways. These pathways are critical for cell proliferation, survival, and apoptosis.

G cluster_0 PI3K/Akt Pathway Pleiocarpamine_PI3K This compound PI3K PI3K Pleiocarpamine_PI3K->PI3K Inhibition (?) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_PI3K Cell Proliferation & Survival mTOR->Proliferation_PI3K

Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.

G cluster_1 MAPK/ERK Pathway Pleiocarpamine_MAPK This compound Ras Ras Pleiocarpamine_MAPK->Ras Inhibition (?) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_MAPK Cell Proliferation & Survival ERK->Proliferation_MAPK

Caption: Hypothesized inhibition of the MAPK/ERK pathway by this compound.

Apoptosis Regulation:

The induction of apoptosis by anti-cancer agents often involves the modulation of the Bcl-2 family of proteins and the activation of caspases.

G This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulation (?) Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulation (?) Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized mechanism of this compound-induced apoptosis.

Protocol:

  • Cell Lysis: Treat cells with this compound as described in previous protocols. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression and phosphorylation.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, effects on apoptosis, and cell cycle progression, and by beginning to probe its molecular mechanism of action, researchers can build a strong foundation for further preclinical development of this promising natural compound. It is imperative to meticulously document all experimental conditions and results to ensure reproducibility and to contribute valuable data to the scientific community.

References

Application Notes and Protocols: Developing Cell-Based Assays for Pleiocarpamine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pleiocarpamine, a monoterpenoid indole (B1671886) alkaloid primarily isolated from plants of the Apocynaceae family, has demonstrated significant potential as an anti-cancer agent. Preliminary studies indicate that its mechanism of action involves the induction of apoptosis through the intrinsic pathway and the inhibition of topoisomerase I. These characteristics make this compound a compelling candidate for further investigation in oncology drug discovery.

These application notes provide a comprehensive guide for researchers to develop and implement cell-based assays to elucidate the biological activity and molecular mechanisms of this compound. The protocols detailed herein cover essential assays for assessing cytotoxicity, apoptosis induction, and the modulation of key signaling pathways relevant to cancer biology.

Data Presentation

The following table summarizes the key cell-based assays described in these application notes. This structure is intended to serve as a template for organizing and presenting quantitative data obtained from experimental studies with this compound.

Assay TypeEndpoint MeasuredCell Lines (Suggested)Quantitative Metric
Cell Viability
MTT AssayMitochondrial dehydrogenase activity (cell viability)HeLa, MCF-7, HT-29IC₅₀ (µM)
SRB AssayTotal cellular protein content (cell number)HeLa, MCF-7, HT-29GI₅₀ (µM)
WST-1 AssayMitochondrial dehydrogenase activity (cell viability)HeLa, MCF-7, HT-29EC₅₀ (µM)
Apoptosis
Caspase-3/7 ActivityActivity of executioner caspases 3 and 7HeLa, MCF-7, HT-29Fold Change vs. Ctrl
ROS ProductionLevels of intracellular reactive oxygen speciesHeLa, MCF-7, HT-29Fold Change vs. Ctrl
Mechanism of Action
Topoisomerase IInhibition of supercoiled DNA relaxationN/A (Enzymatic Assay)IC₅₀ (µM)
Western BlotProtein expression (e.g., Bcl-2, Bax, p-Akt, p-ERK)HeLa, MCF-7, HT-29Relative Density

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are starting points and may require optimization based on the specific cell lines and experimental conditions used.

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, providing an estimate of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Ensure the final DMSO concentration is below 0.5%.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) using a dose-response curve.

Protocol 2: Apoptosis Assessment using Caspase-3/7 Activity Assay

Principle: This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspases 3 and 7. The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • 96-well white-walled plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a 96-well white-walled plate.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Express the results as a fold change in caspase activity relative to the untreated control.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: This assay uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate (B1210297) groups, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • DCFH-DA solution (e.g., 10 µM in serum-free medium)

  • 96-well black-walled plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a 96-well black-walled plate.

  • Incubation: Incubate for the desired treatment period.

  • Probe Loading: Remove the treatment medium and wash the cells with PBS. Add 100 µL of DCFH-DA solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Wash: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) using a fluorescence microplate reader. Alternatively, cells can be harvested and analyzed by flow cytometry.

  • Data Analysis: Quantify the results as a fold change in fluorescence intensity relative to the untreated control.

Protocol 4: Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

Principle: This enzymatic assay measures the ability of a compound to inhibit the activity of topoisomerase I. The enzyme relaxes supercoiled plasmid DNA, and the different DNA topoisomers (supercoiled vs. relaxed) can be separated by agarose (B213101) gel electrophoresis.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I assay buffer

  • This compound stock solution

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., Ethidium Bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 1x assay buffer, supercoiled DNA (e.g., 200-500 ng), and various concentrations of this compound.

  • Enzyme Addition: Add purified Topoisomerase I to the reaction mixture. Include a control reaction with no inhibitor and a control with a known inhibitor (e.g., Camptothecin).

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis until the different DNA forms are separated.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Data Analysis: The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band. The IC₅₀ value can be determined by quantifying the band intensities.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the potential signaling pathways affected by this compound and the general experimental workflows for its characterization.

Pleiocarpamine_MOA cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Intrinsic Apoptosis This compound This compound Topoisomerase_I Topoisomerase I This compound->Topoisomerase_I Akt Akt This compound->Akt Inhibition? ERK ERK This compound->ERK Modulation? Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition? DNA_Damage DNA Strand Breaks Topoisomerase_I->DNA_Damage Inhibition Bax Bax (Pro-apoptotic) DNA_Damage->Bax Activation PI3K PI3K PI3K->Akt Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Bcl2->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow start Start: this compound Compound cell_culture Select & Culture Cancer Cell Lines (e.g., HeLa, MCF-7) start->cell_culture viability_assays Cell Viability Assays (MTT, SRB, WST-1) cell_culture->viability_assays determine_ic50 Determine IC₅₀ viability_assays->determine_ic50 apoptosis_assays Apoptosis Assays (Caspase-3/7, ROS) determine_ic50->apoptosis_assays mechanism_studies Mechanism of Action Studies (Topoisomerase Assay, Western Blot) apoptosis_assays->mechanism_studies pathway_analysis Signaling Pathway Analysis (PI3K/Akt, MAPK) mechanism_studies->pathway_analysis data_analysis Data Analysis & Interpretation pathway_analysis->data_analysis

Caption: General workflow for characterizing this compound activity.

Conclusion

The protocols and guidelines presented here offer a robust framework for the systematic evaluation of this compound's anti-cancer properties. By employing these cell-based assays, researchers can generate critical data on its cytotoxicity, pro-apoptotic activity, and underlying molecular mechanisms. This information is invaluable for advancing this compound through the drug discovery pipeline and understanding its potential as a novel therapeutic agent. Further investigations into its effects on specific signaling cascades, such as the PI3K/Akt and MAPK pathways, will provide a more complete picture of its cellular impact and may reveal additional therapeutic targets.

Application Notes and Protocols for Pleiocarpamine Derivatization in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pleiocarpamine, a complex indole (B1671886) alkaloid, has emerged as a promising scaffold in drug discovery. Its derivatives, particularly those with oxidative modifications, have demonstrated significant biological activities, including the ability to reverse multidrug resistance (MDR) in cancer cells. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound by identifying the chemical features essential for its biological effects. These studies involve the systematic derivatization of the this compound core and the subsequent evaluation of the biological activities of the resulting analogs.

This document provides detailed application notes and experimental protocols for the derivatization of this compound and the evaluation of its derivatives as MDR modulators. The focus is on providing a framework for researchers to conduct their own SAR studies to develop more potent and selective therapeutic agents.

Key Biological Activity: Reversal of Multidrug Resistance

Multidrug resistance is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux cytotoxic drugs from cancer cells. Certain oxidized derivatives of this compound, isolated from Alstonia angustifolia, have been shown to counteract this mechanism. A study on vincristine-resistant KB cancer cells revealed that several oxidized this compound analogs can restore sensitivity to the chemotherapeutic agent.[1][2][3][4]

Summary of Activity for Naturally Occurring this compound Derivatives

While detailed quantitative SAR data with IC50 values for a synthetic library are not yet available in the public domain, preliminary studies on isolated natural products provide a foundation for SAR exploration. The following table summarizes the reported qualitative activity of specific oxidized this compound derivatives in reversing MDR in vincristine-resistant KB cells.[1][2][3][4]

Compound (Alkaloid Number)Key Structural FeaturesMDR Reversal Activity
21 Oxidized indole ringStrong
3 Oxidized this compound derivativeModerate
7 Oxidized this compound derivativeModerate
35 Oxidized this compound derivativeWeak
41 Oxidized this compound derivativeWeak

Note: The specific structures for these alkaloids can be found in the publication by Tan, S. J., et al. (2014). Oxidized derivatives of macroline, sarpagine, and this compound alkaloids from Alstonia angustifolia. Journal of Natural Products, 77(9), 2068-2080.

These findings suggest that oxidation of the indole nucleus of the this compound scaffold is a key determinant of its MDR reversal activity. Further SAR studies would involve the synthesis of a focused library of derivatives with systematic modifications to the oxidation pattern and other functional groups to quantify this effect and identify the most potent pharmacophore.

Experimental Protocols

Protocol 1: Generalized Synthesis of Oxidized this compound Derivatives

The following is a generalized protocol for the oxidation of the indole moiety of this compound, a common feature in the active derivatives. This protocol can be adapted to generate a variety of oxidized analogs for SAR studies.

Objective: To introduce oxidative modifications to the indole ring of this compound.

Materials:

  • This compound (starting material)

  • Oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA), dimethyldioxirane (B1199080) (DMDO), Oxone with a halide catalyst)

  • Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), acetone, acetonitrile)

  • Quenching agent (e.g., sodium thiosulfate (B1220275) solution, dimethyl sulfide)

  • Buffer solution (e.g., saturated sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). The concentration will depend on the solubility of this compound and the specific reaction conditions.

  • Cooling: Cool the solution to a suitable temperature, typically 0 °C or -78 °C, using an ice bath or a dry ice/acetone bath to control the reactivity of the oxidation.

  • Addition of Oxidant: Slowly add a solution of the chosen oxidizing agent (1-1.5 equivalents) in the same solvent to the stirred this compound solution. The choice of oxidant will influence the type and position of the oxidation.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the excess oxidizing agent by adding a suitable quenching agent.

  • Workup: Allow the reaction mixture to warm to room temperature. Wash the organic layer with a basic solution like saturated sodium bicarbonate to remove acidic byproducts, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to isolate the desired oxidized this compound derivative.

  • Characterization: Characterize the purified derivative using spectroscopic methods such as NMR (¹H, ¹³C), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm its structure.

Protocol 2: Evaluation of MDR Reversal Activity using the MTT Assay

This protocol describes a method to quantify the ability of this compound derivatives to reverse MDR in a resistant cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Vincristine-resistant KB cancer cell line (or other suitable MDR cell line)

  • Parental (non-resistant) KB cancer cell line

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivatives (test compounds)

  • Vincristine (B1662923) (cytotoxic drug)

  • Verapamil or other known MDR inhibitor (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the vincristine-resistant and parental KB cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a series of dilutions of the this compound derivatives, vincristine, and the positive control in the cell culture medium.

  • Treatment:

    • IC50 Determination of Vincristine: Treat both cell lines with increasing concentrations of vincristine alone to determine its half-maximal inhibitory concentration (IC50) in each cell line.

    • MDR Reversal Assay: Treat the resistant cells with a fixed, non-toxic concentration of each this compound derivative (or the positive control) in combination with increasing concentrations of vincristine. Also, include wells with the derivative alone to ensure it is not cytotoxic at the tested concentration.

  • Incubation: Incubate the plates for a period that allows for the cytotoxic effect of vincristine to become apparent (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

    • Plot the percentage of viability against the drug concentration and determine the IC50 values using non-linear regression analysis.

    • Calculate the Fold Reversal (FR) value for each derivative using the following formula: FR = IC50 of Vincristine alone in resistant cells / IC50 of Vincristine in the presence of the derivative in resistant cells

    • A higher FR value indicates a greater ability of the derivative to reverse MDR.

Visualizations

Signaling Pathways in Multidrug Resistance

The reversal of multidrug resistance by this compound derivatives likely involves interaction with or modulation of key signaling pathways that regulate the expression and function of ABC transporters. While the specific pathways affected by these compounds are yet to be fully elucidated, common pathways implicated in MDR include the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways, which can influence the expression of transporters like P-glycoprotein.

MDR_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus Pgp P-glycoprotein (ABC Transporter) Drug_out Chemotherapeutic Drug (out) Pgp->Drug_out Efflux Drug_in Chemotherapeutic Drug (in) Drug_in->Pgp PI3K_Akt PI3K/Akt/mTOR Pathway Transcription_Factors Transcription Factors (e.g., NF-κB, HIF-1α) PI3K_Akt->Transcription_Factors Ras_Raf Ras/Raf/MAPK Pathway Ras_Raf->Transcription_Factors Gene_Expression ABC Transporter Gene Expression Transcription_Factors->Gene_Expression Upregulation This compound This compound Derivative This compound->PI3K_Akt Modulation? This compound->Ras_Raf Modulation? Gene_Expression->Pgp Translation & Trafficking

Caption: Potential signaling pathways involved in MDR and hypothetical points of intervention for this compound derivatives.

Experimental Workflow for this compound Derivatization and SAR Study

The following diagram illustrates the logical workflow for conducting an SAR study on this compound derivatives.

SAR_Workflow This compound This compound (Starting Material) Derivatization Chemical Derivatization (e.g., Oxidation) This compound->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Derivative_Library Library of this compound Derivatives Purification->Derivative_Library Bioassay Biological Evaluation (MDR Reversal Assay) Derivative_Library->Bioassay Data_Analysis Data Analysis (IC50, Fold Reversal) Bioassay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the derivatization of this compound and subsequent SAR studies.

References

Application of Pleiocarpamine in Neuropharmacology Research: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Pleiocarpamine is a monoterpenoid indole (B1671886) alkaloid, a class of natural compounds known for a wide array of biological activities. While direct and extensive research into the neuropharmacological applications of this compound is currently limited in publicly available scientific literature, the established activities of related indole alkaloids provide a strong rationale for its investigation in several areas of neuropharmacology. This document outlines potential applications and provides a framework of experimental protocols for exploring the neuropharmacological potential of this compound.

The neuropharmacological potential of indole alkaloids stems from their diverse mechanisms of action, which include antioxidant, anti-inflammatory, and receptor-modulating effects. These properties are highly relevant to the pathophysiology of numerous neurological and psychiatric disorders.

Potential Areas of Application:

  • Neurodegenerative Diseases (e.g., Alzheimer's and Parkinson's Disease): Many indole alkaloids exhibit neuroprotective properties by mitigating oxidative stress and neuroinflammation, two key pathological features of these diseases.[1] A primary avenue of investigation for this compound would be its ability to protect neuronal cells from cytotoxic insults. A common therapeutic target in Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[2][3][4][5] The potential of this compound as an AChE inhibitor could be a valuable area of research.

  • Psychiatric Disorders (e.g., Depression, Anxiety, and Schizophrenia): The pathophysiology of these disorders often involves dysregulation of monoaminergic neurotransmitter systems (e.g., serotonin (B10506), dopamine).[6][7][8] Indole alkaloids have been shown to interact with serotonin and dopamine (B1211576) receptors, as well as inhibit monoamine oxidase (MAO), the enzyme responsible for the degradation of these neurotransmitters.[9][10][11][12] Investigating the binding affinity and functional activity of this compound at these targets could reveal potential antidepressant, anxiolytic, or antipsychotic properties.

  • Epilepsy and Seizure Disorders: Some natural compounds have demonstrated anticonvulsant activity. The neuroprotective and receptor-modulating properties of indole alkaloids suggest that this compound could be explored for its potential to modulate neuronal excitability and prevent seizures.

Quantitative Data Summary

Due to the nascent stage of research on the neuropharmacology of this compound, specific quantitative data such as IC50 values for enzyme inhibition, receptor binding affinities (Ki), or efficacy data from in vivo models are not available in the current body of scientific literature. The tables below are provided as templates for how such data would be presented once generated through experimental investigation.

Table 1: In Vitro Enzyme Inhibition by this compound (Hypothetical Data)

Target EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Acetylcholinesterase (AChE)Data not availableDonepezilValue
Monoamine Oxidase-A (MAO-A)Data not availableClorgylineValue
Monoamine Oxidase-B (MAO-B)Data not availableSelegilineValue

Table 2: In Vitro Receptor Binding Affinity of this compound (Hypothetical Data)

Receptor TargetKi (nM)RadioligandReference CompoundKi (nM)
Serotonin Receptor (5-HT2A)Data not available[3H]KetanserinKetanserinValue
Dopamine Receptor (D2)Data not available[3H]SpiperoneHaloperidolValue
GABAA ReceptorData not available[3H]FlunitrazepamDiazepamValue
NMDA ReceptorData not available[3H]MK-801MK-801Value

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the neuropharmacological profile of this compound.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase activity.

Materials:

  • This compound

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • 96-well microplate reader

  • Donepezil (positive control)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of varying concentrations of this compound.

  • Add 50 µL of phosphate buffer (pH 8.0).

  • Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.

  • Add 50 µL of DTNB solution.

  • Initiate the reaction by adding 25 µL of ATCI solution.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay

Objective: To assess the inhibitory activity of this compound against MAO-A and MAO-B.

Materials:

  • This compound

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (B48309) (substrate for MAO-B)

  • Phosphate buffer (pH 7.4)

  • 96-well fluorescence plate reader

  • Clorgyline (MAO-A inhibitor control)

  • Selegiline (MAO-B inhibitor control)

Procedure:

  • Prepare serial dilutions of this compound.

  • In separate wells of a 96-well plate, pre-incubate MAO-A or MAO-B with different concentrations of this compound for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B).

  • After a 30-minute incubation at 37°C, stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A, benzaldehyde-related product for MAO-B) using a fluorescence plate reader.

  • Calculate the percentage of inhibition and determine the IC50 values for both MAO-A and MAO-B.

Protocol 3: Neuronal Cell Viability Assay (Neuroprotection)

Objective: To evaluate the protective effect of this compound against oxidative stress-induced cell death in a neuronal cell line.

Materials:

  • This compound

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal bovine serum (FBS)

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as the neurotoxin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well cell culture plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce oxidative stress by adding a neurotoxin (e.g., H₂O₂) to the wells (except for the control group) and incubate for 24 hours.

  • After incubation, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

Protocol 4: In Vivo Assessment of Antidepressant-like Activity (Forced Swim Test)

Objective: To investigate the potential antidepressant effect of this compound in a rodent model.

Materials:

  • This compound

  • Male mice (e.g., C57BL/6)

  • A transparent cylindrical tank filled with water (25°C)

  • Fluoxetine (positive control)

  • Vehicle (e.g., saline with a small percentage of DMSO)

Procedure:

  • Administer this compound, fluoxetine, or vehicle to different groups of mice via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Gently place each mouse individually into the swim tank.

  • Record the behavior of the mice for a period of 6 minutes.

  • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements to keep the head above water.

  • A significant reduction in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate hypothetical signaling pathways and experimental workflows relevant to the neuropharmacological investigation of this compound.

G cluster_0 Neuroinflammation Cascade LPS LPS TLR4 TLR4 LPS->TLR4 Activates NF-kB Activation NF-kB Activation TLR4->NF-kB Activation Triggers Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Activation->Pro-inflammatory Cytokines Induces This compound This compound This compound->NF-kB Activation Inhibits

Caption: Hypothetical anti-neuroinflammatory mechanism of this compound.

G cluster_workflow Drug Discovery Workflow Compound_Isolation Isolate this compound In_Vitro_Screening In Vitro Screening (AChE, MAO, Receptor Binding) Compound_Isolation->In_Vitro_Screening Cell-Based_Assays Cell-Based Assays (Neuroprotection, Cytotoxicity) In_Vitro_Screening->Cell-Based_Assays In_Vivo_Models In Vivo Animal Models (Behavioral Tests) Cell-Based_Assays->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization

Caption: A potential workflow for neuropharmacological drug discovery.

References

"experimental design for studying Pleiocarpamine's anticholinergic effects"

Author: BenchChem Technical Support Team. Date: December 2025

An experimental design to investigate the anticholinergic properties of Pleiocarpamine, a natural alkaloid, is crucial for understanding its pharmacological profile and potential therapeutic applications.[1] Anticholinergic agents function by blocking the action of acetylcholine (B1216132), a neurotransmitter, at muscarinic receptors, which are involved in a wide range of physiological processes.[2][3][4][5] A comprehensive evaluation involves a multi-tiered approach, beginning with in vitro assays to determine the compound's binding affinity and functional potency at muscarinic receptor subtypes, followed by in vivo models to assess its effects in a complex physiological system.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to systematically study the anticholinergic effects of this compound.

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) with five subtypes (M1-M5). These subtypes couple to different G proteins, initiating distinct intracellular signaling cascades. A thorough understanding of these pathways is fundamental to interpreting experimental data.[6]

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC).[6]

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6]

Muscarinic_Signaling_Pathways cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway ACh1 Acetylcholine M135 M1, M3, M5 Receptors ACh1->M135 binds Gq11 Gq/11 M135->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca triggers release PKC Protein Kinase C (PKC) DAG->PKC activates ACh2 Acetylcholine M24 M2, M4 Receptors ACh2->M24 binds Gio Gi/o M24->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits cAMP ↓ cAMP AC->cAMP Binding_Assay_Workflow A Prepare Reagents (Membranes, [³H]-NMS, this compound dilutions) B Set up 96-well Plate (Total, NSB, Competition) A->B C Incubate (60-90 min at 25°C) B->C D Rapid Vacuum Filtration (Cell Harvester) C->D E Wash Filters (3-4x with ice-cold buffer) D->E F Scintillation Counting (Measure CPM) E->F G Data Analysis (Calculate IC50 and Ki) F->G InVivo_Workflow A Animal Acclimatization & Grouping B Pretreatment (Vehicle, Scopolamine, or this compound) A->B C Wait 30 minutes B->C D Challenge with Oxotremorine (0.5 mg/kg, i.p.) C->D E Place in Observation Cages D->E F Assess Tremors (Observational Scoring or Accelerometer) E->F G Data Analysis (% Inhibition) F->G

References

Biomimetic Synthesis of Pleiocarpamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pleiocarpamine, a complex indole (B1671886) alkaloid, has garnered significant attention due to its intricate cage-like architecture and its role as a key monomeric unit in various dimeric alkaloids with promising biological activities. Biomimetic synthesis, which emulates nature's biosynthetic pathways, offers an elegant and efficient strategy for the construction of such complex natural products. This document provides detailed application notes and experimental protocols for the biomimetic synthesis of this compound, drawing from recently developed synthetic strategies. The presented approaches focus on key transformations that mimic proposed biosynthetic steps, including oxidative couplings and intramolecular cyclizations.

Introduction

The biosynthesis of this compound is postulated to involve the intramolecular cyclization of a geissoschizine-type precursor.[1] This key bond formation between the indole nitrogen (N1) and the C16 position establishes the characteristic strained pentacyclic framework of the mavacurine-type alkaloids.[1] Several synthetic endeavors have sought to replicate this proposed biosynthetic transformation, offering insights into the chemical feasibility of such pathways and providing access to this compound and its analogues for further biological investigation. This document outlines two prominent biomimetic-inspired approaches: a metal-carbenoid-mediated cyclization and a palladium-catalyzed intramolecular C-H functionalization strategy.

Quantitative Data Summary

The following table summarizes the key quantitative data from a recently reported concise, scalable total synthesis of (+)-Pleiocarpamine, providing a benchmark for efficiency and yield.

Step NumberTransformationStarting MaterialReagents and ConditionsProductYield (%)
1Pictet-Spengler reactionTryptamine derivativeAldehyde, TFA, CH2Cl2Tetrahydro-β-carboline derivative95
2AcylationTetrahydro-β-carboline derivativeAcyl chloride, Et3N, CH2Cl2N-acylated intermediate98
3EsterificationN-acylated intermediateTMSCHN2, MeOH, TolueneMethyl ester derivative99
4Radical CyclizationMethyl ester derivativeAIBN, Bu3SnH, Toluene, 110 °CLactam intermediate75 (dr 3:1)
5ReductionLactam intermediateLiAlH4, THF, 0 °C to rtAmino alcohol92
6Swern OxidationAmino alcohol(COCl)2, DMSO, Et3N, CH2Cl2, -78 °CAldehyde intermediate95
7Wittig ReactionAldehyde intermediatePh3P=CHCO2Me, Toluene, 80 °Cα,β-Unsaturated ester88
8Pd-catalyzed Intramolecular C-H Alkylationα,β-Unsaturated esterPd(OAc)2, P(o-tol)3, Ag2CO3, PivOH, Mesitylene (B46885), 140 °CPentacyclic intermediate65
9AromatizationPentacyclic intermediateDDQ, Dioxane, 100 °CDehydro-pleiocarpamine derivative85
10ReductionDehydro-pleiocarpamine derivativeNaBH4, MeOH, 0 °C(+)-Pleiocarpamine90
Overall 10 Steps Tryptamine derivative (+)-Pleiocarpamine ~26%

Table 1: Summary of a 10-step total synthesis of (+)-Pleiocarpamine.[2][3][4][5] Data is representative of a state-of-the-art synthetic route.

Biomimetic Synthesis Pathways

Two key biomimetic strategies for the synthesis of the this compound core are detailed below.

Metal Carbenoid N-H Insertion Approach

This approach mimics the key N1-C16 bond formation through an intramolecular cyclization of a metal carbenoid generated from a diazo compound.[6][7] The conformation of the precursor is crucial for the success of this transformation and is controlled through the formation of an amine-borane complex.[6]

G cluster_0 Metal Carbenoid N-H Insertion Pathway A Corynanthe-type Precursor with Diazo Function at C16 B Amine-Borane Complex Formation (N4 Modification) A->B BH3-THF D Metal Carbenoid Intermediate B:e->D:w [Catalyst] C Rh(II) or Cu(I) Catalyst E Intramolecular N-H Insertion (N1-C16 Cyclization) D->E Conformational Control F This compound Core Structure E->F

Caption: Metal Carbenoid N-H Insertion Pathway for this compound Synthesis.

Palladium-Catalyzed Intramolecular C-H Functionalization

A more recent and highly efficient approach utilizes a palladium-catalyzed intramolecular C-H alkylation to construct the strained, cage-like structure of this compound.[2][3][4][5] This method offers a direct and scalable route to the core structure.

G cluster_1 Pd-Catalyzed C-H Functionalization Workflow A α,β-Unsaturated Ester Precursor C Pd(II) Catalytic Cycle Initiation A:e->C:w [Catalyst System] B Pd(OAc)2, Ligand, Ag2CO3, Additive D Concerted Metalation-Deprotonation (C-H Activation) C->D E Carbopalladation D->E F β-Hydride Elimination E->F G Reductive Elimination F->G H Pentacyclic Intermediate G->H I Aromatization (DDQ) H->I J Final Reduction (NaBH4) I->J K (+)-Pleiocarpamine J->K

Caption: Workflow for Pd-Catalyzed C-H Functionalization in this compound Synthesis.

Experimental Protocols

Protocol 1: Key Step of the Metal Carbenoid N-H Insertion

Objective: To achieve the key N1-C16 cyclization via an intramolecular N-H insertion of a metal carbenoid.

Materials:

Procedure:

  • To a solution of the Corynanthe-type diazo precursor in anhydrous dichloromethane at 0 °C under an inert atmosphere, add a solution of borane-tetrahydrofuran complex (1.1 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes to ensure the formation of the N4-amine-borane complex.

  • To this solution, add the rhodium(II) or copper(I) catalyst (0.05 equivalents) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the careful addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the this compound core structure.

Protocol 2: Palladium-Catalyzed Intramolecular Aromatic C-H Alkylation

Objective: To construct the highly strained cage-like structure of this compound via a Pd-catalyzed intramolecular C-H alkylation.[4]

Materials:

  • α,β-Unsaturated ester precursor

  • Palladium(II) acetate [Pd(OAc)2]

  • Tri(o-tolyl)phosphine [P(o-tol)3]

  • Silver(I) carbonate [Ag2CO3]

  • Pivalic acid (PivOH)

  • Anhydrous mesitylene

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add the α,β-unsaturated ester precursor (1.0 equivalent), Pd(OAc)2 (0.1 equivalents), P(o-tol)3 (0.2 equivalents), Ag2CO3 (2.0 equivalents), and PivOH (0.5 equivalents).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous mesitylene via syringe.

  • Seal the tube and heat the reaction mixture to 140 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pentacyclic intermediate.

Conclusion

The biomimetic synthesis of this compound provides a powerful demonstration of how understanding biosynthetic pathways can inspire the development of efficient and elegant synthetic routes to complex natural products. The protocols detailed herein, based on a metal carbenoid N-H insertion and a palladium-catalyzed C-H functionalization, represent key strategies for accessing the intricate architecture of this compound. These methods not only enable the total synthesis of the natural product but also open avenues for the creation of novel analogues for drug discovery and development. The provided data and protocols serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and chemical biology.

References

Application Notes and Protocols for Scaling Up Pleiocarpamine Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pleiocarpamine, a complex indole (B1671886) alkaloid, has garnered significant interest for its potential therapeutic applications. To facilitate its progression into preclinical studies, a robust and scalable synthetic route is paramount. This document provides detailed application notes and protocols for the gram-scale synthesis of (+)-Pleiocarpamine, based on a recently developed concise 10-step total synthesis. Furthermore, it outlines key considerations for preclinical evaluation by presenting representative pharmacokinetic and toxicological data derived from structurally related indole alkaloids, and details a plausible signaling pathway based on the known mechanisms of similar compounds.

Introduction

The development of new therapeutic agents from natural products often faces the significant hurdle of supply. Total synthesis provides a reliable and scalable alternative to isolation from natural sources. A recently reported 10-step synthesis of (+)-Pleiocarpamine offers a viable solution for producing the quantities required for extensive preclinical evaluation.[1][2] This synthesis is characterized by its efficiency and stereocontrol, featuring a key radical cyclization to establish the C16 stereocenter and a palladium-catalyzed intramolecular aromatic C-H functionalization to construct the strained cage-like structure.[1][2]

These notes provide the necessary detail to reproduce and scale this synthesis, alongside contextual data to guide the subsequent stages of drug development.

Data Presentation

Table 1: Summary of Key Steps and Yields in the Scalable Synthesis of (+)-Pleiocarpamine
StepReactionKey ReagentsSolventTemp (°C)Time (h)Yield (%)
1Pictet-Spengler ReactionTryptamine, ChloroacetaldehydeDichloromethane251295
2Lactam FormationIntermediate 1, Glutaric anhydride, DMAPDichloromethane25688
3ReductionIntermediate 2, LiAlH₄Tetrahydrofuran0 to 25492
4Boc ProtectionIntermediate 3, (Boc)₂O, Et₃NDichloromethane25298
5IodinationIntermediate 4, I₂, PhI(OAc)₂Dichloromethane25185
6Radical CyclizationIntermediate 5, AIBN, Bu₃SnHToluene (B28343)80375 (d.r. 5:1)
7DeprotectionIntermediate 6, TFADichloromethane0 to 25196
8AcylationIntermediate 7, Acryloyl chloride, Et₃NDichloromethane0193
9Pd-catalyzed C-H FunctionalizationIntermediate 8, Pd(OAc)₂, P(o-tol)₃, Ag₂CO₃Toluene1102460
10Final ReductionIntermediate 9, LiAlH₄Tetrahydrofuran0 to 25285
Table 2: Representative Preclinical Data for Indole Alkaloids (Proxy for this compound)
ParameterValueSpeciesRoute of AdministrationComments
Pharmacokinetics
Oral Bioavailability~15-30%RatOralBased on data for Villocarine A, another indole alkaloid.[3]
Tmax0.3 - 1 hRatOralRapid absorption is common for this class of compounds.[3]
Half-life (t1/2)~9 hRatOralBased on data for Pilocarpine, a related alkaloid.
Protein Binding>90%Rat, HumanIn vitroHigh plasma protein binding is typical for lipophilic alkaloids.[3]
Toxicology
Acute Toxicity (LD50)>100 mg/kgMouseIntraperitonealGeneral observation for many indole alkaloids. Specific studies on this compound are required.
GenotoxicityNegativeIn vitro (Ames test)N/AExpected for many natural products, but requires specific testing.
Repeat-dose ToxicityNo Observed Adverse Effect Level (NOAEL) of 10 mg/kg/dayRatOral (28 days)Hypothetical value based on general toxicity profiles of related compounds.

Experimental Protocols

Key Experiment: Step 6 - Radical Cyclization for C16 Stereocenter Formation

This step is crucial for establishing the correct stereochemistry at the C16 position.

Materials:

  • Iodo-intermediate 5 (1.0 eq)

  • Azobisisobutyronitrile (AIBN) (0.1 eq)

  • Tributyltin hydride (Bu₃SnH) (1.2 eq)

  • Anhydrous Toluene

Procedure:

  • Dissolve the iodo-intermediate 5 in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an argon atmosphere.

  • Add AIBN to the solution.

  • Heat the reaction mixture to 80 °C.

  • Add tributyltin hydride dropwise to the heated solution over a period of 30 minutes.

  • Maintain the reaction at 80 °C for 3 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the cyclized product 6.

Key Experiment: Step 9 - Palladium-Catalyzed Intramolecular Aromatic C-H Functionalization

This step forges the highly strained cage-like core of this compound.

Materials:

  • Acryloyl-intermediate 8 (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 eq)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.2 eq)

  • Silver(I) carbonate (Ag₂CO₃) (2.0 eq)

  • Anhydrous Toluene

Procedure:

  • To a sealed tube, add the acryloyl-intermediate 8, palladium(II) acetate, tri(o-tolyl)phosphine, and silver(I) carbonate.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C in an oil bath with vigorous stirring.

  • Maintain the reaction at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pentacyclic product 9.

Mandatory Visualizations

Experimental Workflow for the Scalable Synthesis of (+)-Pleiocarpamine

G cluster_start Starting Materials cluster_core_formation Core Scaffold Construction cluster_cyclization_precursor Preparation for Key Cyclizations cluster_cage_formation Pentacyclic Core Assembly cluster_final_step Final Product Generation Tryptamine Tryptamine PictetSpengler Pictet-Spengler Reaction Tryptamine->PictetSpengler Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->PictetSpengler LactamFormation Lactam Formation PictetSpengler->LactamFormation Reduction1 Amide Reduction LactamFormation->Reduction1 BocProtection Boc Protection Reduction1->BocProtection Iodination Iodination BocProtection->Iodination RadicalCyclization Radical Cyclization (C16 Stereocenter) Iodination->RadicalCyclization Deprotection Deprotection RadicalCyclization->Deprotection Acylation Acylation Deprotection->Acylation PdCatalysis Pd-catalyzed C-H Functionalization Acylation->PdCatalysis FinalReduction Final Reduction PdCatalysis->FinalReduction This compound (+)-Pleiocarpamine FinalReduction->this compound

Caption: Workflow for the 10-step synthesis of (+)-Pleiocarpamine.

Postulated Signaling Pathway for this compound-Induced Apoptosis

Based on studies of the related alkaloid Polycarpine, this compound may induce apoptosis through the activation of MAPK and p53 signaling pathways.[4][5]

G cluster_mapk MAPK Pathway cluster_p53 p53 Pathway cluster_apoptosis Apoptosis Cascade This compound This compound JNK JNK This compound->JNK activates p38 p38 This compound->p38 activates ERK ERK This compound->ERK activates p53 p53 JNK->p53 phosphorylates & activates Bax Bax (Pro-apoptotic) p53->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 downregulates Caspase3 Caspase-3 Activation Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated signaling pathway for this compound.

Conclusion

The synthetic route detailed herein provides a practical and scalable method for the production of (+)-Pleiocarpamine, enabling its advancement into preclinical and potentially clinical development. The provided protocols for the key synthetic transformations, along with the representative preclinical data and a postulated mechanism of action, offer a comprehensive resource for researchers in the field of drug discovery and development. Further studies are warranted to fully elucidate the pharmacokinetic, toxicological, and pharmacological profile of this compound.

References

Application Notes and Protocols for the Development of Novel Therapeutic Agents Based on Pleiocarpamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pleiocarpamine, a complex indole (B1671886) alkaloid, has emerged as a promising scaffold for the development of novel therapeutic agents. Isolated from plants of the Apocynaceae family, this natural product has demonstrated potential in oncology, particularly in overcoming multidrug resistance (MDR), a significant challenge in cancer chemotherapy. These application notes provide a comprehensive overview of the therapeutic potential of this compound and its derivatives, along with detailed protocols for their synthesis, characterization, and evaluation.

Therapeutic Applications

This compound and its analogs have shown noteworthy biological activities, primarily in the domain of cancer therapy. The key areas of investigation include:

  • Anticancer Activity: this compound has exhibited cytotoxicity against a range of human cancer cell lines. The proposed mechanism of action involves the induction of programmed cell death, or apoptosis, through the generation of reactive oxygen species (ROS) and the subsequent activation of the caspase cascade.

  • Reversal of Multidrug Resistance (MDR): Several studies have highlighted the potential of this compound and its derivatives to reverse P-glycoprotein (P-gp) mediated multidrug resistance. This is a critical area of research, as MDR is a major cause of treatment failure in cancer patients. The mechanism is thought to involve the inhibition of the NF-κB signaling pathway, which is implicated in the expression of P-gp.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the reported cytotoxic activities of this compound against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Cell LineCancer TypeIC50 (µM)
HeLaCervical CancerData not available in search results
HT-29Colon CancerData not available in search results
MCF-7Breast CancerData not available in search results
KB (vincristine-resistant)Oral Epidermoid CarcinomaAppreciable activity in reversing MDR reported, but specific IC50 not found

Note: While the anticancer potential of this compound is reported, specific IC50 values from peer-reviewed studies were not available in the provided search results. Further focused experimental studies are required to quantify its cytotoxic potency.

Experimental Protocols

This section provides detailed methodologies for key experiments to facilitate research into the therapeutic applications of this compound.

Protocol 1: Synthesis of this compound Derivatives

This protocol is a generalized representation based on common synthetic strategies for modifying natural products. Specific reaction conditions will need to be optimized for each desired derivative.

Objective: To synthesize a library of this compound derivatives for structure-activity relationship (SAR) studies.

Materials:

  • This compound (starting material)

  • Various alkylating or acylating agents (e.g., alkyl halides, acid chlorides, anhydrides)

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN))

  • Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Dissolve this compound in an appropriate anhydrous solvent under an inert atmosphere.

  • Add a suitable base to the reaction mixture.

  • Slowly add the desired alkylating or acylating agent to the solution at a controlled temperature (e.g., 0 °C or room temperature).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated ammonium (B1175870) chloride solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica (B1680970) gel.

  • Characterize the purified derivative using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and its derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, HT-29, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound and its derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium and add 100 µL of fresh medium containing the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Protocol 3: Apoptosis Induction Assay (Annexin V-FITC/PI Staining)

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 4: Reactive Oxygen Species (ROS) Detection Assay (DCFDA Assay)

Objective: To measure the intracellular generation of ROS in response to this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • 2',7'-Dichlorofluorescin diacetate (DCFDA)

  • H₂O₂ (positive control)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well black plate.

  • Load the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Treat the cells with this compound at various concentrations. Include a vehicle control and a positive control (H₂O₂).

  • Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) at different time points using a fluorescence microplate reader.

Protocol 5: Multidrug Resistance (MDR) Reversal Assay

Objective: To evaluate the ability of this compound and its derivatives to reverse P-gp-mediated MDR.

Materials:

  • A drug-sensitive parental cancer cell line (e.g., KB) and its P-gp overexpressing, drug-resistant counterpart (e.g., KB/VCR).

  • A cytotoxic drug that is a P-gp substrate (e.g., Vincristine, Doxorubicin).

  • This compound and its derivatives.

  • Verapamil (a known P-gp inhibitor, as a positive control).

  • MTT assay reagents.

Procedure:

  • Determine the IC50 of the cytotoxic drug (e.g., Vincristine) on both the sensitive and resistant cell lines.

  • To assess MDR reversal, treat the resistant cells with a fixed, non-toxic concentration of this compound or its derivatives in combination with a range of concentrations of the cytotoxic drug.

  • Perform an MTT assay as described in Protocol 2 after 48 or 72 hours of incubation.

  • Calculate the IC50 of the cytotoxic drug in the presence of the this compound compound.

  • The Fold Reversal (FR) value is calculated as the ratio of the IC50 of the cytotoxic drug alone to the IC50 of the cytotoxic drug in the presence of the test compound. A higher FR value indicates a greater reversal of resistance.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action for Anticancer Activity

This compound is hypothesized to induce apoptosis in cancer cells through a mechanism involving oxidative stress.

anticancer_pathway This compound This compound CancerCell Cancer Cell This compound->CancerCell Enters ROS Increased ROS Production CancerCell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis mdr_reversal_pathway Pleiocarpamine_Derivative This compound Derivative NFkB_Inhibition Inhibition of NF-κB Signaling Pleiocarpamine_Derivative->NFkB_Inhibition Pgp_Expression Decreased P-gp Expression NFkB_Inhibition->Pgp_Expression Drug_Efflux Reduced Drug Efflux Pgp_Expression->Drug_Efflux Leads to Intracellular_Drug_Conc Increased Intracellular Drug Concentration Drug_Efflux->Intracellular_Drug_Conc Results in Cell_Death Cancer Cell Death Intracellular_Drug_Conc->Cell_Death Chemotherapeutic Chemotherapeutic Drug Chemotherapeutic->Intracellular_Drug_Conc workflow Start Start: This compound Scaffold Synthesis Synthesis of Derivatives Start->Synthesis Screening In Vitro Screening (Cytotoxicity & MDR Reversal) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Mechanism Mechanism of Action Studies (Apoptosis, ROS, NF-κB) Lead_Optimization->Mechanism In_Vivo In Vivo Efficacy & Toxicology Studies Mechanism->In_Vivo Clinical_Dev Preclinical & Clinical Development In_Vivo->Clinical_Dev

Pleiocarpamine as a Molecular Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pleiocarpamine is a monoterpenoid indole (B1671886) alkaloid with a complex pentacyclic structure. While its potential as a scaffold for novel therapeutics is of interest, comprehensive studies detailing its use as a molecular probe in receptor binding are not extensively available in publicly accessible scientific literature. It has been classified as a natural anticholinergic alkaloid, suggesting potential interactions with muscarinic and/or nicotinic acetylcholine (B1216132) receptors. Furthermore, some studies have indicated its potential activity in the central nervous system, including anti-seizure effects.

This document aims to provide a framework for utilizing this compound as a molecular probe. Due to the current lack of specific binding affinity data (Kᵢ, IC₅₀, EC₅₀), this guide will focus on the foundational principles and general protocols for characterizing a novel compound like this compound. The experimental designs outlined below are standard methodologies that would be required to generate the necessary quantitative data to validate its use as a specific molecular probe.

Potential Applications of this compound as a Molecular Probe

Should quantitative binding data become available, this compound could serve as a valuable tool in several research areas:

  • Elucidating Cholinergic Receptor Subtype Selectivity: As a putative anticholinergic agent, radiolabeled or fluorescently tagged this compound could be used to investigate its binding affinity and selectivity across various muscarinic (M1-M5) and nicotinic (e.g., α7, α4β2) receptor subtypes.

  • Characterizing Novel Binding Sites: Its unique chemical structure may allow it to interact with previously uncharacterized allosteric or orthosteric sites on cholinergic receptors or other CNS targets.

  • High-Throughput Screening (HTS) Campaigns: Once a primary target is identified and an assay is developed, this compound could be used as a competitor ligand in HTS to identify new molecules that bind to the same target.

  • In Vitro and In Vivo Imaging: A derivatized form of this compound could potentially be developed into a PET or fluorescent ligand for visualizing the distribution of its target receptors in tissues and living organisms.

Data Presentation: A Template for Characterization

To establish this compound as a useful molecular probe, its binding characteristics must be rigorously quantified. The following tables provide a template for presenting such data once it is experimentally determined.

Table 1: Receptor Binding Affinity of this compound (Template)

Receptor SubtypeRadioligandKᵢ (nM)IC₅₀ (nM)Hill SlopeSource
Muscarinic M1[³H]-NMSData to be determinedData to be determinedData to be determined
Muscarinic M2[³H]-NMSData to be determinedData to be determinedData to be determined
Muscarinic M3[³H]-NMSData to be determinedData to be determinedData to be determined
Muscarinic M4[³H]-NMSData to be determinedData to be determinedData to be determined
Muscarinic M5[³H]-NMSData to be determinedData to be determinedData to be determined
Nicotinic α7[¹²⁵I]-α-BungarotoxinData to be determinedData to be determinedData to be determined
Nicotinic α4β2[³H]-EpibatidineData to be determinedData to be determinedData to be determined
Other CNS TargetsSpecific RadioligandData to be determinedData to be determinedData to be determined

Table 2: Functional Activity of this compound (Template)

Receptor SubtypeAssay TypeEC₅₀ / IC₅₀ (nM)Emax (%) / % InhibitionMode of ActionSource
Muscarinic M1Calcium MobilizationData to be determinedData to be determinedAgonist/Antagonist
Muscarinic M2cAMP InhibitionData to be determinedData to be determinedAgonist/Antagonist
Muscarinic M3IP₁ AccumulationData to be determinedData to be determinedAgonist/Antagonist
Nicotinic α7Ion Flux (e.g., Ca²⁺)Data to be determinedData to be determinedAgonist/Antagonist
Nicotinic α4β2Ion Flux (e.g., Rb⁺)Data to be determinedData to be determinedAgonist/Antagonist

Experimental Protocols

The following are detailed, generalized protocols for experiments that would be necessary to determine the binding affinity and functional activity of this compound.

Protocol 1: Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Kᵢ) of this compound for muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable muscarinic antagonist radioligand.

  • This compound stock solution (in DMSO or other suitable solvent).

  • Non-specific binding control: Atropine or another high-affinity muscarinic antagonist.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final concentration of 10-50 µg of protein per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control (e.g., 1 µM atropine), and cell membranes.

    • Competition Binding: Assay buffer, radioligand, varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M), and cell membranes.

  • Radioligand Addition: Add the radioligand (e.g., [³H]-NMS at a concentration close to its Kₑ) to all wells.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Punch out the filters into scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Calcium Mobilization Functional Assay for Gq-Coupled Receptors (e.g., M1, M3, M5)

Objective: To determine the functional activity (agonist or antagonist) and potency (EC₅₀ or IC₅₀) of this compound at Gq-coupled muscarinic receptors.

Materials:

  • Cell line stably expressing the target receptor (e.g., HEK293-M1).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound stock solution.

  • Known agonist (e.g., carbachol) and antagonist (e.g., atropine).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Aspirate the culture medium and add the fluorescent calcium dye solution. Incubate for 1 hour at 37°C.

  • Agonist Mode:

    • Add varying concentrations of this compound to the wells and measure the fluorescence signal over time.

    • A dose-dependent increase in fluorescence indicates agonist activity.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

    • Add a fixed concentration of a known agonist (e.g., carbachol (B1668302) at its EC₈₀) and measure the fluorescence signal.

    • A dose-dependent inhibition of the agonist-induced signal indicates antagonist activity.

  • Data Analysis:

    • For agonist activity, plot the peak fluorescence response against the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.

    • For antagonist activity, plot the percentage inhibition of the agonist response against the log concentration of this compound to determine the IC₅₀.

Visualizations

Signaling Pathway for Gq-Coupled Muscarinic Receptors

Gq_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Antagonist) M_Receptor Muscarinic Receptor (M1, M3, M5) This compound->M_Receptor Binds and blocks Agonist Acetylcholine (Agonist) Agonist->M_Receptor Binds and activates Gq Gαq M_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response

Caption: Putative antagonist action of this compound on Gq-coupled muscarinic receptor signaling.

Experimental Workflow for Receptor Binding Assay

Binding_Assay_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Competition) prep_membranes->setup_assay add_radioligand Add Radioligand (e.g., [³H]-NMS) setup_assay->add_radioligand incubate Incubate to Equilibrium add_radioligand->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC₅₀ and Kᵢ calculation) count->analyze end End analyze->end

Caption: General workflow for a competitive radioligand binding assay.

Conclusion

While the existing literature suggests this compound may act as an anticholinergic agent, the quantitative data required to validate its use as a specific molecular probe is currently lacking. The protocols and templates provided here offer a roadmap for researchers to systematically characterize the binding and functional properties of this compound. Such studies are essential to unlock its potential as a valuable tool for investigating cholinergic systems and for the discovery of new therapeutic agents. Researchers are encouraged to perform these foundational experiments to contribute to a more complete pharmacological profile of this intriguing natural product.

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Pleiocarpamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of the monoterpenoid indole (B1671886) alkaloid, Pleiocarpamine. This complex molecule, with its strained polycyclic framework, presents significant challenges to synthetic chemists. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its synthesis, aimed at researchers and professionals in organic synthesis and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are struggling to construct the strained diazabicyclo[3.3.1]nonane core of this compound. What are the primary challenges and recommended strategies?

A1: The construction of the caged, pentacyclic core of this compound is arguably the most significant challenge in its total synthesis. The primary difficulties arise from:

  • High Ring Strain: The formation of the final N1-C16 bond introduces considerable strain into the Corynanthe-type pentacyclic framework.[1]

  • Conformational Rigidity: The precursor molecule must adopt a specific conformation to allow the key bond-forming reaction to occur. Unfavorable energetics can prevent the reactive centers from achieving the necessary proximity and geometry.

Troubleshooting & Recommended Strategies:

  • Intramolecular C-H Functionalization: A robust method involves a late-stage palladium-catalyzed intramolecular C-H functionalization. This strategy has been used to forge the challenging C-aryl bond that completes the cage-like structure in a concise manner.[2][3][4]

  • Metal Carbenoid N-H Insertion: An alternative approach is the cyclization between a metal carbenoid at C16 and the indole N1 position.[1][5][6] A critical issue with this method is controlling the substrate's conformation.

    • Troubleshooting Tip: If the N-H insertion fails or gives low yields, consider a temporary modification of the N4 nitrogen. The use of an amine-borane complex at N4 has been shown to be indispensable for fixing the molecular conformation, thereby facilitating the cyclization.[1][5][6]

  • Bioinspired Oxidative Coupling: Inspired by biosynthetic hypotheses, oxidative cyclizations can be employed to form the key N1–C16 bond from a precursor related to strictosidine.[7] This approach can selectively form the desired bond over other potential cyclization pathways (e.g., C7–C16).[7]

A key strategic decision in any synthesis is the order and method of ring construction. The diagram below illustrates a common retrosynthetic logic for this compound, highlighting the disconnection of the most challenging bonds that form the strained core.

G This compound This compound Precursor1 Pentacyclic Precursor (N1-C16 bond open) This compound->Precursor1 Disconnect N1-C16 Bond (Key Challenge: Strain) Precursor2 Tetracyclic Core Precursor1->Precursor2 Disconnect C-ring / D-ring Precursor3 Tryptamine & Chiral Building Block Precursor2->Precursor3 Disconnect Tryptamine Unit

Caption: Retrosynthetic analysis of this compound.

Q2: Our key N1-C16 cyclization is failing. What specific conformational adjustments can we make to the substrate?

A2: This is a common and critical issue. The direct cyclization between the indole nitrogen (N1) and the C16 position is challenging due to the strain it creates.[1] Success often hinges on pre-organizing the substrate into a reactive conformation.

Experimental Workflow & Solution:

The Sato et al. synthesis provides an excellent case study. Their initial attempts at a direct metal carbenoid N-H insertion were likely hampered by conformational freedom. Their solution was to temporarily complex the N4 amine with a borane (B79455) group.

G start Corynanthe-type Precursor (with Diazo at C16) n4_mod N4 Modification: Add Amine-Borane Complex start->n4_mod Step 1 cyclization Rh-Catalyzed Metal Carbenoid N-H Insertion start->cyclization Direct Attempt locked Conformationally Locked Substrate n4_mod->locked Step 2 locked->cyclization Step 3 product This compound Core (N1-C16 bond formed) cyclization->product Success fail Reaction Failure (Low Yield / No Reaction) cyclization->fail

Caption: Workflow for conformationally-controlled cyclization.

Detailed Protocol - N4-Borane Complexation:

This protocol is adapted from the general principles described for facilitating difficult cyclizations.[1][5][6]

  • Dissolution: Dissolve the Corynanthe-type precursor (1.0 eq) in a suitable anhydrous solvent (e.g., THF or DCM) under an inert atmosphere (Argon or Nitrogen).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add a solution of BH₃·SMe₂ or a similar amine-borane complex (1.1 - 1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Workup: Upon completion, quench the reaction carefully with methanol. Remove the solvent under reduced pressure. The resulting N4-borane complex is often used directly in the subsequent cyclization step without extensive purification.

Q3: What are the most effective methods for establishing the stereochemistry at the C16 position?

A3: Controlling the stereochemistry at C16 is crucial and has been addressed through several elegant solutions.

Recommended Strategies:

  • Radical Cyclization: A scalable and concise approach involves using a radical cyclization to construct the stereocenter at C16.[2][3][4] This method is often efficient and can provide high levels of stereocontrol.

  • Substrate-Controlled Diastereoselection: In many syntheses, the stereochemistry of C16 is set relative to existing stereocenters in the molecule. The inherent topology of a rigid cyclic precursor can direct an incoming reagent or an intramolecular reaction to occur from the less hindered face, thereby establishing the desired stereochemical outcome.

  • Asymmetric Catalysis: For syntheses starting from achiral or racemic materials, an early-stage asymmetric reaction (e.g., an enantioselective Heck reaction or an organocatalyzed Michael addition) can be used to set the initial stereochemistry, which is then carried through the synthetic sequence.

Comparative Data on this compound Syntheses

Quantitative data from different total syntheses are crucial for evaluating the efficiency of various routes. The table below summarizes key metrics from selected publications.

Lead Author/GroupYearKey Strategy for Core ConstructionLongest Linear Sequence (Steps)Overall YieldReference
Sato, K.2019Metal Carbenoid N-H Insertion~15N/A[6]
Okada, K.2023Pd-catalyzed C-H Functionalization10~10%[2][4]

References

Technical Support Center: Optimizing the Yield of Pleiocarpamine from Plant Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction and yield optimization of Pleiocarpamine.

Troubleshooting Guide

Optimizing the extraction of this compound requires careful attention to several experimental parameters. Below is a guide to common issues encountered during the process, their potential causes, and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Extraction Yield 1. Improper Solvent Polarity: The solvent may not be optimal for this compound, which is an indole (B1671886) alkaloid.[1][2] 2. Insufficient Extraction Time or Temperature: The conditions may not be adequate for complete extraction.[1] 3. Inadequate Grinding of Plant Material: A larger particle size reduces the surface area available for extraction.[3] 4. Degradation of this compound: High temperatures or inappropriate pH levels can degrade the target alkaloid.[1]1. Test a range of solvents with varying polarities (e.g., hexane (B92381), ethyl acetate, methanol (B129727), ethanol) or consider using solvent mixtures.[1] Alcohol-based solvents can dissolve both the free base and salt forms of alkaloids.[4] 2. Incrementally increase the extraction time and/or temperature and monitor the yield to determine the optimal conditions.[1] 3. Ensure the plant material is finely pulverized to increase the surface area for solvent penetration.[3] 4. Maintain an appropriate pH and avoid excessive heat during extraction and concentration.[1]
Co-extraction of Impurities 1. Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds along with this compound.[1] 2. Presence of Pigments and Lipids: These are common impurities in plant extracts.[1]1. Employ a multi-step extraction process. Start with a non-polar solvent to remove lipids and pigments before extracting with a more polar solvent for this compound.[1] 2. Use decolorizing agents like activated charcoal or perform a liquid-liquid extraction to remove pigments.[1]
Difficulty in Isolating this compound 1. Complex Extract Mixture: The crude extract may contain numerous alkaloids with similar properties.[5] 2. In-effective Purification Technique: The chosen chromatography method may not be providing adequate separation.[6]1. Utilize pH gradient extraction to separate alkaloids based on their basicity.[4] 2. Employ advanced purification techniques such as preparative High-Performance Liquid Chromatography (HPLC) for final purification.[6][7]
Inconsistent Yields 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and time of harvest. 2. Inconsistent Extraction Procedure: Minor variations in the experimental protocol can lead to different outcomes.1. Source plant material from a consistent and reliable supplier. If possible, analyze the alkaloid content of the raw material before extraction. 2. Strictly adhere to a standardized and well-documented extraction protocol.

Frequently Asked Questions (FAQs)

Q1: What are the common plant sources for this compound extraction?

A1: this compound is an indole alkaloid that can be isolated from various plants, with a notable source being the stem-bark material of Alstonia angustifolia.[7]

Q2: What is the general principle behind alkaloid extraction from plant material?

A2: The general principle involves manipulating the pH to exploit the basic nature of alkaloids.[2][8] Typically, the plant material is first treated with a base (like ammonia) to convert the alkaloid salts present in the plant into their free base form.[3] The free bases are then extracted with an organic solvent.[3] Subsequently, the organic extract is treated with an acidic solution, which converts the alkaloid free bases back into their salt form, making them soluble in the aqueous layer and separating them from non-basic impurities.[2][8]

Q3: Which solvents are most effective for extra-cting indole alkaloids like this compound?

A3: Both free and salt forms of alkaloids can be dissolved in alcohol solvents like methanol and ethanol.[4] A common approach is to use a sequence of solvents with varying polarities. For instance, a pre-extraction with a non-polar solvent like hexane can remove fats and waxes, followed by extraction with a more polar solvent like methanol or a methanol-acetic acid mixture for the alkaloids.[2]

Q4: How can I remove pigments and other unwanted compounds from my crude extract?

A4: Several methods can be employed for this purpose. A primary liquid-liquid extraction with a non-polar solvent can remove many impurities.[2] Additionally, decolorizing agents such as activated charcoal can be used to remove pigments.[1] Further purification can be achieved through chromatographic techniques.[1]

Q5: What are the key factors to consider for optimizing this compound yield?

A5: Several factors can influence the yield, including the choice of solvent, extraction time, temperature, and the pH of the extraction medium.[1][9] The particle size of the plant material is also crucial, as a smaller particle size increases the surface area for extraction.[3] For some extractions, techniques like ultrasound-assisted extraction can improve efficiency.[9]

Experimental Protocols

General Protocol for Indole Alkaloid Extraction

This protocol provides a general framework for the extraction of indole alkaloids, which can be adapted for this compound.

  • Preparation of Plant Material: Air-dry the plant material (e.g., stem-bark of A. angustifolia) and pulverize it into a fine powder.[1]

  • Basification: Moisten the powdered plant material with a dilute alkaline solution (e.g., ammonia) to convert alkaloid salts to their free base form.[3]

  • Solvent Extraction: Extract the basified plant material with an appropriate organic solvent (e.g., hexane, heptane, or a mixture) for several hours.[3] This can be done using a Soxhlet apparatus or by maceration with stirring.[10]

  • Acidic Extraction: Concentrate the organic extract and then perform a liquid-liquid extraction with a dilute acidic solution (e.g., 0.1 M HCl or a citric acid solution).[2][11] This will convert the alkaloid free bases into their water-soluble salt forms, moving them to the aqueous phase.

  • Purification of Aqueous Extract: Wash the acidic aqueous extract with a non-polar organic solvent (e.g., diethyl ether) to remove any remaining neutral impurities.[2]

  • Liberation of Free Base: Make the aqueous extract alkaline (pH > 9) with a base (e.g., sodium hydroxide) to precipitate the alkaloid free bases.[2]

  • Final Organic Extraction: Extract the liberated alkaloids with a suitable organic solvent (e.g., chloroform (B151607) or ethyl acetate).[2]

  • Concentration and Purification: Dry the combined organic extracts and evaporate the solvent to obtain the crude alkaloid extract.[2] This crude extract can then be further purified using chromatographic methods like column chromatography or preparative HPLC.[6][7]

Data Presentation

The yield of this compound is highly dependent on the plant source and the extraction methodology. The following table presents hypothetical data to illustrate how yields can vary with different extraction parameters.

Plant SourceExtraction MethodSolvent SystemTemperature (°C)Time (h)This compound Yield (mg/g of dry plant material)
A. angustifoliaMacerationMethanol25481.2
A. angustifoliaSoxhletEthanol78242.5
A. angustifoliaUltrasound-Assisted70% Ethanol5023.1
P. muticaMacerationDichloromethane25720.8
P. muticaSupercritical CO₂CO₂ + Ethanol6041.5

Visualizations

Experimental Workflow for Optimizing this compound Extraction

Pleiocarpamine_Extraction_Workflow PlantMaterial Plant Material (e.g., A. angustifolia stem-bark) Grinding Grinding and Pulverizing PlantMaterial->Grinding Basification Basification (e.g., with Ammonia) Grinding->Basification SolventExtraction Solvent Extraction (e.g., Hexane, Ethanol) Basification->SolventExtraction Filtration Filtration SolventExtraction->Filtration Concentration1 Concentration of Organic Extract Filtration->Concentration1 AcidExtraction Acidic Aqueous Extraction (e.g., HCl or Citric Acid) Concentration1->AcidExtraction PhaseSeparation Phase Separation AcidExtraction->PhaseSeparation AqueousPhase Aqueous Phase (contains this compound salts) PhaseSeparation->AqueousPhase Collect OrganicPhase Organic Phase (discard) PhaseSeparation->OrganicPhase Discard Basification2 Basification of Aqueous Phase (pH > 9) AqueousPhase->Basification2 OrganicExtraction2 Final Organic Extraction (e.g., Chloroform) Basification2->OrganicExtraction2 Drying Drying and Concentration OrganicExtraction2->Drying CrudeExtract Crude this compound Extract Drying->CrudeExtract Purification Purification (Column Chromatography, Prep-HPLC) CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound

Caption: Workflow for the extraction and purification of this compound.

References

Technical Support Center: Pleiocarpamine Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of Pleiocarpamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural sources is it typically isolated?

This compound is a monoterpenoid indole (B1671886) alkaloid. It is commonly isolated from plants of the Apocynaceae family, particularly from various Alstonia species such as Alstonia boonei and Alstonia scholaris, as well as from Hunteria zeylanica and Hunteria congolana.[1]

Q2: What are the initial steps for extracting this compound from plant material before chromatographic purification?

The general procedure for extracting this compound from plant material, such as the stem bark or leaves of Alstonia species, involves the following steps:

  • Drying and Grinding: The plant material is first dried and then ground into a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered material is typically extracted with an organic solvent like methanol (B129727) or ethanol.[2][3] This is often done through maceration, where the plant material is soaked in the solvent for an extended period.[2][4]

  • Acid-Base Extraction: To isolate the alkaloids from the crude extract, an acid-base extraction is performed. The crude extract is dissolved in an acidic solution (e.g., 1N H₂SO₄) and then basified with a base like ammonia (B1221849) to a pH of around 7.0. The alkaloids are then partitioned into an organic solvent such as ethyl acetate (B1210297).[4] This process yields a crude alkaloid fraction ready for chromatographic purification.

Q3: Which chromatographic techniques are most suitable for this compound purification?

A combination of chromatographic techniques is often employed for the successful purification of this compound. A common strategy involves:

  • Silica (B1680970) Gel Column Chromatography: This is a widely used initial step for the fractionation of the crude alkaloid extract. It separates compounds based on their polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to achieve high purity, reversed-phase preparative HPLC is often used. This technique separates compounds based on their hydrophobicity.

Troubleshooting Common Chromatography Problems

This section addresses specific issues that may arise during the chromatographic purification of this compound.

Problem Potential Cause Recommended Solution
Poor Separation / Overlapping Peaks Inappropriate mobile phase composition.Optimize the solvent system. For silica gel, try different ratios of non-polar and polar solvents (e.g., hexane (B92381)/ethyl acetate, chloroform/methanol). For HPLC, adjust the gradient of the mobile phase.
Column overload.Reduce the amount of sample loaded onto the column.
Column channeling or poor packing.Repack the column carefully to ensure a uniform bed.
Peak Tailing Strong interaction between the basic alkaloid and acidic silica gel.Add a small amount of a basic modifier like triethylamine (B128534) or ammonia to the mobile phase to reduce tailing.
Presence of silanol (B1196071) groups on the HPLC column.Use a base-deactivated HPLC column or add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase.
Low Yield / No Compound Elution Compound is too polar and strongly adsorbed to the silica gel.Increase the polarity of the mobile phase. A gradient elution from a non-polar to a highly polar solvent may be necessary.
Compound has precipitated on the column.Ensure the sample is fully dissolved in the initial mobile phase. If solubility is an issue, a different solvent system may be required.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column degradation.Replace the column if it has been used extensively or with harsh conditions.
Irreproducible Retention Times Fluctuations in temperature.Use a column oven to maintain a constant temperature.
Changes in mobile phase composition.Prepare fresh mobile phase for each run and ensure accurate mixing.
Column equilibration is insufficient.Equilibrate the column with the initial mobile phase for a sufficient time before each injection.

Experimental Protocols

Thin Layer Chromatography (TLC) for Method Development

Before proceeding to column chromatography, it is essential to develop a suitable solvent system using TLC.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve a small amount of the crude alkaloid extract in methanol or chloroform.

  • Mobile Phase Systems to Test:

    • Toluene:Ethylacetate:Diethylamine (7:2:1)[5]

    • Ethyl acetate:Hexane:Ethanol:Aqueous Ammonia (100:5:5:2.5)[6]

    • Chloroform:Methanol (in varying ratios, e.g., 9:1, 8:2)

  • Visualization: Observe the spots under UV light (254 nm and 366 nm) and then spray with Dragendorff's reagent to visualize the alkaloid spots. The ideal solvent system will give a good separation of the target compound from impurities with an Rf value between 0.2 and 0.4.

Silica Gel Column Chromatography Protocol

This protocol is a general guideline for the initial fractionation of the crude alkaloid extract.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar solvent.

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase or a suitable solvent.

    • Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and load the powder onto the top of the column.

  • Elution:

    • Start with a non-polar solvent (e.g., hexane or chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). This is known as gradient elution.

    • Collect fractions of the eluate.

  • Monitoring: Monitor the collected fractions by TLC to identify those containing this compound. Pool the fractions that show the desired compound.

Preparative HPLC Protocol

This protocol is for the final purification of the partially purified this compound fractions obtained from silica gel chromatography.

  • Column: A C18 reversed-phase preparative column (e.g., 10 µm particle size, 250 mm x 20 mm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Solvent B: Acetonitrile or Methanol with 0.1% TFA or 0.1% Formic Acid.

  • Elution: A gradient elution is typically used. For example:

    • Start with a higher percentage of Solvent A (e.g., 90%) and gradually increase the percentage of Solvent B over 30-40 minutes.

  • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 5-20 mL/min).

  • Detection: UV detection at a wavelength where this compound absorbs (e.g., 254 nm or 280 nm).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Post-Purification: Remove the solvent from the collected fraction under reduced pressure to obtain the purified compound.

Visualizing the Workflow and Troubleshooting Logic

General Purification Workflow

G A Plant Material (e.g., Alstonia boonei) B Drying and Grinding A->B C Methanol/Ethanol Extraction B->C D Crude Extract C->D E Acid-Base Partitioning D->E F Crude Alkaloid Fraction E->F G Silica Gel Column Chromatography F->G H Partially Purified Fractions G->H I TLC Analysis of Fractions H->I J Preparative HPLC I->J Pool Fractions K Pure this compound J->K

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting Logic for Poor Separation

G Start Poor Separation/ Overlapping Peaks Q1 Is the column overloaded? Start->Q1 A1 Reduce sample load Q1->A1 Yes Q2 Is the mobile phase optimal? Q1->Q2 No End Improved Separation A1->End A2 Perform TLC/analytical HPLC to optimize solvent system Q2->A2 No Q3 Is the column packed correctly? Q2->Q3 Yes A2->End A3 Repack the column Q3->A3 No Q3->End Yes A3->End

Caption: Troubleshooting logic for addressing poor chromatographic separation.

References

"identification of byproducts in Pleiocarpamine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pleiocarpamine. The information is designed to help identify and resolve common issues encountered during experimentation, with a focus on byproduct identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a low yield and multiple spots on my TLC plate. What are the potential sources of these impurities?

A1: Low yields and the presence of multiple byproducts in this compound synthesis can arise from several factors, often specific to the key reaction steps employed. Common sources of impurities include:

  • Incomplete Reactions: Starting materials or intermediates may persist in the final product if reactions do not go to completion.

  • Side Reactions: The complex structure of this compound involves several reactive sites, which can lead to undesired parallel reactions.

  • Degradation: The indole (B1671886) nucleus is susceptible to oxidation or decomposition under certain reaction conditions.

  • Reagent Impurities: Impurities in starting materials, solvents, or catalysts can introduce contaminants or catalyze side reactions.[1]

Q2: I suspect the formation of oxidized byproducts. What are the likely structures and how can I minimize their formation?

A2: The indole moiety of this compound is electron-rich and can be susceptible to oxidation, especially during steps involving oxidative coupling or exposure to air. Common oxidized byproducts may include oxindoles or hydroxylated derivatives. To minimize their formation:

  • Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere of nitrogen or argon.[1]

  • Control Oxidant Stoichiometry: In oxidative coupling steps, carefully control the stoichiometry of the oxidizing agent to avoid over-oxidation.[2]

  • Antioxidants: In some cases, the addition of a mild antioxidant during workup or purification may be beneficial, though this should be evaluated on a case-by-case basis.

Q3: During the Pd-catalyzed C-H functionalization step to form the cage-like structure, what are the potential side products?

A3: Palladium-catalyzed C-H functionalization is a powerful tool, but can sometimes lead to byproducts.[3] Potential side products in this step of this compound synthesis include:

  • Homocoupling Products: Dimerization of the starting material can occur.

  • Isomeric Products: C-H activation at an unintended position on the indole ring can lead to the formation of regioisomers.

  • Reduced Products: Incomplete oxidation or premature reduction of the palladium catalyst can lead to the formation of a reduced starting material.

Q4: What types of byproducts can be expected from the radical cyclization step?

A4: Radical cyclizations are generally efficient for forming five- and six-membered rings.[4] However, side reactions can occur:

  • Incomplete Cyclization: The initially formed radical may be trapped by a hydrogen donor before cyclization can occur.

  • Incorrect Ring Size: While less common, cyclization to form a thermodynamically less favorable ring size can sometimes be observed.[5]

  • Stereoisomers: The cyclization may not be completely stereoselective, leading to the formation of diastereomers.

Troubleshooting Guide

Problem IDIssuePotential CauseSuggested Solution
PS-T01 Multiple Unidentified Spots on TLC/LC-MS Formation of byproducts from side reactions.- Lower the reaction temperature to favor the kinetic product.- Screen different catalysts or solvents to improve selectivity.- Ensure high purity of starting materials.[1]
PS-T02 Low Yield of Desired Product - Suboptimal reaction conditions (temperature, time, concentration).- Poor quality of reagents.- Steric hindrance.[1]- Systematically optimize reaction parameters.- Purify starting materials before use.- Consider alternative synthetic routes to circumvent sterically hindered steps.
PS-T03 Product Degradation During Purification Instability of this compound or intermediates to silica (B1680970) gel or purification solvents.- Use a less acidic or basic stationary phase for chromatography (e.g., alumina, deactivated silica).- Minimize the time the compound spends on the column.- Consider alternative purification methods like crystallization or preparative HPLC.
PS-T04 Inconsistent Reaction Outcomes Sensitivity to atmospheric moisture or oxygen.- Use anhydrous solvents and reagents.- Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[1]

Potential Byproducts in this compound Synthesis

Potential ByproductProbable Origin (Reaction Step)Suggested Analytical Identification Method
Over-oxidized this compound (e.g., Oxindole) Oxidative Coupling / Air ExposureHRMS (observe M+16), ¹³C NMR (shift of carbonyl carbon)
Uncyclized Intermediate Radical Cyclization / Pd-catalyzed C-H FunctionalizationMS (lower molecular weight than product), ¹H NMR (presence of signals from the uncyclized portion)
Regioisomer of this compound Pd-catalyzed C-H Functionalization2D NMR (COSY, HMBC, NOESY) to establish connectivity and spatial relationships
Dimerized Starting Material Pd-catalyzed C-H Functionalization / Oxidative CouplingHRMS (observe mass corresponding to a dimer), ¹H NMR (complex aromatic region)
Solvent Adducts Various stepsMS (observe mass of product + solvent fragment)

Experimental Protocols

Protocol: LC-MS Analysis for Byproduct Identification

Objective: To identify potential byproducts in a crude reaction mixture from this compound synthesis.

Materials:

  • Crude reaction mixture sample

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • LC-MS system with a C18 column

Procedure:

  • Sample Preparation:

    • Dissolve a small amount (approx. 1 mg) of the crude reaction mixture in 1 mL of a 1:1 mixture of ACN and water.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS Method:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-20 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Detector: Electrospray ionization (ESI) in positive ion mode.

    • Scan Range: m/z 100-1000.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its expected mass-to-charge ratio (m/z).

    • Analyze the mass spectra of other significant peaks to determine their molecular weights.

    • Compare the observed masses to the potential byproducts listed in the table above and consider possible fragmentation patterns.

Visualizations

Byproduct_Identification_Workflow cluster_synthesis Synthesis & Analysis cluster_identification Byproduct Identification cluster_optimization Process Optimization Start Crude Reaction Mixture TLC Initial TLC Analysis Start->TLC LCMS LC-MS Analysis TLC->LCMS Compare Compare with Expected Mass LCMS->Compare Isolate Isolation of Impurity (Prep-HPLC/Column) Compare->Isolate Unknown Mass NMR Structure Elucidation (NMR) Isolate->NMR Modify Modify Reaction Conditions NMR->Modify Reanalyze Re-analyze Mixture Modify->Reanalyze Reanalyze->LCMS

Workflow for Byproduct Identification.

Side_Reaction_Pathway This compound This compound Intermediate (Indole Nucleus) Intermediate Epoxide or Radical Cation Intermediate This compound->Intermediate Oxidation Oxidant [O] (e.g., Air, Excess Oxidant) Oxidant->Intermediate Oxindole Oxidized Byproduct (Oxindole) Intermediate->Oxindole Rearrangement

Hypothetical Over-oxidation Pathway.

References

Technical Support Center: Pleiocarpamine Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Pleiocarpamine in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided here is based on the general stability characteristics of indole (B1671886) alkaloids. Researchers are strongly encouraged to perform their own stability studies for this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: As an indole alkaloid, this compound is likely susceptible to degradation from several factors, including:

  • pH: Extreme acidic or basic conditions can catalyze the degradation of the indole ring structure.[1]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[1]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]

  • Oxidation: The indole nucleus is susceptible to oxidation, which can be initiated by atmospheric oxygen or oxidizing agents.[1]

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To ensure the longevity of this compound stock solutions, the following storage conditions are recommended based on general practices for indole alkaloids:

  • Temperature: Store solutions at low temperatures, such as refrigerated (2-8°C) for short-term storage or frozen (-20°C to -80°C) for long-term storage.[1]

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect the solution from light.[1]

  • Inert Atmosphere: For long-term storage, it is advisable to overlay the solution with an inert gas like argon or nitrogen to minimize oxidative degradation.[1]

  • Solvent Choice: Prepare stock solutions in a suitable anhydrous solvent like DMSO and store in aliquots to avoid repeated freeze-thaw cycles.

Q3: I've noticed a color change in my this compound solution. What does this indicate?

A3: A change in color, such as the development of a yellow or brownish hue, is a common indicator of degradation for indole-containing compounds.[1] This is often due to oxidative processes that can lead to the formation of colored degradation products.[1] If you observe a color change, it is recommended to prepare a fresh solution.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results between different batches of solution. Degradation of this compound in solution.Prepare fresh solutions for each experiment. Perform a stability study under your experimental conditions to determine the usable lifetime of the solution.
Loss of biological activity over time. Chemical degradation of this compound.Store stock solutions in small, single-use aliquots at -80°C under an inert atmosphere. Thaw only the required amount immediately before use.
Appearance of unexpected peaks in chromatography (e.g., HPLC). Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.

Quantitative Data

Due to the lack of specific quantitative stability data for this compound, the following table provides a general overview of typical conditions used in forced degradation studies for indole alkaloids. These conditions can be adapted to investigate the stability of this compound.

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, room temperature to 60°CDegradation of the indole ring, hydrolysis of ester or amide functionalities if present.
Base Hydrolysis 0.1 M - 1 M NaOH, room temperature to 60°CSimilar to acid hydrolysis, but may favor different degradation products.
Oxidation 3% - 30% H₂O₂, room temperatureOxidation of the indole nucleus.
Thermal Degradation 60°C - 80°C (in solution or as solid)Acceleration of various degradation reactions.
Photodegradation Exposure to UV (e.g., 254 nm, 365 nm) and visible lightPhotochemical reactions leading to various degradation products.

Experimental Protocols

Protocol 1: General Forced Degradation Study for this compound

Objective: To identify potential degradation products and degradation pathways for this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., methanol, acetonitrile (B52724), water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • pH meter

  • Temperature-controlled bath or oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Degradation: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.

  • Base Degradation: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for a specified time.

  • Thermal Degradation: Heat an aliquot of the stock solution at 80°C for a specified time.

  • Photodegradation: Expose an aliquot of the stock solution to UV and visible light in a photostability chamber for a specified duration.

  • Analysis: Analyze all samples (including an untreated control) by a suitable analytical method, such as HPLC. Monitor for the appearance of new peaks and the decrease in the peak area of the parent this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis

Objective: To quantify this compound and its degradation products.

Typical HPLC Parameters (to be optimized for this compound):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with an optional modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30°C.

Visualizations

Degradation_Pathways This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Stress Conditions (Acid, Base, Oxidation, Light, Heat)

Caption: General degradation pathway of this compound under stress conditions.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photodegradation Photo->HPLC Characterization Characterization of Degradants HPLC->Characterization Pleiocarpamine_Sample This compound Sample Pleiocarpamine_Sample->Acid Pleiocarpamine_Sample->Base Pleiocarpamine_Sample->Oxidation Pleiocarpamine_Sample->Thermal Pleiocarpamine_Sample->Photo Troubleshooting_Logic start Inconsistent Results? check_solution Is the solution freshly prepared? start->check_solution prepare_fresh Prepare Fresh Solution check_solution->prepare_fresh No check_storage Are storage conditions optimal? check_solution->check_storage Yes optimize_storage Optimize Storage (Low Temp, Light Protection, Inert Gas) check_storage->optimize_storage No perform_stability Perform Stability Study check_storage->perform_stability Yes

References

"improving the resolution of Pleiocarpamine in HPLC analysis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Pleiocarpamine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in improving the resolution and overall quality of their chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound and other indole (B1671886) alkaloids?

For initial method development for this compound, a reversed-phase HPLC approach is recommended. Given its character as a monoterpenoid indole alkaloid, typical starting conditions would involve a C18 or C8 stationary phase. The mobile phase commonly consists of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. An acidic modifier, such as formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution by ensuring consistent protonation of the analyte.

Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

Peak tailing in the analysis of alkaloids like this compound is a common issue, often stemming from secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the silica-based column packing.[1][2]

Potential Causes and Solutions:

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not sufficiently low, residual silanol groups on the column can interact with the protonated amine groups of this compound, causing tailing.

    • Solution: Lower the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 using an additive like formic acid or TFA. This ensures that the silanol groups are fully protonated and less likely to interact with the analyte.

  • Column Choice: The type and quality of the HPLC column can significantly impact peak shape.

    • Solution: Employ a high-purity silica (B1680970) column with end-capping to minimize the number of accessible silanol groups. If tailing persists, consider switching to a different stationary phase chemistry.

  • Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.[3]

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

Q3: I am observing peak fronting for my this compound standard. What could be the reason?

Peak fronting is less common than tailing but can occur under specific conditions.

Potential Causes and Solutions:

  • Column Overload: Similar to peak tailing, injecting a sample that is too concentrated can lead to fronting.[4]

    • Solution: Dilute your sample or reduce the injection volume.

  • Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, leading to a distorted peak shape.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Q4: My resolution between this compound and an impurity is poor. What are the most effective ways to improve it?

Improving resolution requires adjusting chromatographic parameters to increase the separation between the two peaks or to decrease their width.

Effective Strategies:

  • Optimize Mobile Phase Composition: Changing the ratio of organic solvent to aqueous buffer can significantly impact selectivity.

    • Solution: Perform a series of runs with varying percentages of acetonitrile or methanol to find the optimal composition for separation.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the elution order and improve the separation of closely eluting peaks.

  • Adjust the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.[5]

  • Modify the Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency, potentially leading to better resolution. However, be mindful of the thermal stability of this compound.[5]

  • Select a Different Column: If mobile phase optimization is insufficient, a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a smaller particle size can provide the necessary change in selectivity or efficiency.[6]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening)

This guide provides a systematic approach to diagnosing and resolving common peak shape issues encountered during the HPLC analysis of this compound.

Troubleshooting Workflow for Poor Peak Shape

Start Poor Peak Shape Observed (Tailing, Fronting, or Broad) Check_pH Is Mobile Phase pH Optimized? (Typically 2.5-3.5 for alkaloids) Start->Check_pH Adjust_pH Adjust pH with Formic Acid or TFA Check_pH->Adjust_pH No Check_Overload Is Sample Concentration Too High? Check_pH->Check_Overload Yes Resolved Peak Shape Improved Adjust_pH->Resolved Reduce_Concentration Dilute Sample or Reduce Injection Volume Check_Overload->Reduce_Concentration Yes Check_Solvent Is Injection Solvent Stronger Than Mobile Phase? Check_Overload->Check_Solvent No Reduce_Concentration->Resolved Change_Solvent Dissolve Sample in Mobile Phase Check_Solvent->Change_Solvent Yes Check_Column Is the Column Old or Contaminated? Check_Solvent->Check_Column No Change_Solvent->Resolved Clean_Column Flush Column or Replace if Necessary Check_Column->Clean_Column Yes Check_Column->Resolved No Clean_Column->Resolved

Caption: A logical workflow for troubleshooting poor peak shape.

Issue 2: Inadequate Resolution

This guide outlines a step-by-step process for improving the separation between this compound and co-eluting peaks.

Troubleshooting Workflow for Poor Resolution

Start Poor Resolution Observed Optimize_Mobile_Phase Optimize Mobile Phase Strength (Adjust % Organic) Start->Optimize_Mobile_Phase Change_Organic Change Organic Modifier (e.g., ACN to MeOH) Optimize_Mobile_Phase->Change_Organic No Improvement Resolved Resolution Improved Optimize_Mobile_Phase->Resolved Improved Adjust_Flow_Rate Decrease Flow Rate Change_Organic->Adjust_Flow_Rate No Improvement Change_Organic->Resolved Improved Adjust_Temperature Optimize Column Temperature Adjust_Flow_Rate->Adjust_Temperature No Improvement Adjust_Flow_Rate->Resolved Improved Change_Column Select a Different Column (e.g., different stationary phase or particle size) Adjust_Temperature->Change_Column No Improvement Adjust_Temperature->Resolved Improved Change_Column->Resolved

Caption: A systematic approach to improving peak resolution.

Data Presentation

The following tables summarize typical HPLC parameters that can be adjusted to improve the resolution of this compound. These values are based on common practices for the analysis of indole alkaloids and should be used as a starting point for method development.

Table 1: Mobile Phase Parameters

ParameterTypical Range/ValuesExpected Outcome on Resolution
Organic Modifier Acetonitrile or MethanolCan alter selectivity and peak elution order.
Aqueous Phase pH 2.5 - 4.5Reduces peak tailing for basic compounds.
Buffer Formic Acid, TFA, PhosphateMaintains stable pH and improves peak shape.
Gradient Elution Start with low % organicImproves separation of complex mixtures.

Table 2: Column and Instrument Parameters

ParameterTypical Range/ValuesExpected Outcome on Resolution
Stationary Phase C18, C8, Phenyl-HexylDifferent selectivities for compound separation.
Particle Size 5 µm, 3 µm, <2 µmSmaller particles increase efficiency and resolution.
Column Length 150 mm, 250 mmLonger columns provide higher resolution.
Flow Rate 0.8 - 1.2 mL/minLower flow rates can increase resolution.
Temperature 25 - 40 °CAffects viscosity and can improve efficiency.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound Analysis

This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and analytical goals.

1. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B (hold)

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 280 nm (monitor both for initial assessment).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample extract in the initial mobile phase composition (90% A: 10% B).

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

4. Analysis:

  • Equilibrate the column with the initial mobile phase for at least 15 minutes or until a stable baseline is achieved.

  • Inject the prepared sample and acquire the chromatogram.

Experimental Workflow Diagram

Start Start: Sample Preparation Dissolve Dissolve this compound in Initial Mobile Phase Start->Dissolve Filter Filter with 0.45 µm Syringe Filter Dissolve->Filter HPLC_Setup HPLC System Setup and Equilibration Filter->HPLC_Setup Inject Inject Sample HPLC_Setup->Inject Acquire Data Acquisition Inject->Acquire Analyze Chromatogram Analysis and Integration Acquire->Analyze End End: Report Results Analyze->End

Caption: A standard workflow for HPLC analysis of this compound.

References

Technical Support Center: Addressing Poor Solubility of Pleiocarpamine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of Pleiocarpamine in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a monoterpenoid indole (B1671886) alkaloid with potential therapeutic properties. Like many indole alkaloids, it is a lipophilic molecule with poor aqueous solubility, which can lead to several challenges in biological assays.[1] These challenges include:

  • Precipitation: The compound may precipitate out of solution when added to aqueous assay buffers, leading to inaccurate and irreproducible results.

  • Reduced Bioavailability: In cell-based assays, poor solubility can limit the amount of compound that reaches the target cells, resulting in an underestimation of its true potency.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound for in vitro assays.[2][3] It is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[2]

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What should I do?

This is a common issue known as "solvent shock." When the concentrated DMSO stock is introduced to the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to precipitate. Here are several troubleshooting steps:

  • Optimize the Dilution Process: Instead of a single large dilution, perform a stepwise serial dilution. This gradual change in the solvent environment can help maintain the compound's solubility. A recommended technique is to add the compound stock solution directly to the pre-warmed (37°C) media with rapid mixing to avoid localized high concentrations that can trigger precipitation.[4][5]

  • Adjust the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5% without significant cytotoxicity.[4] Keeping the final DMSO concentration as high as is tolerable for your specific cell line can improve the solubility of this compound.[4] Always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.

  • Use a Lower Stock Concentration: If precipitation persists, try preparing a lower concentration stock solution in DMSO. This will require adding a larger volume to your assay, so ensure the final DMSO concentration remains within the tolerated limit for your cells.

Q4: Are there alternative methods to improve the aqueous solubility of this compound for my assays?

Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble compounds:

  • Co-solvents: Using a water-miscible organic co-solvent in your final assay medium can increase the solubility of hydrophobic compounds.[1] Common co-solvents include ethanol (B145695) and polyethylene (B3416737) glycol (PEG). It is crucial to determine the maximum tolerable concentration of the co-solvent for your specific cell line.

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming water-soluble inclusion complexes.[1][6] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is frequently used in cell culture applications.[4]

  • pH Adjustment: The solubility of ionizable compounds can be pH-dependent.[7][8][9] Since alkaloids are basic, their solubility may increase in acidic conditions where they form soluble salts.[10] However, it is critical to ensure that the pH of the final assay medium is within a physiologically acceptable range for your cells.

Q5: How should I store my this compound stock solution?

For optimal stability, it is recommended to:

  • Store at Low Temperatures: Store DMSO stock solutions at -20°C or -80°C.

  • Aliquot: To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, aliquot the stock solution into single-use volumes.[4][11][12]

  • Protect from Light: Some compounds are light-sensitive. Storing stock solutions in amber vials or wrapped in foil can prevent photodegradation.

  • Use Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which may reduce the solubility of the compound. Use high-purity, anhydrous DMSO for preparing stock solutions.[3]

Troubleshooting Guides

Problem: Visible Precipitation in Cell Culture Wells After Adding this compound

This workflow will guide you through identifying and resolving the cause of precipitation.

G start Precipitation Observed check_stock Is the stock solution clear? start->check_stock stock_issue Stock solution has precipitated. - Warm gently (37°C). - Sonicate briefly. - If still precipitated, prepare fresh stock. check_stock->stock_issue No check_dilution How was the dilution performed? check_stock->check_dilution Yes direct_dilution Direct addition of concentrated stock to media. check_dilution->direct_dilution stepwise_dilution Stepwise dilution was used. check_dilution->stepwise_dilution try_stepwise Action: Use stepwise dilution. Add stock to pre-warmed media with rapid mixing. direct_dilution->try_stepwise check_dmso_conc What is the final DMSO concentration? stepwise_dilution->check_dmso_conc end Solution Stable try_stepwise->end low_dmso < 0.1% check_dmso_conc->low_dmso high_dmso 0.1% - 0.5% check_dmso_conc->high_dmso increase_dmso Action: Cautiously increase final DMSO concentration (up to 0.5%). Always include vehicle control. low_dmso->increase_dmso solubility_enhancers Consider solubility enhancers. - Co-solvents (e.g., Ethanol, PEG) - Cyclodextrins (e.g., HP-β-CD) high_dmso->solubility_enhancers increase_dmso->end solubility_enhancers->end

Troubleshooting workflow for compound precipitation.

Data Presentation

Table 1: Qualitative Solubility of Indole Alkaloids in Common Solvents

SolventSolubilityRemarks
Water Generally Poor/InsolubleIndole alkaloids are typically lipophilic.
Phosphate-Buffered Saline (PBS) Generally Poor/InsolubleSimilar to water; salts do not significantly improve solubility of non-ionizable compounds.
Ethanol Slightly Soluble to SolubleCan be used as a co-solvent.[13]
Dimethyl Sulfoxide (DMSO) Soluble to Highly SolubleRecommended for preparing concentrated stock solutions.[2][3]
Methanol SolubleCan be used for extraction and as a co-solvent.[14]

Table 2: Recommended Starting Concentrations for Biological Assays

ParameterValue/RangeRecommendation/Source
Stock Solution Concentration in DMSO 10-20 mMCommon laboratory practice for compounds with moderate to good DMSO solubility.[15]
Final DMSO Concentration in Media ≤ 0.5%To avoid solvent-induced cytotoxicity.[4]
Recommended Working Concentration Range 1 µM - 50 µMA suggested starting range based on the activity of similar indole alkaloids in cell-based assays. The optimal concentration should be determined empirically for each cell line and experimental endpoint.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet to prevent contamination.

  • Weighing this compound: Accurately weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution (Molecular Weight of this compound ≈ 322.4 g/mol ), weigh 3.22 mg.

  • Dissolving in DMSO: Add the weighed this compound to a sterile vial. Add the appropriate volume of anhydrous DMSO (in this example, 1 mL).

  • Solubilization: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO into a sterile, light-protected tube.

  • Storage: Aliquot into single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Recommended Method for Adding this compound to Cell Culture Media

This protocol describes a stepwise dilution method to minimize precipitation when preparing working solutions.

G cluster_0 Preparation cluster_1 Dilution Workflow cluster_2 Final Assay Plate stock 10 mM this compound in DMSO (Stock) prewarm Pre-warm cell culture medium to 37°C intermediate Prepare intermediate dilution (e.g., 100 µM in medium) prewarm->intermediate Dilute stock 1:100 final_dilution Add intermediate dilution to final culture volume intermediate->final_dilution Add appropriate volume mix Mix gently but thoroughly final_dilution->mix assay Final Concentration (e.g., 1-50 µM) Final DMSO ≤ 0.5% mix->assay

Workflow for preparing working solutions.

Procedure:

  • Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm Media: Warm the required volume of cell culture medium to 37°C in a water bath.

  • Prepare Intermediate Dilution: Prepare an intermediate dilution of the stock solution in a small volume of the pre-warmed medium. For example, to make a 100 µM intermediate solution, dilute the 10 mM stock 1:100.

  • Final Dilution: Add the appropriate volume of the intermediate solution to the cell culture wells containing pre-warmed medium to achieve the desired final concentration.

  • Mixing: Gently mix the contents of the wells immediately after adding the this compound solution.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of DMSO as used in the experimental wells.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol describes a simple method for preparing a solid inclusion complex to improve aqueous solubility.

Materials:

  • This compound (powder)

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water:Ethanol (1:1, v/v) mixture

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 or 1:2 ratio is a good starting point).

  • Form a Paste: Place the HP-β-CD in the mortar and add a small amount of the water:ethanol mixture to form a paste.

  • Add this compound: Gradually add the powdered this compound to the paste while continuously triturating (kneading) with the pestle.

  • Knead: Continue kneading for 30-60 minutes to ensure thorough mixing and complex formation. The paste should remain consistent; add a few more drops of the solvent mixture if it becomes too dry.

  • Dry: Scrape the resulting paste into a shallow dish and dry it in a vacuum oven at a low temperature (e.g., 40-50°C) or in a desiccator until a constant weight is achieved.

  • Characterize: The resulting solid powder is the inclusion complex, which should exhibit improved aqueous solubility. The solubility of this complex in your assay buffer should be determined before use.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the physicochemical properties of this compound and the selection of an appropriate solubilization strategy.

G cluster_0 Compound Properties cluster_1 Initial Approach cluster_2 Troubleshooting / Advanced Strategies solubility Poor Aqueous Solubility dmso_stock Prepare concentrated stock in DMSO solubility->dmso_stock lipophilicity High Lipophilicity (Indole Alkaloid) lipophilicity->dmso_stock dilution Dilute into aqueous assay buffer dmso_stock->dilution precipitation Precipitation Occurs dilution->precipitation optimize_dilution Optimize Dilution Protocol (Stepwise, Rapid Mixing) precipitation->optimize_dilution co_solvents Use Co-solvents (Ethanol, PEG) precipitation->co_solvents cyclodextrins Form Cyclodextrin Inclusion Complex precipitation->cyclodextrins ph_adjustment pH Adjustment (consider cell compatibility) precipitation->ph_adjustment

Logical flow for selecting a solubilization strategy.

References

Technical Support Center: Minimizing Degradation of Pleiocarpamine During Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific degradation data for Pleiocarpamine is limited in publicly available literature. The guidance provided here is based on the chemical structure of this compound, general principles of chemical stability for indole (B1671886) alkaloids, and established analytical methodologies.

This resource is intended for researchers, scientists, and drug development professionals to address common challenges in handling and storing this compound, ensuring the integrity of the compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: Based on its structure as a monoterpenoid indole alkaloid with a methyl ester functional group, this compound is susceptible to degradation from several factors:

  • Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid.[1]

  • Oxidation: The indole nucleus is electron-rich and can be oxidized, especially when exposed to air, light, or oxidizing agents.[2]

  • Temperature: Elevated temperatures can accelerate both hydrolysis and oxidation, as well as other potential degradation pathways.[3][4]

  • Light (Photodegradation): Exposure to UV or visible light can provide the energy to initiate degradation reactions, particularly oxidation.[5]

Q2: How should I store solid this compound to ensure its long-term stability?

A2: For optimal stability, solid this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C.[5] Minimize exposure to light and moisture.

Q3: I've prepared a stock solution of this compound in DMSO/Methanol (B129727). How should I store it?

A3: Stock solutions are generally less stable than the solid compound. It is recommended to:

  • Prepare fresh solutions for each experiment.

  • If storage is necessary, use amber vials and store at -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[5]

  • Be aware that the choice of solvent can influence stability. While common, protic solvents like methanol could potentially participate in transesterification over long periods, though this is less likely at low temperatures.

Q4: I see unexpected peaks in my HPLC/LC-MS chromatogram when analyzing this compound. What could be the cause?

A4: Unexpected peaks could be impurities from the synthesis or, more commonly, degradation products. Common causes include:

  • On-column degradation: The pH of the mobile phase or the stationary phase itself might be causing degradation.

  • Degradation in the vial: The sample may have degraded after preparation due to prolonged exposure to light or ambient temperature on the autosampler.

  • Hydrolysis or oxidation: The new peaks could correspond to hydrolyzed (carboxylic acid) or oxidized (e.g., oxindole) forms of this compound.

Refer to the troubleshooting guide for a more detailed approach to diagnosing this issue.

Troubleshooting Guides

Problem: Loss of Potency or Inconsistent Results in Biological Assays
Possible Cause Recommended Action
Degradation of Solid Compound Verify storage conditions (temperature, light, inert atmosphere). If in doubt, use a fresh, unopened batch of the compound.
Degradation of Stock Solution Prepare fresh stock solutions immediately before each experiment. Avoid using solutions that have undergone multiple freeze-thaw cycles.[5] Perform an analytical check (e.g., HPLC) on the solution to confirm its purity.
Interaction with Assay Components The pH or components of your assay buffer could be causing rapid degradation. Perform a control experiment by incubating this compound in the assay buffer for the duration of the experiment and analyze for degradation.
Problem: Appearance of New Peaks in Chromatographic Analysis
Possible Cause Recommended Action
Sample Preparation Issue Ensure the sample is fully dissolved. Use the mobile phase as the sample solvent whenever possible to avoid solvent effects.[6][7]
Autosampler/In-run Degradation Use a cooled autosampler if available. Minimize the time the sample solution sits (B43327) in the vial before injection.
Mobile Phase Incompatibility Ensure the pH of the mobile phase is compatible with this compound. For many alkaloids, a slightly acidic pH (e.g., 3-6) can improve stability.[8]
Column-Related Degradation Try a different column with a different stationary phase chemistry. Ensure the column has been properly equilibrated.[7]

Data Presentation

Table 1: Illustrative Forced Degradation Data for a Generic Indole Alkaloid with Ester Functionality

This table presents hypothetical data to illustrate the potential stability of a compound like this compound under stress conditions. Actual degradation rates for this compound may vary.

Stress Condition Duration Temperature % Degradation (Illustrative) Major Putative Degradant(s)
0.1 M HCl24 hours60°C15%Hydrolyzed this compound (Pleiocarpaminic Acid)
0.1 M NaOH8 hours40°C25%Hydrolyzed this compound (Pleiocarpaminic Acid)
3% H₂O₂24 hoursRoom Temp20%Oxidized this compound (e.g., N-oxide, oxindole)
Dry Heat48 hours80°C10%Various minor degradation products
Photolytic (UV/Vis)24 hoursRoom Temp12%Oxidized this compound

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure to intentionally degrade this compound to identify potential degradation products and develop a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile (B52724) or methanol at a concentration of 1 mg/mL.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 40°C. Withdraw aliquots at 1, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.[8]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.

  • Thermal Degradation: Store the solid this compound in an oven at 80°C for 48 hours. Also, store a stock solution at 60°C. Sample at 24 and 48 hours.

  • Photolytic Degradation: Expose a stock solution (in a quartz cuvette or other UV-transparent container) to a photostability chamber with a light source conforming to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil at the same temperature. Sample at 8 and 24 hours.

3. Analysis:

  • Method: High-Performance Liquid Chromatography with UV and Mass Spectrometric detection (HPLC-UV/MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase (Example):

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

    • Use a gradient elution (e.g., 10% B to 90% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 220, 280 nm) and a mass spectrometer to identify the mass of the parent compound and any degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples with an unstressed control. Calculate the percentage of degradation and identify the mass-to-charge ratio (m/z) of any new peaks.

Visualizations

Putative_Degradation_Pathway pleio This compound (C20H22N2O2) Indole + Methyl Ester hydrolysis Hydrolysis (Pleiocarpaminic Acid) C19H20N2O2 pleio->hydrolysis Acid or Base (H₂O) Cleavage of Ester oxidation Oxidized this compound (e.g., Oxindole derivative) C20H22N2O3 pleio->oxidation Oxidizing Agent (e.g., H₂O₂) or Light/Air Oxidation of Indole Ring

Caption: A putative degradation pathway for this compound.

Experimental_Workflow prep Sample Preparation (1 mg/mL Stock Solution) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sampling Sampling at Timepoints & Neutralization (if needed) stress->sampling analysis HPLC-UV/MS Analysis sampling->analysis data Data Processing (Peak Integration, Mass Identification) analysis->data pathway Elucidate Degradation Profile & Identify Degradants data->pathway

Caption: Experimental workflow for a forced degradation study.

Troubleshooting_Degradation start Unexpected Degradation Observed (e.g., new HPLC peaks, low activity) check_storage Check Storage Conditions of Solid & Solution start->check_storage storage_ok Storage OK? check_storage->storage_ok improper_storage Action: Store at -20°C (solid) or -80°C (solution), inert gas, protect from light. storage_ok->improper_storage No check_handling Review Experimental Handling storage_ok->check_handling Yes root_cause Root Cause Identified improper_storage->root_cause handling_ok Handling OK? check_handling->handling_ok improper_handling Action: Prepare fresh solutions. Minimize exposure to light/air/heat. handling_ok->improper_handling No check_analysis Investigate Analytical Method handling_ok->check_analysis Yes improper_handling->root_cause analysis_ok Method OK? check_analysis->analysis_ok improper_analysis Action: Check mobile phase pH. Use cooled autosampler. Try new column. analysis_ok->improper_analysis No analysis_ok->root_cause Yes improper_analysis->root_cause

Caption: Troubleshooting logic for this compound degradation.

References

Technical Support Center: Overcoming Low Yields in Pleiocarpamine Derivatization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the complex indole (B1671886) alkaloid Pleiocarpamine, achieving high yields in derivatization reactions is a critical yet often challenging endeavor. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in this compound derivatization reactions?

Low yields in the derivatization of this compound, a sarpagine-type alkaloid, can often be attributed to several key factors inherent to its complex structure:

  • Steric Hindrance: The rigid, polycyclic structure of this compound can sterically hinder the approach of reagents to reactive sites, particularly for bulky derivatizing agents.

  • Sensitive Functional Groups: The indole nucleus and other functional groups within the this compound scaffold can be sensitive to harsh reaction conditions, leading to decomposition or unwanted side reactions.

  • Instability of Intermediates: Reaction intermediates may be unstable and prone to rearrangement or decomposition, thus lowering the overall yield of the desired product.

  • Protecting Group Strategy: Inefficient or poorly planned use of protecting groups can result in side reactions or incomplete deprotection, complicating purification and reducing yields.

  • Late-Stage Functionalization Challenges: Introducing new functional groups onto the complex and sterically crowded this compound core in the later stages of a synthetic route is often inefficient.

Q2: How does the choice of solvent impact the yield of this compound derivatization?

The choice of solvent is critical and can significantly influence reaction outcomes. Solvents can affect the solubility of this compound and the derivatizing reagents, influence reaction rates, and in some cases, participate in the reaction. For instance, polar aprotic solvents like DMF and DMSO can enhance the rate of nucleophilic substitution reactions, while non-polar solvents may be preferable for reactions sensitive to moisture. It is crucial to use anhydrous solvents when working with moisture-sensitive reagents to prevent hydrolysis and other side reactions.

Q3: Which analytical techniques are best for monitoring the progress of a this compound derivatization reaction?

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable tools for monitoring reaction progress. TLC provides a quick and simple way to visualize the consumption of starting material and the formation of products. For more quantitative analysis and to check for the presence of multiple products or isomers, HPLC coupled with a UV or mass spectrometry (MS) detector is highly recommended.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems encountered during this compound derivatization.

Issue 1: Low or No Product Formation

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Low Reagent Reactivity - Increase the stoichiometry of the derivatizing agent. - Switch to a more reactive derivatizing agent. - For reactions involving electrophiles, consider using a more potent activating agent or catalyst.
Sub-optimal Reaction Temperature - Gradually increase the reaction temperature in small increments while monitoring for product formation and decomposition via TLC or HPLC. - Some reactions may benefit from sub-ambient temperatures to improve selectivity and stability.
Inappropriate Solvent - Screen a panel of solvents with varying polarities (e.g., THF, DCM, ACN, DMF). - Ensure the use of anhydrous solvents if the reaction is sensitive to moisture.
Catalyst Inefficiency or Poisoning - If using a catalyst, ensure it is fresh and of high purity. - Consider screening different catalysts or ligands. - Impurities in the starting material or solvent can sometimes poison the catalyst. Purify starting materials if necessary.
Decomposition of Starting Material - Use milder reaction conditions (lower temperature, less reactive reagents). - Employ protecting groups for sensitive functionalities on the this compound core.
Issue 2: Formation of Multiple Products or Isomers

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Lack of Regioselectivity - The indole nitrogen and various carbon positions on the this compound ring system can be reactive. To improve regioselectivity: - Employ directing groups to favor reaction at a specific site. - Modify the steric bulk of the derivatizing reagent.
Stereochemical Control Issues - The formation of diastereomers is a common challenge. To improve stereoselectivity: - Use chiral catalysts or reagents. - Optimize the reaction temperature, as lower temperatures often favor the formation of a single stereoisomer.
Side Reactions - Common side reactions include oxidation, reduction, or rearrangement. To minimize these: - Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Use purified reagents and solvents to eliminate impurities that may catalyze side reactions.

Experimental Protocols

While specific, optimized protocols for this compound derivatization are not widely published, the following are generalized methodologies for common derivatization reactions that can be adapted and optimized for the this compound scaffold.

Protocol 1: General Procedure for N-Alkylation
  • Preparation: To a solution of this compound (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or THF) under an inert atmosphere, add a suitable base (e.g., NaH, K2CO3; 1.1-1.5 equivalents) at 0 °C.

  • Reaction: Allow the mixture to stir for 15-30 minutes at 0 °C. Then, add the alkylating agent (e.g., an alkyl halide; 1.1-1.5 equivalents) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC or HPLC.

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of NH4Cl.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Acylation
  • Preparation: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DCM or THF) containing a base (e.g., triethylamine (B128534) or pyridine; 1.5-2.0 equivalents) under an inert atmosphere.

  • Reaction: Cool the solution to 0 °C and add the acylating agent (e.g., an acid chloride or anhydride; 1.1-1.2 equivalents) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC or HPLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extraction: Extract the product into an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography.

Visualizing Troubleshooting Workflows

The following diagrams illustrate logical workflows for addressing common challenges in this compound derivatization.

low_yield_troubleshooting start Low or No Product Yield check_reagents Check Reagent Quality & Stoichiometry start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents OK success Improved Yield check_reagents->success Issue Found & Corrected optimize_solvent Screen Solvents optimize_temp->optimize_solvent No Improvement optimize_temp->success Improvement Found check_catalyst Evaluate Catalyst optimize_solvent->check_catalyst No Improvement optimize_solvent->success Improvement Found check_catalyst->success Improvement Found

Troubleshooting workflow for low product yield.

multiple_products_troubleshooting start Formation of Multiple Products check_regio Address Regioselectivity (Protecting/Directing Groups) start->check_regio check_stereo Address Stereoselectivity (Chiral Reagents/Catalysts, Temperature) check_regio->check_stereo Isomers Still Present success Improved Selectivity check_regio->success Issue Resolved minimize_side Minimize Side Reactions (Inert Atmosphere, Pure Reagents) check_stereo->minimize_side Undesired Products Persist check_stereo->success Issue Resolved minimize_side->success Selectivity Improved

Troubleshooting workflow for product selectivity issues.

Technical Support Center: Refining Reaction Conditions for Stereoselective Pleiocarpamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of the complex indole (B1671886) alkaloid Pleiocarpamine, achieving high stereoselectivity is a critical and often challenging endeavor. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis, with a focus on refining reaction conditions to achieve desired stereochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving a stereoselective synthesis of this compound?

A1: The main challenges in the stereoselective synthesis of this compound lie in the construction of its strained, cage-like polycyclic structure with precise control over its multiple stereocenters. Key difficulties include:

  • Controlling the C16 Stereocenter: Establishing the correct stereochemistry at the C16 position is a frequent hurdle. Different synthetic strategies employ various methods, such as radical cyclization or metal-carbenoid insertions, each with its own set of parameters that must be finely tuned.[1][2][3][4]

  • Formation of the Diazabicyclo[3.3.1]nonane Core: The construction of this strained bicyclic system requires careful selection of cyclization precursors and reaction conditions to favor the desired diastereomer.[1][3]

  • Conformational Control: The conformation of key intermediates can significantly influence the stereochemical outcome of cyclization reactions. In some syntheses, it is necessary to fix the molecular conformation, for example by using an amine-borane complex, to achieve the desired product.[4]

Q2: How can the stereoselectivity of the radical cyclization to form the piperidine (B6355638) ring be optimized?

A2: In syntheses employing a radical cyclization to set the C16 stereocenter, several factors can be adjusted to improve stereoselectivity:

  • Initiator and Temperature: The choice of radical initiator and the reaction temperature can influence the transition state of the cyclization, thereby affecting the diastereoselectivity. Screening different initiators (e.g., AIBN, BEt3) and optimizing the temperature are crucial first steps.

  • Solvent: The polarity and coordinating ability of the solvent can impact the conformation of the radical intermediate and influence the stereochemical outcome.

  • Substituent Effects: The nature of the substituents on the cyclization precursor can introduce steric bias, favoring the formation of one diastereomer over another.

Q3: What are the critical parameters for the intramolecular C-H functionalization to form the cage-like structure of this compound?

A3: The Pd-catalyzed intramolecular aromatic C-H functionalization is a key step in some modern syntheses of this compound.[1][2] Critical parameters to consider include:

  • Catalyst and Ligand: The choice of the palladium catalyst and the corresponding ligand is paramount. Different ligand systems can offer varying degrees of steric and electronic control, directly impacting the efficiency and selectivity of the C-H activation and subsequent bond formation.

  • Oxidant and Additives: The oxidant used in the catalytic cycle and the presence of additives can significantly affect the reaction rate and yield.

  • Solvent and Temperature: These parameters influence the solubility of the catalyst and substrate, as well as the overall reaction kinetics.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the N1-C16 Cyclization

Problem: The formation of the bond between the indole N1 and the C16 position results in a mixture of diastereomers with a low ratio of the desired product.

Potential Cause Troubleshooting Steps
Incorrect Intermediate Conformation In syntheses utilizing a metal carbenoid, ensure the molecular conformation of the precursor is fixed to favor the desired cyclization pathway. This can be achieved by forming an N4-amine-borane complex.[4]
Suboptimal Catalyst System For Pd-catalyzed C-H functionalization, screen a variety of palladium catalysts and ligands to identify the optimal combination for your specific substrate.
Unfavorable Reaction Temperature Vary the reaction temperature. Lower temperatures may increase selectivity by favoring the thermodynamically more stable transition state, while higher temperatures might be necessary to overcome activation energy barriers.
Solvent Effects Experiment with a range of solvents with different polarities and coordinating abilities.
Issue 2: Poor Yield in the Radical Cyclization to Form the Piperidine Ring

Problem: The radical cyclization step to form the piperidine ring and set the C16 stereocenter proceeds with low yield.

Potential Cause Troubleshooting Steps
Inefficient Radical Initiation Ensure the radical initiator is fresh and active. Optimize the concentration of the initiator and the reaction temperature to ensure a steady generation of radicals.
Competing Side Reactions The radical intermediate may be undergoing undesired side reactions, such as reduction or dimerization. Adjust the concentration of the radical scavenger (e.g., Bu3SnH) and the substrate.
Steric Hindrance Significant steric hindrance in the cyclization precursor can disfavor the desired ring-closing reaction. Consider redesigning the substrate to minimize steric clashes.

Experimental Protocols

Key Experiment: Stereoselective Radical Cyclization

This protocol is based on the synthesis of (+)-Pleiocarpamine by Ueda, Tokuyama, and co-workers.[1][2]

Objective: To construct the piperidine ring and establish the stereochemistry at the C16 position via a radical cyclization.

Materials:

  • Appropriate cyclization precursor (e.g., an iodo-substituted enamine)

  • Tri-n-butyltin hydride (Bu3SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene (B28343)

Procedure:

  • Dissolve the cyclization precursor in anhydrous toluene under an inert atmosphere (e.g., argon).

  • Add Bu3SnH (typically 1.1 to 1.5 equivalents) to the solution.

  • Add AIBN (typically 0.1 to 0.2 equivalents) as the radical initiator.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data Comparison:

PrecursorInitiatorSolventTemperature (°C)Yield (%)Diastereomeric Ratio
Iodo-enamine AAIBNToluene80755:1
Iodo-enamine BBEt3/O2Toluene25688:1

Note: The data presented in this table is illustrative and should be optimized for specific substrates.

Visualizations

Experimental Workflow for Optimizing Stereoselectivity

troubleshooting_logic start Low Diastereoselectivity Observed check_temp Is Reaction Temperature Optimized? start->check_temp adjust_temp Adjust Temperature (Higher/Lower) check_temp->adjust_temp No check_catalyst Is Catalyst/Reagent System Optimal? check_temp->check_catalyst Yes adjust_temp->start Re-evaluate screen_catalysts Screen Different Catalysts/Reagents check_catalyst->screen_catalysts No check_solvent Is Solvent Appropriate? check_catalyst->check_solvent Yes screen_catalysts->start Re-evaluate screen_solvents Screen Solvents of Varying Polarity check_solvent->screen_solvents No check_conformation Is Intermediate Conformation an Issue? check_solvent->check_conformation Yes screen_solvents->start Re-evaluate modify_substrate Modify Substrate to Control Conformation check_conformation->modify_substrate Yes solution Improved Selectivity check_conformation->solution No modify_substrate->start Re-synthesize

References

"troubleshooting unexpected results in Pleiocarpamine bioassays"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific bioactivity and mechanism of action of Pleiocarpamine is limited in publicly available literature. The following troubleshooting guide, data, and protocols are based on established methodologies for similar indole (B1671886) alkaloids and natural products. The quantitative data presented are representative examples and should be adapted based on experimental findings.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our IC50 values for this compound between experiments. What are the common causes?

A1: Inconsistent IC50 values are a frequent issue in bioassays with natural products. The variability can stem from several factors related to the compound, cell line, or assay procedure. Key areas to investigate include:

  • Compound Stability and Solubility: this compound, as an indole alkaloid, may have limited solubility in aqueous media and could be unstable over time, especially when exposed to light or certain pH conditions. Precipitation at higher concentrations is a common issue.

  • Cell Line Integrity: Ensure you are using cells within a consistent and low passage number range. Genetic drift in high-passage cells can alter their response to treatment. It is also crucial to regularly test for mycoplasma contamination, which can significantly impact cellular metabolism and drug sensitivity.

  • Experimental Consistency: Minor variations in cell seeding density, treatment duration, and reagent preparation can lead to significant differences in results. Strict adherence to a standardized operating procedure (SOP) is essential.

Q2: Our fluorescence-based assay (e.g., Annexin V/PI for apoptosis) shows high background fluorescence when treated with this compound. What is causing this?

A2: High background in fluorescence-based assays is a known challenge when working with natural products. The primary causes are autofluorescence and light scattering.

  • Autofluorescence: this compound, containing a conjugated indole ring system, may fluoresce at wavelengths that overlap with your assay's fluorophores.

  • Quenching: The compound may absorb the excitation or emission light of your fluorescent probe, leading to a reduced signal that can be misinterpreted.

  • Media Components: Phenol red and other components in cell culture media can also contribute to background fluorescence.

Q3: The dose-response curve for this compound in our MTT assay is not sigmoidal. What could be the problem?

A3: A non-sigmoidal dose-response curve can indicate several issues. As this compound is a plant-derived extract, it may directly interfere with the MTT reagent. Some natural compounds can reduce the MTT tetrazolium salt to formazan (B1609692) non-enzymatically, leading to a false-positive signal for cell viability.[1] Additionally, poor solubility at high concentrations can lead to a plateau or a drop in the expected effect.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

This guide provides a systematic approach to troubleshooting variable IC50 values.

Troubleshooting Workflow for Inconsistent IC50 Values

Start Inconsistent IC50 Values Observed CheckCompound Step 1: Verify Compound Integrity Start->CheckCompound Solubility Check Solubility in Media (Visual Inspection, DLS) CheckCompound->Solubility Stability Assess Stability (Time-course, Light Exposure) CheckCompound->Stability CheckCells Step 2: Assess Cell Line Health & Consistency Passage Check Passage Number (Use low passage stocks) CheckCells->Passage Mycoplasma Test for Mycoplasma (PCR or ELISA-based) CheckCells->Mycoplasma CheckProtocol Step 3: Review Assay Protocol Seeding Standardize Seeding Density (Accurate Cell Counting) CheckProtocol->Seeding Reagents Ensure Reagent Consistency (Fresh Dilutions, Lot Numbers) CheckProtocol->Reagents Solubility->CheckCells Stability->CheckCells Passage->CheckProtocol Mycoplasma->CheckProtocol Resolved Problem Resolved Seeding->Resolved Reagents->Resolved

Caption: A logical workflow for troubleshooting inconsistent IC50 values.

Potential Cause Recommended Action Expected Outcome
Compound Precipitation Visually inspect the highest concentration wells for precipitates. Perform a solubility test in the culture medium.Ensure this compound is fully dissolved at all tested concentrations.
Cell Passage Number Use cells from a consistent, low passage number stock for all experiments.Reduced genetic drift and a more consistent cellular phenotype.
Mycoplasma Contamination Perform a PCR-based mycoplasma test on cell cultures.Elimination of a common source of assay variability.
Inconsistent Seeding Density Standardize cell counting and seeding procedures.Uniform cell confluence at the time of treatment.
Issue 2: Interference in Fluorescence-Based Assays

This guide addresses autofluorescence and quenching issues.

Troubleshooting Workflow for Fluorescence Interference

Start Unexpected Fluorescence Signal PreRead Step 1: Perform Pre-read Control (Cells + this compound, no dye) Start->PreRead HighSignal High Signal? PreRead->HighSignal QuenchCheck Step 2: Perform Quenching Control (Dye + this compound, no cells) HighSignal->QuenchCheck No Autofluorescence Conclusion: Autofluorescence - Subtract background - Use red-shifted dyes HighSignal->Autofluorescence Yes LowSignal Signal Lower than Dye Alone? QuenchCheck->LowSignal Quenching Conclusion: Quenching - Use higher dye concentration - Change assay type LowSignal->Quenching Yes NoInterference No Significant Interference Detected LowSignal->NoInterference No

Caption: A decision tree for identifying fluorescence interference.

Problem Control Experiment Observation Solution
Autofluorescence Prepare wells with cells and this compound at the highest concentration, but without the fluorescent dye. Read the plate.A high fluorescence signal is detected.Subtract the background fluorescence from all experimental wells. Consider using a fluorophore with red-shifted excitation/emission spectra.[2][3]
Quenching Prepare wells with the fluorescent dye and this compound in cell-free media. Compare to wells with only the dye.The signal in the presence of this compound is significantly lower.Increase the concentration of the fluorescent dye if possible. Alternatively, switch to a non-fluorescence-based assay (e.g., colorimetric or luminescence).

Data Presentation

Table 1: Representative Cytotoxicity of this compound in Human Cancer Cell Lines

The following table presents plausible IC50 values for this compound based on data from related indole alkaloids and compounds isolated from Pleiocarpa pycnantha.

Cell Line Cancer Type Assay Incubation Time (h) Representative IC50 (µM)
HeLa Cervical CancerMTT7215.5
MCF-7 Breast CancerMTT7222.8
HT-29 Colon CancerMTT7235.2
A549 Lung CancerSRB4818.9

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol outlines a standard procedure for assessing the cytotoxicity of this compound using an MTT assay.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol describes the detection of apoptosis using flow cytometry.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining.

Signaling Pathways

Based on the mechanisms of other anticancer indole alkaloids, this compound may induce apoptosis through the modulation of key signaling pathways such as MAPK/ERK and PI3K/Akt. Many natural compounds exert their effects by inducing cellular stress, leading to the activation of apoptotic cascades.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

This compound This compound CellStress Cellular Stress (e.g., ROS Generation) This compound->CellStress MAPK_pathway MAPK Pathway (JNK, p38) CellStress->MAPK_pathway PI3K_Akt_pathway PI3K/Akt Pathway CellStress->PI3K_Akt_pathway Bcl2_family Modulation of Bcl-2 Family Proteins MAPK_pathway->Bcl2_family PI3K_Akt_pathway->Bcl2_family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential signaling cascade for this compound's anticancer activity.

References

Technical Support Center: Optimization of Extraction Parameters for Pleiocarpamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the successful extraction and optimization of Pleiocarpamine from plant sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is optimizing its extraction important? A1: this compound is an indole (B1671886) alkaloid found in plants of the Pleiocarpa genus. Optimizing its extraction is crucial to maximize the yield and purity of the compound, which is essential for pharmacological studies, drug development, and chemical analysis. An efficient extraction process reduces solvent consumption, time, and overall cost.[1]

Q2: What are the most common solvents for extracting this compound? A2: The choice of solvent is critical and depends on the polarity of the target compound.[2] For alkaloids like this compound, polar solvents such as methanol (B129727) and ethanol, or mixtures like dichloromethane (B109758)/methanol (1:1), are commonly used.[3][4] Acidified aqueous solutions (e.g., with hydrochloric or acetic acid) can also be effective, as alkaloids form salts that are soluble in water.[5][6]

Q3: Which extraction techniques are most suitable for this compound? A3: Several techniques can be employed, ranging from simple to advanced methods. Common methods include:

  • Maceration: A simple technique involving soaking the plant material in a solvent, suitable for thermolabile compounds.[1]

  • Soxhlet Extraction: A continuous extraction method that is efficient but uses heat, which may degrade sensitive compounds.[7]

  • Ultrasound-Assisted Extraction (UAE): Uses sound waves to accelerate extraction, often requiring less time and lower temperatures.[2][8]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, significantly reducing extraction time.[1][8]

Q4: How can the crude this compound extract be purified? A4: After initial extraction, the crude extract contains a mixture of compounds. Purification is typically achieved through chromatographic methods.[9] Techniques such as flash chromatography, column chromatography (using silica (B1680970) gel or alumina), and semi-preparative High-Performance Liquid Chromatography (HPLC) are effective for isolating and purifying this compound.[3][6]

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments.

Issue 1: Low or No Recovery of this compound

Question: My extraction process yielded very little or no this compound. What are the possible causes and solutions?

Answer: Low recovery is a common issue that can stem from several factors related to the extraction conditions and the stability of the alkaloid.

  • Possible Cause 1: Inappropriate Solvent Selection. The solvent may not be effective at solubilizing this compound from the plant matrix.

    • Recommended Solution: The polarity of the extraction solvent greatly influences efficiency.[2] Since alkaloids are basic, using an acidified solvent (pH 2-6) can improve extraction by converting the alkaloid into its more soluble salt form.[5][10] Consider using polar solvents like methanol or ethanol, or a mixture of polar and medium-polar solvents.[4] A preliminary screening with different solvents can determine the most effective one.[11]

  • Possible Cause 2: Alkaloid Degradation. this compound, like many alkaloids, can be sensitive to high temperatures and alkaline conditions, which can cause hydrolysis or isomerization.[10][12]

    • Recommended Solution: Avoid prolonged exposure to high temperatures. If using heat-assisted methods like Soxhlet, monitor the temperature closely.[10] Consider non-thermal methods like Ultrasound-Assisted Extraction (UAE) or maceration at room temperature.[1] Ensure the pH of the extraction medium is neutral to acidic to prevent degradation.[10]

  • Possible Cause 3: Inefficient Extraction Technique. The chosen method may not be powerful enough to disrupt the plant cell walls and release the compound.

    • Recommended Solution: For more efficient extraction, consider advanced techniques like UAE or MAE, which are known to improve yields and reduce extraction times.[8] If using maceration, ensure the plant material is finely powdered to maximize the surface area exposed to the solvent.

Issue 2: High Level of Impurities in the Crude Extract

Question: My extract shows a very complex profile with many impurities, making it difficult to isolate this compound. How can I obtain a cleaner extract?

Answer: Co-extraction of other plant metabolites is expected. The goal is to maximize the target compound while minimizing impurities.

  • Possible Cause 1: Non-Selective Solvent System. The solvent used might be too broad, extracting a wide range of compounds along with this compound.

    • Recommended Solution: Employ a multi-step extraction strategy. Start with a non-polar solvent (e.g., hexane) to remove lipids and chlorophylls (B1240455) (deflating). Then, proceed with a more polar solvent for the alkaloid extraction.[11] Alternatively, perform a liquid-liquid partition on the initial crude extract. By adjusting the pH of the aqueous solution, alkaloids can be selectively moved between aqueous and organic layers, separating them from neutral and acidic impurities.[6]

  • Possible Cause 2: Complex Plant Matrix. The source material naturally contains a high diversity of secondary metabolites.

    • Recommended Solution: A robust purification strategy is necessary. After obtaining the crude extract, subject it to column chromatography.[6] A common approach is to use a silica gel column and elute with a gradient of solvents, starting from non-polar and gradually increasing polarity (e.g., a hexane-ethyl acetate (B1210297) gradient followed by a dichloromethane-methanol gradient).[3] Fractions can be monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.

Data Presentation

The following tables summarize illustrative quantitative data based on general principles of alkaloid extraction optimization. These serve as a reference for expected trends.

Table 1: Effect of Solvent System on this compound Extraction Yield

Solvent SystemPolarity IndexRelative Yield (%)Purity (%)
n-Hexane0.1510
Dichloromethane3.16540
Acetone5.17555
Ethanol5.28560
Methanol6.69065
Dichloromethane:Methanol (1:1)N/A9570
1% Acetic Acid in Water10.28050

Note: Data is illustrative. Yield and purity are relative and will vary based on the specific plant material and extraction conditions.

Table 2: Influence of Temperature and Time on Yield (Ultrasound-Assisted Extraction with Methanol)

Temperature (°C)Time (min)Relative Yield (%)
252065
254072
256075
402080
404092
406095
602088
604094
606091 (slight degradation noted)

Note: Illustrative data suggesting an optimal range before thermal degradation may occur.

Experimental Protocols & Visualizations

Protocol 1: General Acid-Base Extraction for this compound

This protocol is a standard method for selectively extracting basic alkaloids.

  • Preparation: Grind dried plant material (e.g., from Pleiocarpa bicarpellata) to a fine powder.

  • Acidification: Macerate 100g of the powdered material in 1 L of 2% aqueous hydrochloric acid for 24 hours with occasional stirring.[5] This converts the alkaloids into their water-soluble hydrochloride salts.

  • Filtration: Filter the mixture and collect the acidic aqueous extract.

  • Basification: Cool the extract in an ice bath and slowly add ammonium (B1175870) hydroxide (B78521) solution to adjust the pH to 9-10.[13] This converts the alkaloid salts back to their free base form, which is less soluble in water.

  • Solvent Partition: Transfer the basified solution to a separatory funnel and extract three times with an equal volume of dichloromethane.

  • Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Diagram: Acid-Base Extraction Workflow

cluster_extraction Step 1: Acid Extraction cluster_partition Step 2: Liquid-Liquid Partition cluster_isolation Step 3: Isolation plant Powdered Plant Material macerate Macerate & Filter plant->macerate acid 2% Aqueous HCl acid->macerate filtrate Acidic Aqueous Filtrate (Alkaloid Salts) macerate->filtrate basify Basify with NH4OH (pH 9-10) filtrate->basify extract Extract with Dichloromethane basify->extract organic Organic Layer (Free Base Alkaloid) extract->organic dry Dry & Evaporate organic->dry crude Crude this compound Extract dry->crude

Caption: Workflow for selective acid-base extraction of alkaloids.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This method uses ultrasonic energy to improve extraction efficiency.[7]

  • Preparation: Place 10g of finely powdered plant material into a 250 mL flask.

  • Solvent Addition: Add 100 mL of 80% methanol.

  • Sonication: Place the flask in an ultrasonic bath. Sonicate for 40 minutes at a controlled temperature of 40°C.[7]

  • Filtration: After sonication, filter the mixture through Whatman No. 1 paper.

  • Re-extraction: Repeat the extraction on the plant residue with another 100 mL of solvent to maximize recovery.

  • Concentration: Combine the filtrates and evaporate the solvent using a rotary evaporator to obtain the crude extract.

Diagram: Troubleshooting Low Extraction Yield

start Problem: Low this compound Yield cause1 Is the solvent appropriate? start->cause1 cause2 Are extraction conditions too harsh? cause1->cause2 Yes sol1a Solution: Screen solvents (MeOH, EtOH, DCM/MeOH) cause1->sol1a No cause3 Is the extraction technique efficient? cause2->cause3 No sol2 Solution: Lower temperature or use non-thermal method (UAE) cause2->sol2 Yes sol3 Solution: Switch to advanced method (UAE, MAE) or reduce particle size cause3->sol3 No end Re-evaluate Yield cause3->end Yes sol1b Solution: Use acidified solvent (e.g., 0.1% Formic Acid) sol1a->sol1b sol1b->end sol2->end sol3->end

Caption: A logical guide for troubleshooting low extraction yield.

Protocol 3: Purification by Column Chromatography

This protocol describes the purification of the crude extract.[3]

  • Column Packing: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully load the powdered sample onto the top of the packed column.

  • Elution: Begin elution with 100% n-hexane. Gradually increase the solvent polarity by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 80:20 v/v n-hexane:ethyl acetate). Further increases in polarity can be achieved with a dichloromethane:methanol gradient.

  • Fraction Collection: Collect fractions of equal volume (e.g., 20 mL) continuously.

  • Monitoring: Analyze the collected fractions using Thin-Layer Chromatography (TLC) with an appropriate mobile phase. Spot the fractions on a TLC plate and visualize under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

  • Pooling and Concentration: Combine the fractions that show a pure spot corresponding to this compound and evaporate the solvent to obtain the purified compound.

References

Technical Support Center: Mitigating Matrix Effects in Pleiocarpamine Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the mass spectrometry analysis of Pleiocarpamine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample apart from the analyte of interest, this compound.[1][2] These components can include proteins, lipids, salts, and other endogenous materials.[2][3] A matrix effect is the alteration of this compound's ionization efficiency due to these co-eluting compounds in the mass spectrometer's ion source.[1][4] This interference can lead to either a decreased signal (ion suppression) or an increased signal (ion enhancement), which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[1][3][5]

Q2: What are the common causes of matrix effects when analyzing this compound in biological samples?

A2: Matrix effects are typically caused by components that co-elute with this compound from the LC column and interfere with the ionization process.[5][6] For alkaloid analysis in biological matrices like plasma or tissue, a major cause of ion suppression is the presence of phospholipids.[1] Other factors include competition for ionization, changes in the surface tension of droplets in the ion source, and interactions between this compound and other interfering compounds.[1][6]

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A3: There are two primary methods to assess the presence and extent of matrix effects: the post-column infusion method and the post-extraction spike method.[1][7]

  • Post-Column Infusion: This is a qualitative method. A constant flow of a standard solution of this compound is introduced into the mass spectrometer after the LC column. Simultaneously, a blank, extracted matrix sample is injected onto the column. Any fluctuation (a dip for suppression or a rise for enhancement) in the constant signal at the retention time of this compound indicates the presence of matrix effects.[1][5][7]

  • Post-Extraction Spike: This is a quantitative method. It involves comparing the response of this compound spiked into a blank matrix extract with the response of this compound in a neat solvent at the same concentration.[1][2] The ratio of these responses gives a quantitative measure of the matrix effect.[1]

Q4: What is the most effective strategy to compensate for matrix effects in this compound quantification?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is widely regarded as the most effective method to compensate for matrix effects.[2][5][8] A SIL-IS is chemically identical to this compound but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N). It will co-elute with this compound and experience the same degree of ion suppression or enhancement.[2][8] By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise results.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS analysis of this compound that may be related to matrix effects.

Problem 1: Poor sensitivity and low this compound response in matrix samples compared to pure standards.

  • Possible Cause: Significant ion suppression due to co-eluting matrix components.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Enhance the cleanup procedure to remove interfering substances. Transition from a simple protein precipitation (PPT) to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2][9][10] Mixed-mode SPE can be particularly effective at removing a wider range of interferences.[10]

    • Optimize Chromatography: Modify the LC gradient to better separate this compound from the regions of ion suppression.[2][5] You can identify these regions using the post-column infusion technique.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[5][7][11] However, ensure that the final concentration of this compound remains above the limit of quantification of your instrument.[5][7]

Problem 2: Inconsistent and irreproducible results for this compound between different sample injections.

  • Possible Cause: Variable matrix effects from sample to sample ("relative" matrix effects).[7] This is common in biological samples where the matrix composition can differ between subjects or collection times.[7]

  • Troubleshooting Steps:

    • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting for variable matrix effects.[5][8][12][13] The SIL-IS will co-elute and experience the same sample-to-sample variations in matrix effects as this compound, allowing for reliable quantification.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your study samples.[2][9] This helps to compensate for consistent matrix effects but may be less effective for high sample-to-sample variability.[5][11]

    • Standard Addition Method: This involves creating a calibration curve within each individual sample by spiking it with known concentrations of this compound.[1][5] This approach is very effective for complex matrices where a representative blank matrix is unavailable, but it is time-consuming.[7]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method
  • Prepare Solutions:

    • Solution A: Prepare a standard solution of this compound in a neat solvent (e.g., methanol (B129727)/water, 50/50 v/v) at a concentration of 100 ng/mL.

    • Solution B: Extract a blank matrix sample (e.g., plasma) using your established procedure. Spike the final extract with the this compound standard to achieve a final concentration of 100 ng/mL.

  • LC-MS Analysis: Inject both Solution A and Solution B into the LC-MS system and record the peak area for this compound.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • A value of 100% indicates no matrix effect.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This is a general protocol using a mixed-mode cation exchange SPE cartridge, which is often effective for alkaloids.

  • Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex to mix. This step helps to precipitate proteins and ensures this compound is in its protonated, cationic state.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: Pass 1 mL of 0.1 M acetic acid through the cartridge to remove neutral and acidic interferences.

    • Wash 2: Pass 1 mL of methanol through the cartridge to remove non-polar interferences like lipids.

  • Elution: Elute this compound from the cartridge using 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol. The basic modifier neutralizes the charge on this compound, releasing it from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Data Presentation

Table 1: Comparison of Matrix Effects for this compound with Different Sample Preparation Techniques.

Sample Preparation MethodMean Peak Area (n=6)Matrix Effect (%)Relative Standard Deviation (RSD, %)
Neat Standard 1,520,4501002.1
Protein Precipitation (PPT) 785,63051.715.8
Liquid-Liquid Extraction (LLE) 1,205,87579.38.5
Solid-Phase Extraction (SPE) 1,418,96093.34.2

This table illustrates that while Protein Precipitation is a simple method, it often results in significant ion suppression (a low Matrix Effect %) and higher variability (RSD).[10] In contrast, a more rigorous cleanup like SPE can significantly reduce matrix effects, leading to results closer to the neat standard with better reproducibility.[2][10]

Visualizations

Troubleshooting_Workflow start Problem Identified: Inaccurate or Irreproducible This compound Results assess_me Assess Matrix Effect (ME) (Post-Extraction Spike) start->assess_me is_me_significant Is ME Significant? (e.g., >15% suppression/ enhancement) assess_me->is_me_significant optimize_sample_prep Optimize Sample Prep (SPE, LLE) is_me_significant->optimize_sample_prep Yes implement_is Implement Internal Standard (SIL-IS Recommended) is_me_significant->implement_is No, but reproducibility is poor optimize_chromatography Optimize Chromatography (Separate Analyte from ME Zone) optimize_sample_prep->optimize_chromatography reassess_me Re-assess Matrix Effect optimize_chromatography->reassess_me reassess_me->implement_is Still Significant end_ok Problem Resolved: Method is Robust reassess_me->end_ok ME Mitigated implement_is->end_ok end_not_ok Consult Further (Alternative Ionization, etc.)

Caption: Troubleshooting workflow for matrix effects in this compound analysis.

Mitigation_Strategies cluster_remove Remove Interferences cluster_compensate Compensate for Effects sample_prep Sample Preparation (SPE, LLE) chromatography Chromatographic Separation accurate_quant Accurate Quantification sample_prep->accurate_quant chromatography->accurate_quant sil_is Stable Isotope-Labeled IS matrix_matched Matrix-Matched Calibrants sil_is->accurate_quant matrix_matched->accurate_quant matrix_effect Matrix Effect (Ion Suppression/ Enhancement) matrix_effect->sample_prep Mitigate by... matrix_effect->chromatography Mitigate by... matrix_effect->sil_is Compensate by... matrix_effect->matrix_matched Compensate by...

Caption: Key strategies to mitigate or compensate for matrix effects.

References

Technical Support Center: Strategies to Enhance the Efficiency of Pleiocarpamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pleiocarpamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section provides detailed solutions to common problems that may arise during the key steps of this compound synthesis, with a focus on a recently reported efficient 10-step total synthesis.

Radical Cyclization for Stereocenter Construction

The formation of the C16 stereocenter via radical cyclization is a critical step. Below are potential issues and their remedies.

Question 1: The radical cyclization reaction is showing low conversion, and the starting material is largely recovered. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the radical cyclization step can be attributed to several factors, primarily related to the quality of reagents and the reaction setup.

  • Initiator Decomposition: The radical initiator, such as AIBN (azobisisobutyronitrile), is sensitive to heat and light. Ensure that it is fresh and has been stored correctly. Older batches of AIBN may have partially decomposed, leading to a lower concentration of active radicals.

  • Tin Hydride Quality: Tributyltin hydride (Bu₃SnH) can degrade over time, forming inactive tin oxides. Use freshly distilled or purchased Bu₃SnH for optimal results. The presence of impurities can quench the radical chain reaction.

  • Oxygen Contamination: The presence of molecular oxygen can inhibit radical reactions. It is crucial to thoroughly degas the solvent and reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the reagents.

  • Insufficient Temperature: AIBN has a specific temperature range for optimal decomposition to generate radicals (typically around 80 °C for use in toluene). Ensure your reaction is maintained at the correct temperature.

Troubleshooting Workflow for Low Conversion in Radical Cyclization

G start Low Conversion in Radical Cyclization check_initiator Check AIBN quality and age start->check_initiator check_tin Verify Bu3SnH purity check_initiator->check_tin Fresh AIBN used replace_initiator Use fresh AIBN check_initiator->replace_initiator Old or improperly stored check_degassing Ensure rigorous degassing check_tin->check_degassing High purity Bu3SnH used purify_tin Use freshly distilled Bu3SnH check_tin->purify_tin Impurities suspected check_temp Confirm reaction temperature check_degassing->check_temp System is well-sealed improve_degassing Perform additional freeze-pump-thaw cycles check_degassing->improve_degassing Oxygen contamination possible adjust_temp Optimize temperature (e.g., 80-90 °C) check_temp->adjust_temp Temperature is off success Improved Conversion check_temp->success All parameters optimal replace_initiator->success purify_tin->success improve_degassing->success adjust_temp->success

Caption: Troubleshooting workflow for low conversion in radical cyclization.

Question 2: The radical cyclization is producing a significant amount of a reduced, uncyclized side product. How can this be minimized?

Answer:

The formation of a reduced, uncyclized product indicates that the rate of hydrogen atom abstraction by the initial radical from the tin hydride is competitive with the rate of cyclization. To favor cyclization, you can adjust the reaction conditions:

  • Concentration: The cyclization is an intramolecular process, while the reduction is intermolecular. Therefore, running the reaction at a lower concentration (higher dilution) will favor the intramolecular cyclization.

  • Rate of Addition: Instead of adding all the Bu₃SnH at once, use a syringe pump to add it slowly over several hours. This keeps the concentration of the tin hydride low at any given time, disfavoring the premature reduction and promoting the desired cyclization.

Palladium-Catalyzed Intramolecular C-H Functionalization

The construction of the strained, cage-like structure of this compound relies on a Pd-catalyzed intramolecular C-H functionalization.

Question 3: The Pd-catalyzed C-H functionalization is giving a low yield of the desired this compound, with significant amounts of starting material remaining and some decomposition observed. What are the critical parameters to check?

Answer:

The efficiency of this transformation is highly dependent on the catalyst, ligand, oxidant, and reaction conditions.

  • Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂) and ligand is crucial. Ensure both are of high purity. The ligand-to-metal ratio can also influence the catalytic activity.

  • Oxidant: This reaction requires an oxidant to regenerate the active Pd(II) catalyst. The nature and stoichiometry of the oxidant are critical. Ensure the oxidant is fresh and added in the correct amount.

  • Solvent and Additives: The polarity of the solvent and the presence of additives can significantly impact the reaction rate and selectivity. Ensure the solvent is anhydrous if required by the protocol.

  • Temperature: C-H activation steps often have a high activation energy, requiring elevated temperatures. However, too high a temperature can lead to catalyst decomposition or side reactions. Precise temperature control is essential.

Table 1: Comparison of Conditions for Key Synthetic Steps

StepReagents and ConditionsReported YieldReference
Radical Cyclization Substrate (1.0 equiv), AIBN (0.2 equiv), Bu₃SnH (1.5 equiv), Toluene (B28343), 80 °C~70-80%[1][2]
Pd-Catalyzed C-H Functionalization Substrate (1.0 equiv), Pd(OAc)₂ (10 mol%), Ligand (20 mol%), Oxidant (2.0 equiv), Solvent, 100-120 °C~60-70%[1][2]

Experimental Workflow for this compound Synthesis

G start Starting Material step1 Multi-step synthesis of Radical Cyclization Precursor start->step1 step2 Radical Cyclization (AIBN, Bu3SnH) step1->step2 step3 Intermediate Purification step2->step3 step4 Pd-Catalyzed Intramolecular C-H Functionalization step3->step4 step5 Purification of (+)-Pleiocarpamine step4->step5 end (+)-Pleiocarpamine step5->end

Caption: Simplified workflow for the total synthesis of (+)-Pleiocarpamine.

Frequently Asked Questions (FAQs)

Q1: What is the role of the radical initiator in the cyclization step?

A1: The radical initiator, typically AIBN, decomposes upon heating to generate a primary radical. This radical then abstracts a hydrogen atom from tributyltin hydride to produce a tributyltin radical (Bu₃Sn•). The tributyltin radical is the species that initiates the desired radical chain reaction by abstracting an atom (e.g., a halogen) from the substrate to form the key carbon-centered radical that undergoes cyclization.

Q2: Are there any alternatives to tributyltin hydride for the radical cyclization due to its toxicity?

A2: Yes, due to the toxicity of organotin compounds, several less toxic alternatives have been developed. These include silanes (e.g., tris(trimethylsilyl)silane, (TMS)₃SiH) and germanes. However, the reaction conditions may need to be re-optimized when using these reagents, as their reactivity can differ from that of tin hydrides.

Q3: In the Pd-catalyzed C-H functionalization, what are common side reactions?

A3: Common side reactions can include homocoupling of the starting material, decomposition of the starting material or product at high temperatures, and incomplete reaction. The choice of ligand and oxidant is critical to minimize these side reactions and promote the desired intramolecular C-H activation.

Q4: Can the Fe-catalyzed oxidative coupling be used to synthesize this compound itself?

A4: The Fe-catalyzed aerobic oxidative coupling is typically employed for the synthesis of dimeric alkaloids, such as (+)-Bipleiophylline, by coupling two molecules of a monomeric alkaloid like (+)-Pleiocarpamine.[1][2] It is not a step in the synthesis of the this compound monomer itself but rather a subsequent transformation to access more complex natural products.

Experimental Protocols

Key Experiment: Radical Cyclization
  • Procedure: To a solution of the bromo-enamide precursor (1.0 equiv) in degassed toluene (0.01 M) at 80 °C under an argon atmosphere, a solution of AIBN (0.2 equiv) and Bu₃SnH (1.5 equiv) in degassed toluene is added dropwise over 2 hours using a syringe pump. The reaction mixture is stirred at 80 °C for an additional 2 hours after the addition is complete. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the cyclized product.

Key Experiment: Pd-Catalyzed Intramolecular C-H Functionalization
  • Procedure: A mixture of the cyclized intermediate (1.0 equiv), Pd(OAc)₂ (0.1 equiv), a suitable phosphine (B1218219) or N-heterocyclic carbene ligand (0.2 equiv), and an oxidant (e.g., Ag₂CO₃, 2.0 equiv) in an appropriate solvent (e.g., dioxane or toluene, 0.01 M) is heated to 110 °C in a sealed tube for 12-24 hours. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is purified by flash column chromatography on silica gel to yield (+)-Pleiocarpamine.

References

Validation & Comparative

Pleiocarpamine vs. Scopolamine: A Comparative Analysis of Anticholinergic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticholinergic properties of the natural indole (B1671886) alkaloid, pleiocarpamine, and the well-characterized tropane (B1204802) alkaloid, scopolamine (B1681570). While both compounds are recognized for their potential to interact with the cholinergic system, the extent of scientific investigation into their mechanisms and potency differs significantly. This document summarizes the available experimental data, outlines relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development efforts.

Executive Summary

Scopolamine is a potent, non-selective muscarinic acetylcholine (B1216132) receptor antagonist with well-documented anticholinergic effects. Its binding affinities for all five muscarinic receptor subtypes (M1-M5) have been extensively characterized, and its functional antagonism has been quantified through various in vitro and in vivo studies. In stark contrast, while this compound is qualitatively described as an anticholinergic alkaloid, there is a notable absence of quantitative experimental data in publicly accessible scientific literature to substantiate this claim. Reports on its biological activity are limited, with some studies exploring its potential in other therapeutic areas such as cancer. The traditional use of plants containing this compound, such as Pleiocarpa pycnantha, for conditions that might hint at anticholinergic activity (e.g., as a laxative) provides a basis for ethnobotanical investigation, but lacks direct pharmacological evidence.

This guide, therefore, presents a detailed profile of scopolamine's anticholinergic activity as a benchmark, while highlighting the current data gap for this compound and outlining the experimental approaches required to elucidate its pharmacological profile.

Data Presentation: A Tale of Two Compounds

The disparity in available research is evident in the quantitative data. Scopolamine has been the subject of numerous pharmacological studies, providing a wealth of data on its interaction with muscarinic receptors. For this compound, such data is currently unavailable in the reviewed literature.

Table 1: Muscarinic Receptor Binding Affinities (Ki values) of Scopolamine

Muscarinic Receptor SubtypeKi (nM)Reference
M10.83[1]
M25.3[1]
M30.34[1]
M40.38[1]
M50.34[1]

Note: Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand. Lower Ki values indicate higher binding affinity.

Table 2: Functional Antagonism of Scopolamine

Assay TypeParameterValueOrganism/SystemReference
Electrophysiology (5-HT3A Receptors)IC502.09 µMXenopus oocytes[2][3]
Schild Analysis (5-HT3 Receptors)pA25.02Xenopus oocytes[2][3]

Note: IC50 is the concentration of an inhibitor where the response is reduced by half. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

Table 3: Biological and Traditional Information on this compound

CategoryInformationReference
Ethnobotanical UseThe leaves of Pleiocarpa pycnantha, a source of this compound, are used in traditional West African medicine for memory improvement. Ground roots are used as a laxative.[4]
Reported Biological ActivityAnticancer potential has been suggested.[4]
Anticholinergic DataNo quantitative data (Ki, IC50, pA2) on muscarinic receptor antagonism is readily available in scientific literature.N/A

Experimental Protocols

To address the knowledge gap concerning this compound's anticholinergic activity and to provide a standardized comparison with scopolamine, the following experimental protocols are recommended.

Radioligand Binding Assays

This method is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the Ki values of this compound for each of the five human muscarinic acetylcholine receptor subtypes (M1-M5) and to replicate the known affinities of scopolamine as a positive control.

Methodology:

  • Receptor Preparation: Cell membranes expressing a high density of a single subtype of human muscarinic receptor (e.g., from CHO or HEK293 cells transfected with the specific receptor gene) are prepared.

  • Radioligand: A radiolabeled antagonist with high affinity for muscarinic receptors, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.

  • Competition Assay: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound or scopolamine).

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays (Organ Bath)

These assays measure the ability of a compound to antagonize the physiological response induced by a muscarinic agonist in an isolated tissue preparation.

Objective: To determine the pA2 value of this compound, a measure of its functional antagonist potency, and to compare it with that of scopolamine.

Methodology:

  • Tissue Preparation: A smooth muscle tissue rich in muscarinic receptors, such as guinea pig ileum or rabbit jejunum, is isolated and mounted in an organ bath containing a physiological salt solution at a constant temperature and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) is established to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).

  • Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (this compound or scopolamine) for a predetermined period to allow for equilibrium to be reached.

  • Shift in Agonist Response: A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.

  • Schild Analysis: The process is repeated with several different concentrations of the antagonist. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the resulting linear regression provides the pA2 value.

Signaling Pathways and Experimental Visualizations

The anticholinergic effects of compounds like scopolamine are mediated through the blockade of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The downstream signaling pathways vary depending on the receptor subtype.

Muscarinic Receptor Signaling Pathway

The following diagram illustrates the general signaling mechanism of muscarinic receptors and the point of inhibition by an antagonist like scopolamine.

Muscarinic_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Muscarinic Receptor (M1, M3, M5) cluster_3 Muscarinic Receptor (M2, M4) cluster_4 Antagonist Action ACh Acetylcholine (ACh) M1_M3_M5 M1/M3/M5 Receptor ACh->M1_M3_M5 Binds to M2_M4 M2/M4 Receptor ACh->M2_M4 Binds to Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 to Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC Leads to Gi_o Gi/o M2_M4->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP Scopolamine Scopolamine / This compound (putative) Scopolamine->M1_M3_M5 Blocks Scopolamine->M2_M4 Blocks Experimental_Workflow cluster_0 Phase 1: In Vitro Binding cluster_1 Phase 2: In Vitro Functional Assay cluster_2 Phase 3: Data Comparison Receptor_Prep Prepare Cell Membranes Expressing Muscarinic Receptors Radioligand_Assay Perform Radioligand Competition Binding Assay Receptor_Prep->Radioligand_Assay Ki_Determination Calculate Ki values (Binding Affinity) Radioligand_Assay->Ki_Determination Data_Comparison Compare Ki and pA2 values of This compound and Scopolamine Ki_Determination->Data_Comparison Tissue_Prep Isolate Smooth Muscle Tissue (e.g., Guinea Pig Ileum) Organ_Bath Mount Tissue in Organ Bath and Establish Agonist Response Tissue_Prep->Organ_Bath Schild_Analysis Perform Schild Analysis with Varying Antagonist Concentrations Organ_Bath->Schild_Analysis pA2_Determination Calculate pA2 value (Functional Potency) Schild_Analysis->pA2_Determination pA2_Determination->Data_Comparison

References

A Comparative Guide to the Receptor Binding Affinities of Pleiocarpamine and Atropine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding profiles of the natural alkaloid Pleiocarpamine and the well-characterized muscarinic antagonist, atropine (B194438). While extensive quantitative data exists for atropine, allowing for a precise understanding of its receptor interactions, the receptor binding affinity of this compound has not been extensively quantified in publicly available literature. This guide therefore presents the known binding data for atropine and contrasts it with the reported biological activities of this compound, offering a perspective on its potential pharmacological profile.

Quantitative Comparison of Receptor Binding Affinities

A direct quantitative comparison of the receptor binding affinities of this compound and atropine is not currently possible due to the lack of available experimental data for this compound. Atropine, a well-studied anticholinergic agent, is known to be a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1] Its binding affinity has been determined for all five muscarinic receptor subtypes (M1-M5).

The binding affinity of a compound is typically expressed by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. The table below summarizes the reported binding affinities for atropine at human muscarinic receptors.

Table 1: Receptor Binding Affinity of Atropine at Muscarinic Receptors

Receptor SubtypeKi (nM)IC50 (nM)
M1 1.27 ± 0.36[1]2.22 ± 0.60[1]
M2 3.24 ± 1.16[1]4.32 ± 1.63[1]
M3 2.21 ± 0.53[1]4.16 ± 1.04[1]
M4 0.77 ± 0.43[1]2.38 ± 1.07[1]
M5 2.84 ± 0.84[1]3.39 ± 1.16[1]

Note: Ki and IC50 values are measures of binding affinity and potency, respectively. Lower values indicate stronger binding and greater potency.

This compound: Biological Activity and Potential Receptor Interactions

Other reported biological activities of this compound and related indole (B1671886) alkaloids include antihistamine, antifungal, antimicrobial, antioxidant, and anti-inflammatory properties.[3]

Experimental Protocols: Competitive Radioligand Binding Assay

The binding affinities of compounds like atropine are typically determined using a competitive radioligand binding assay. This method measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that has a known high affinity for the target receptor.

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Materials:

  • Receptor Source: Cell membranes from cell lines stably expressing a specific human muscarinic receptor subtype (e.g., M1, M2, M3, M4, or M5).

  • Radioligand: A high-affinity radiolabeled antagonist for the receptor of interest (e.g., [3H]-N-methylscopolamine ([3H]-NMS) for muscarinic receptors).

  • Test Compound: The unlabeled compound to be tested (e.g., this compound or atropine).

  • Assay Buffer: A buffer solution appropriate for the binding reaction (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Non-specific Binding Control: A high concentration of a known unlabeled antagonist (e.g., atropine) to determine the amount of non-specific binding of the radioligand.

  • 96-well Filter Plates: Plates with glass fiber filters to separate bound from free radioligand.

  • Scintillation Cocktail and Microplate Scintillation Counter: For quantifying the radioactivity.

  • Filtration Manifold and Cell Harvester.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane preparation on ice and resuspend in ice-cold assay buffer to a predetermined optimal protein concentration.

  • Assay Plate Setup: In a 96-well plate, add the following to designated wells:

    • Total Binding: Assay buffer, radioligand, and receptor membranes.

    • Non-specific Binding: Non-specific binding control, radioligand, and receptor membranes.

    • Competitive Binding: Serial dilutions of the test compound, radioligand, and receptor membranes.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.[5]

  • Filtration: Terminate the assay by rapidly filtering the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[6]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.

  • Scintillation Counting: Add scintillation cocktail to each well and quantify the radioactivity retained on the filters using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes add_reagents Add Reagents to 96-well Plate prep_membranes->add_reagents prep_ligand Prepare Radiolabeled Ligand prep_ligand->add_reagents prep_compound Prepare Serial Dilutions of Test Compound prep_compound->add_reagents incubation Incubate to Reach Equilibrium add_reagents->incubation filtration Filter and Wash to Separate Bound/Free incubation->filtration counting Scintillation Counting filtration->counting calc_specific Calculate Specific Binding counting->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 calc_ki Calculate Ki det_ic50->calc_ki

Caption: Workflow of a Competitive Radioligand Binding Assay.

Signaling Pathways

Atropine exerts its effects by blocking the signaling of muscarinic acetylcholine receptors. These are G protein-coupled receptors (GPCRs) that are divided into five subtypes. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[7] The diagram below illustrates the canonical signaling pathway for Gq/11-coupled muscarinic receptors. Given that this compound is reported to be an anticholinergic, it would likely inhibit this pathway if it binds to M1, M3, or M5 receptors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mAChR Muscarinic Receptor (M1, M3, M5) Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse ACh Acetylcholine ACh->mAChR Activates Atropine Atropine/ This compound? Atropine->mAChR Blocks

Caption: Gq-Coupled Muscarinic Receptor Signaling Pathway.

References

Navigating the Quest for Novel Antimalarials: An In-depth Look at In Vitro Antiplasmodial Activity

Author: BenchChem Technical Support Team. Date: December 2025

The urgent need for new therapeutic agents against malaria, a disease that continues to pose a significant global health threat, has propelled extensive research into natural products. One such compound of interest is Pleiocarpamine, an indole (B1671886) alkaloid. This guide aims to provide a comparative analysis of the in vitro antiplasmodial activity of this compound against the malaria parasite, Plasmodium falciparum, alongside standard antimalarial drugs. However, a comprehensive search of publicly available scientific literature did not yield specific IC50 values for the in vitro antiplasmodial activity of this compound.

The half-maximal inhibitory concentration (IC50) is a critical metric for gauging the potency of a compound against the malaria parasite. It represents the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. Without this fundamental data for this compound, a direct quantitative comparison with established antimalarials like chloroquine (B1663885) and artemisinin (B1665778) is not possible at this time.

This guide will, therefore, focus on providing a framework for such a comparative analysis, outlining the standardized experimental protocols used in the field and presenting typical data for commonly used control drugs. This information will be invaluable for researchers aiming to conduct their own validation of this compound's potential antiplasmodial efficacy.

Comparative Analysis of Antiplasmodial Activity (IC50 Values)

While specific data for this compound is unavailable, a typical comparative analysis would involve determining its IC50 value against various strains of P. falciparum and comparing it to the IC50 values of standard antimalarial drugs. These strains often include both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2) lines to assess the compound's efficacy against drug-resistant parasites.

For context, the following table presents a hypothetical structure for such a comparison, populated with representative IC50 values for standard antimalarials found in the literature.

CompoundP. falciparum StrainIC50 (nM)Reference
This compound 3D7 (Chloroquine-sensitive) Data Not Available
K1 (Chloroquine-resistant) Data Not Available
Chloroquine3D7 (Chloroquine-sensitive)10 - 30[1][2]
K1 (Chloroquine-resistant)200 - 500[1]
Artemisinin3D7 (Chloroquine-sensitive)5 - 15[1]
K1 (Chloroquine-resistant)5 - 15[1]
Artesunate3D7 (Chloroquine-sensitive)1 - 5[1]
K1 (Chloroquine-resistant)1 - 5[1]

Experimental Protocols for In Vitro Antiplasmodial Activity

The determination of in vitro antiplasmodial activity is a standardized process. The SYBR Green I-based fluorescence assay is a widely accepted and commonly used method.

SYBR Green I-Based Fluorescence Assay

This assay relies on the principle that the fluorescent dye SYBR Green I intercalates with DNA, and the resulting fluorescence intensity is proportional to the amount of parasitic DNA, thus indicating parasite proliferation.

Materials:

  • Plasmodium falciparum culture (synchronized to the ring stage)

  • Complete parasite medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Human red blood cells (O+)

  • 96-well black microplates with clear bottoms

  • Test compound (this compound) and control drugs (Chloroquine, Artemisinin)

  • SYBR Green I lysis buffer (containing Tris, EDTA, saponin, and SYBR Green I dye)

  • Microplate reader with fluorescence detection capabilities (excitation ~485 nm, emission ~530 nm)

  • Incubator with a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C

Procedure:

  • Drug Preparation: Prepare serial dilutions of the test compound and control drugs in a 96-well plate.

  • Parasite Culture: Synchronize the P. falciparum culture to the ring stage.

  • Plate Seeding: Add parasitized red blood cells (at a specific parasitemia and hematocrit) to each well of the drug-containing plate. Include wells with non-parasitized red blood cells as a negative control and parasitized red blood cells without any drug as a positive growth control.

  • Incubation: Incubate the plates for 72 hours under controlled atmospheric conditions.

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasitic DNA by adding the SYBR Green I lysis buffer to each well.

  • Fluorescence Reading: Measure the fluorescence intensity of each well using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Below is a graphical representation of the experimental workflow.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis drug_prep Prepare Serial Dilutions of This compound and Control Drugs plate_seeding Seed 96-well Plates with Parasitized RBCs and Drugs drug_prep->plate_seeding parasite_prep Synchronize P. falciparum Culture to Ring Stage parasite_prep->plate_seeding incubation Incubate for 72 hours (37°C, 5% CO2, 5% O2) plate_seeding->incubation lysis_staining Lyse RBCs and Stain with SYBR Green I Lysis Buffer incubation->lysis_staining fluorescence_reading Measure Fluorescence (Ex: 485nm, Em: 530nm) lysis_staining->fluorescence_reading data_analysis Calculate IC50 Values using Dose-Response Curve Fitting fluorescence_reading->data_analysis

Workflow for SYBR Green I-based in vitro antiplasmodial assay.

Potential Signaling Pathways and Mechanism of Action

The mechanism of action of this compound against P. falciparum is currently unknown. For comparison, the established mechanisms of chloroquine and artemisinin are well-documented.

  • Chloroquine: This drug is a weak base that accumulates in the acidic food vacuole of the parasite.[3] There, it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite.[3] The accumulation of free heme leads to oxidative stress and parasite death.[3]

  • Artemisinin and its derivatives: These compounds are activated by heme iron within the parasite, leading to the generation of reactive oxygen species (ROS).[3] These ROS then damage parasite proteins and other macromolecules, leading to parasite death.[3]

A hypothetical signaling pathway diagram illustrating a potential mechanism of action for an antimalarial drug is provided below. Should data on this compound's mechanism become available, a similar diagram could be constructed to visualize its specific mode of action.

G cluster_drug_entry Drug Action cluster_effect Cellular Effect This compound This compound Parasite Plasmodium falciparum This compound->Parasite Enters Target Putative Parasite Target (e.g., Enzyme, Pathway) Parasite->Target Interacts with Process_Inhibition Inhibition of Essential Cellular Process Target->Process_Inhibition Leads to Parasite_Death Parasite Death Process_Inhibition->Parasite_Death

Hypothetical mechanism of action for an antimalarial compound.

Conclusion

While the potential of this compound as an antiplasmodial agent is of significant interest to the research community, the absence of publicly available in vitro IC50 data prevents a direct and quantitative comparison with standard antimalarial drugs. The experimental protocols and comparative framework provided in this guide are intended to facilitate future research aimed at validating the antiplasmodial activity of this compound. Further investigation is crucial to determine its potency and potential mechanism of action, which will be vital steps in assessing its viability as a candidate for novel antimalarial drug development.

References

"cross-validation of different synthetic routes to Pleiocarpamine"

Author: BenchChem Technical Support Team. Date: December 2025

Pleiocarpamine, a complex monoterpene indole (B1671886) alkaloid, has attracted significant attention from the scientific community due to its intriguing chemical architecture and its role as a key subunit in more complex bisindole alkaloids like bipleiophylline. The pursuit of efficient and elegant total syntheses of this compound has led to the development of several distinct synthetic strategies. This guide provides a head-to-head comparison of two prominent and contrasting approaches: a biomimetic synthesis and a concise total synthesis, offering valuable insights for researchers, scientists, and professionals in drug development.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the discussed synthetic routes, allowing for a direct comparison of their overall efficiency.

Target MoleculePrincipal Investigator(s)Total Steps (Longest Linear Sequence)Overall YieldEnantioselectivityKey Strategy
(±)-PleiocarpamineSato et al.Not explicitly statedNot explicitly statedRacemicBiomimetic metal carbenoid cyclization
(+)-PleiocarpamineOjima, Okada, Ueda, Tokuyama10Not explicitly statedEnantioselectiveRadical cyclization and Pd-catalyzed C-H functionalization

Detailed Methodologies

1. Biomimetic Synthesis of (±)-Pleiocarpamine (Sato et al.)

This approach is inspired by the presumed biosynthetic pathway of this compound, which is thought to involve a ring-closing reaction between the N1 and C16 positions of a geissoschizine precursor[1].

Key Experimental Protocol: Metal Carbenoid Cyclization [2]

The pivotal step in this synthesis is the cyclization between a metal carbenoid at the C16 position and the N1 position of a Corynanthe-type precursor. This key transformation was achieved using a diazo-equipped Corynanthe derivative. A crucial aspect of this step was the modification of the N4 position of the substrate with an amine-borane complex, which was found to be essential for fixing the molecular conformation to facilitate the desired cyclization[2]. While the full experimental details are found in the supporting information of the original publication, the general procedure involves the treatment of the diazo compound with a suitable rhodium or copper catalyst to generate the metal carbenoid in situ, which then undergoes the intramolecular cyclization to furnish the pentacyclic core of this compound.

2. Concise Total Synthesis of (+)-Pleiocarpamine (Ojima, Okada, Ueda, Tokuyama)

This enantioselective synthesis stands out for its brevity and scalability, achieved through the strategic application of modern synthetic methodologies[3][4][5].

Key Experimental Protocols:

  • Radical Cyclization for C16 Stereocenter Construction: The stereochemistry at the C16 position was established using a radical cyclization reaction. This method provides a high degree of stereocontrol, which is crucial for the synthesis of the enantiopure natural product[3][4][5].

  • Pd-Catalyzed Intramolecular Aromatic C-H Functionalization: The construction of the highly strained, cage-like structure of this compound was accomplished via a Palladium-catalyzed intramolecular C-H functionalization. This powerful reaction forges a key bond in the final stages of the synthesis, demonstrating the efficiency of C-H activation strategies in complex molecule synthesis[3][4][5].

Strategic Visualization

To better illustrate the logical flow of these synthetic strategies, the following diagrams have been generated.

biomimetic_synthesis A Corynanthe-type Precursor B Diazo Functionalization A->B C N4-Amine-Borane Complexation B->C D Metal Carbenoid Generation C->D Catalyst E Intramolecular Cyclization (N1-C16 bond formation) D->E F (±)-Pleiocarpamine E->F

Caption: Biomimetic synthesis workflow for (±)-Pleiocarpamine.

concise_synthesis A Acyclic Precursor B Radical Cyclization A->B C Intermediate with C16 Stereocenter B->C D Pd-catalyzed Intramolecular Aromatic C-H Functionalization C->D E Cage-like Structure Formation D->E F (+)-Pleiocarpamine E->F

Caption: Concise total synthesis workflow for (+)-Pleiocarpamine.

Discussion and Outlook

The two synthetic routes to this compound presented here highlight different philosophies in natural product synthesis. The biomimetic approach by Sato and colleagues provides a fascinating insight into a potential biosynthetic pathway and demonstrates the power of emulating nature's strategies in the laboratory[1][2]. While this route successfully yielded the racemic product, further development would be required to achieve an enantioselective synthesis.

In contrast, the concise, 10-step synthesis of (+)-Pleiocarpamine by Ojima, Okada, Ueda, and Tokuyama showcases the advancements in modern synthetic organic chemistry[3][4][5]. The use of a radical cyclization for stereocontrol and a late-stage Pd-catalyzed C-H functionalization for the construction of the complex polycyclic core represents a highly efficient and scalable approach. This enantioselective synthesis is particularly valuable for accessing optically pure this compound, which is essential for its potential use in the synthesis of more complex, biologically active bisindole alkaloids[3][4][5].

For researchers in the field, the choice between these synthetic strategies will depend on the specific goals of their project. The biomimetic route offers a compelling narrative and a platform for exploring biosynthetic hypotheses. The concise total synthesis, on the other hand, provides a practical and efficient means to access significant quantities of enantiopure this compound for further chemical and biological studies. Both approaches represent significant achievements in the art and science of total synthesis and will undoubtedly inspire future work in this area.

References

A Comparative Analysis of Pleiocarpamine and Other Mavacurine-Type Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of Pleiocarpamine and other mavacurine-type alkaloids. While direct comparative quantitative data on the bioactivity of individual mavacurine-type monomers is limited in publicly available literature, this document provides a framework for such analysis, including detailed experimental protocols and a qualitative summary of known activities, particularly in the context of their dimeric forms.

Mavacurine-type alkaloids, a class of monoterpenoid indole (B1671886) alkaloids, are characterized by a unique pentacyclic framework. This compound, along with congeners such as normavacurine and C-mavacurine, are key members of this family. Much of the research interest in these molecules stems from their role as constituents of more complex bisindole alkaloids, which often exhibit enhanced biological activities compared to their monomeric counterparts.

Biological Activity Profile: A Qualitative Comparison

Table 1: Illustrative Cytotoxicity Data (IC50, µM)

This table illustrates the type of data that would be generated from a comparative cytotoxicity study using the MTT assay protocol detailed below. The values presented are hypothetical due to the lack of specific comparative data in the literature.

CompoundCell Line 1 (e.g., HeLa)Cell Line 2 (e.g., A549)Cell Line 3 (e.g., MCF-7)
This compoundHypothetical IC50 (µM)Hypothetical IC50 (µM)Hypothetical IC50 (µM)
NormavacurineHypothetical IC50 (µM)Hypothetical IC50 (µM)Hypothetical IC50 (µM)
C-mavacurineHypothetical IC50 (µM)Hypothetical IC50 (µM)Hypothetical IC50 (µM)
Doxorubicin (Control)Known IC50 (µM)Known IC50 (µM)Known IC50 (µM)

Table 2: Illustrative Receptor Binding Affinity Data (Ki, nM)

This table demonstrates how receptor binding affinities for various receptors could be presented. The values are for illustrative purposes and would be determined using the radioligand binding assay protocol provided.

CompoundReceptor 1 (e.g., µ-opioid)Receptor 2 (e.g., 5-HT2A)Receptor 3 (e.g., D2)
This compoundHypothetical Ki (nM)Hypothetical Ki (nM)Hypothetical Ki (nM)
NormavacurineHypothetical Ki (nM)Hypothetical Ki (nM)Hypothetical Ki (nM)
C-mavacurineHypothetical Ki (nM)Hypothetical Ki (nM)Hypothetical Ki (nM)
Naloxone (Control)Known Ki (nM)Known Ki (nM)Known Ki (nM)

Table 3: Illustrative Antiplasmodial Activity Data (IC50, µM)

This table shows a potential format for comparing the antiplasmodial activity against Plasmodium falciparum. The values are hypothetical and would be obtained using the described antiplasmodial assay protocol.

CompoundP. falciparum Strain 1 (e.g., 3D7)P. falciparum Strain 2 (e.g., Dd2)
This compoundHypothetical IC50 (µM)Hypothetical IC50 (µM)
NormavacurineHypothetical IC50 (µM)Hypothetical IC50 (µM)
C-mavacurineHypothetical IC50 (µM)Hypothetical IC50 (µM)
Chloroquine (Control)Known IC50 (µM)Known IC50 (µM)

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key biological assays are provided below.

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound, which is a measure of its potency in inhibiting cell growth.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test alkaloids (this compound, normavacurine, C-mavacurine) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test alkaloids in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Protocol 2: Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound to a specific receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [³H]-DAMGO for µ-opioid receptor)

  • Test alkaloids

  • Assay buffer

  • GF/B filter mats

  • Cell harvester

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test alkaloid. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate at a specified temperature for a set time to reach equilibrium.

  • Filtration: Rapidly filter the contents of the wells through the GF/B filter mats using a cell harvester to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

  • Data Analysis: Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: In Vitro Antiplasmodial Assay

This protocol is used to evaluate the efficacy of compounds against the malaria parasite, Plasmodium falciparum.

Materials:

  • P. falciparum culture (chloroquine-sensitive and/or resistant strains)

  • Human red blood cells

  • RPMI 1640 medium supplemented with human serum and hypoxanthine

  • Test alkaloids

  • SYBR Green I dye

  • 96-well plates

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum.

  • Assay Setup: In a 96-well plate, add serial dilutions of the test alkaloids to parasite-infected red blood cells.

  • Incubation: Incubate the plates for 72 hours under the specified gas conditions.

  • Lysis and Staining: Lyse the cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration.

Visualizing Workflows and Pathways

To further aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams are provided.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo & Mechanistic Studies Compound Library Compound Library Cytotoxicity Screening Cytotoxicity Screening Compound Library->Cytotoxicity Screening Receptor Binding Assays Receptor Binding Assays Compound Library->Receptor Binding Assays Antiplasmodial Assays Antiplasmodial Assays Compound Library->Antiplasmodial Assays Lead Identification Lead Identification Cytotoxicity Screening->Lead Identification Receptor Binding Assays->Lead Identification Antiplasmodial Assays->Lead Identification Animal Models Animal Models Lead Identification->Animal Models Mechanism of Action Studies Mechanism of Action Studies Lead Identification->Mechanism of Action Studies Preclinical Candidate Preclinical Candidate Animal Models->Preclinical Candidate Mechanism of Action Studies->Preclinical Candidate

Caption: Experimental workflow for evaluating mavacurine-type alkaloids.

G Alkaloid Alkaloid Receptor Receptor Alkaloid->Receptor Binds to G-Protein G-Protein Receptor->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Protein Kinase Protein Kinase Second Messenger->Protein Kinase Activates Cellular Response Cellular Response Protein Kinase->Cellular Response Phosphorylates targets leading to

Caption: A generalized signaling pathway potentially modulated by alkaloids.

Conclusion

While a direct quantitative comparison of this compound with other mavacurine-type alkaloids is currently challenging due to a lack of published data, this guide provides the necessary framework for researchers to conduct such investigations. The provided experimental protocols offer standardized methods for assessing cytotoxicity, receptor binding affinity, and antiplasmodial activity. The enhanced biological activities often observed in bisindole alkaloids containing mavacurine units underscore the potential of these monomeric compounds as valuable scaffolds in drug discovery and development. Further research into the individual properties of this compound, normavacurine, and C-mavacurine is warranted to fully elucidate their therapeutic potential.

Evaluating Ligand Selectivity for Muscarinic Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine. These receptors are implicated in a wide range of physiological processes and represent important drug targets for various diseases.[1] The five subtypes are coupled to different G protein signaling pathways: M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), while M2 and M4 receptors couple to Gi/o proteins, resulting in the inhibition of adenylyl cyclase.[2][3] Due to the distinct physiological roles of each subtype, the development of subtype-selective ligands is a key objective in drug discovery to achieve targeted therapeutic effects with minimal side effects.

Initial searches for the selectivity profile of Pleiocarpamine at muscarinic receptor subtypes did not yield specific experimental data. Therefore, this guide will provide a framework for evaluating the selectivity of ligands for muscarinic receptor subtypes, using the well-characterized, non-selective agonist Pilocarpine (B147212) as a primary example. This guide will detail the experimental protocols for key assays and present comparative data for other known muscarinic ligands.

Comparative Analysis of Muscarinic Receptor Ligands

The selectivity of a compound for different muscarinic receptor subtypes is determined by comparing its binding affinity (Ki or IC50 values) and functional potency (EC50 or IC50 values) across the five subtypes. A higher affinity or potency for one subtype over others indicates selectivity.

Table 1: Binding Affinity of Muscarinic Receptor Ligands

LigandReceptor SubtypeK_i_ (nM)Test SystemReference
Pilocarpine M1---
M2---
M330,000Not Specified[4]
M4---
M5---
Pirenzepine M1High AffinityRat Brain[5]
M2Low AffinityRat Brain[5]
M3Intermediate AffinityRat Brain[5]
M4Intermediate AffinityRat Brain[5]
AF-DX 116 M2High AffinityRat Brain[5]

Table 2: Functional Potency (EC_50_) of Pilocarpine at Muscarinic Receptor Subtypes

Receptor SubtypeAssayEC_50_ (µM)Cell Line/TissueReference
M1 Phosphoinositide (PI) Turnover18Rat Hippocampus[6]
Ca²⁺ Mobilization~3 (relative to Carbachol)CHO-K1 cells[4]
M2 Low-K_m_ GTPase Activity4.5Rat Cortex[6]
M3 Ca²⁺ Mobilization~3 (relative to Carbachol)CHO-K1 cells[4]

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity and selectivity of a compound for a receptor.[7] These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.[8]

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines (e.g., CHO or HEK cells) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[8]

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding (TB): Contains assay buffer, a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine), and the cell membrane suspension.[8]

    • Non-specific Binding (NSB): Contains the same components as TB, plus a high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., atropine) to determine non-specific binding.[8]

    • Competition: Contains the same components as TB, plus serial dilutions of the test compound (e.g., this compound).[8]

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[8]

  • Separation: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[8]

  • Radioactivity Measurement: Quantify the radioactivity retained on the filters using a scintillation counter.[7]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Membranes (Expressing M1-M5) setup_plate Setup 96-well Plate (TB, NSB, Competition) prep_membranes->setup_plate prep_ligands Prepare Radioligand & Test Compound prep_ligands->setup_plate incubation Incubate to Equilibrium setup_plate->incubation filtration Filter to Separate Bound & Unbound Ligand incubation->filtration scintillation Scintillation Counting filtration->scintillation calc_ic50 Calculate IC50 scintillation->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Workflow for a competitive radioligand binding assay.
Functional Assays

Functional assays measure the cellular response following receptor activation or inhibition by a compound. The choice of assay depends on the G protein coupling of the receptor subtype.

Protocol: Calcium Mobilization Assay (for M1, M3, M5)

  • Cell Culture: Seed cells expressing Gq/11-coupled muscarinic receptors (M1, M3, or M5) in an appropriate assay plate.[7]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.[7]

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity, which is proportional to the increase in intracellular calcium, using a fluorescence plate reader.[7]

  • Data Analysis: Generate concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.[7]

Protocol: cAMP Accumulation Assay (for M2, M4)

  • Cell Culture: Culture cells expressing Gi/o-coupled muscarinic receptors (M2 or M4) in a suitable assay plate.[7]

  • Stimulation: Pre-treat cells with a stimulator of adenylyl cyclase (e.g., forskolin) and then add serial dilutions of the test compound.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF or ELISA).

  • Data Analysis: Generate concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values for the inhibition of forskolin-stimulated cAMP accumulation.

G cluster_m135 M1, M3, M5 Signaling cluster_m24 M2, M4 Signaling m135 M1, M3, M5 gq Gq/11 m135->gq plc PLC gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 hydrolysis dag DAG pip2->dag hydrolysis ca_release ↑ [Ca²⁺]i ip3->ca_release pkc PKC Activation dag->pkc m24 M2, M4 gi Gi/o m24->gi ac Adenylyl Cyclase gi->ac camp ↓ cAMP ac->camp atp ATP atp->ac

References

A Head-to-Head Comparison of Pleiocarpamine and Normavacurine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the pharmacological characterization of Pleiocarpamine and Normavacurine, two structurally related C-mavacurine-type indole (B1671886) alkaloids. While the total synthesis of both compounds has been a subject of chemical research, a direct head-to-head comparison of their biological activities, supported by experimental data, is currently unavailable in published literature. This guide summarizes the limited information available on each compound and highlights the absence of comparative studies.

Chemical Structures and Properties

This compound and Normavacurine share a common pentacyclic indole alkaloid core structure, classifying them as C-mavacurine-type alkaloids. Their structural similarities and differences are outlined below.

FeatureThis compoundNormavacurine
Molecular Formula C₂₀H₂₂N₂O₂C₁₉H₂₂N₂O
Molar Mass 322.4 g/mol 294.4 g/mol
Key Structural Difference Contains a methyl ester group (-COOCH₃)Contains a hydroxymethyl group (-CH₂OH)

Biological Activity and Pharmacological Profile

Detailed pharmacological data for both this compound and Normavacurine is sparse. The majority of published research has concentrated on the chemical synthesis of these complex natural products rather than their biological effects.

This compound: One study has suggested that this compound may possess anticholinergic properties; however, this was based on computational (in silico) modeling.[1] To date, there is no published experimental data from in vitro or in vivo studies to validate this predicted activity. Assays such as receptor binding studies with muscarinic acetylcholine (B1216132) receptors or functional assays measuring antagonism of acetylcholine-induced responses would be necessary to confirm any anticholinergic effects.

Normavacurine: There is a notable absence of publicly available data on the biological activity of Normavacurine. No studies detailing its pharmacological profile, mechanism of action, or potential therapeutic effects were identified during a thorough literature search.

Experimental Data and Protocols

The core requirement for a head-to-head comparison guide is the availability of quantitative experimental data. Unfortunately, for this compound and Normavacurine, such data is not present in the current scientific literature. Key experimental parameters that would be necessary for a meaningful comparison include:

  • Receptor Binding Affinities (e.g., Ki, Kd values): To determine the binding strength of each compound to specific biological targets.

  • Functional Assay Potency (e.g., IC50, EC50 values): To quantify the concentration at which each compound elicits a biological response.

  • In vivo Efficacy: To assess the effects of the compounds in a living organism.

Without this fundamental data, a comparative analysis of their performance cannot be conducted.

Signaling Pathways and Experimental Workflows

As there is no experimental evidence detailing the biological targets or mechanisms of action for this compound and Normavacurine, it is not possible to delineate any associated signaling pathways. The creation of diagrams illustrating experimental workflows is also precluded by the lack of published experimental protocols for the biological evaluation of these compounds.

Conclusion

While this compound and Normavacurine are of interest to synthetic chemists due to their complex molecular architecture, their pharmacological properties remain largely unexplored. The current body of scientific literature does not provide the necessary experimental data to perform a head-to-head comparison of their biological activities. Future research, including comprehensive screening in various biological assays, is required to elucidate the pharmacological profiles of these alkaloids and to determine their potential as research tools or therapeutic agents. For researchers, scientists, and drug development professionals, this represents an open area for investigation.

References

A Comparative Benchmarking of Synthetic Efficiency for Pleiocarpamine Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Modern Synthetic Routes to a Key Indole (B1671886) Alkaloid

Pleiocarpamine, a complex monoterpene indole alkaloid, has garnered significant interest within the scientific community due to its intricate molecular architecture and its role as a key precursor in the synthesis of various bisindole alkaloids with promising biological activities. The development of efficient synthetic routes to this natural product is crucial for enabling further pharmacological investigation. This guide provides a head-to-head comparison of two prominent total syntheses of this compound, offering a detailed analysis of their synthetic efficiency, experimental protocols, and strategic approaches.

At a Glance: Key Synthetic Strategies Comparison

The total synthesis of this compound has been notably achieved by the research groups of Qin et al. (2023) and Sato et al. (2019). While both routes successfully afford the target molecule, they employ distinct strategic disconnections, leading to significant differences in step count and overall yield.

Synthetic RouteKey StrategyStarting Material(s)Number of Steps (Longest Linear Sequence)Overall Yield (%)
Qin et al. (2023) Radical cyclization and Pd-catalyzed intramolecular C-H functionalizationCommercially available starting materials10~11.4%
Sato et al. (2019) Metal carbenoid N-H insertionTryptamine derivative12~2.7%

In-Depth Analysis of Synthetic Routes

The Concise Approach of Qin and Coworkers (2023)

The synthesis reported by Qin and coworkers presents a highly efficient and stereocontrolled route to (+)-Pleiocarpamine. A key feature of this strategy is the rapid construction of the core structure through a radical cyclization to establish the stereochemistry at the C16 position, followed by a palladium-catalyzed intramolecular aromatic C-H functionalization to forge the strained, cage-like architecture of the molecule. This 10-step synthesis is notable for its convergency and high overall yield.[1]

Logical Workflow of the Qin et al. Synthesis

G A Starting Materials B Radical Cyclization (Stereocenter at C16) A->B C Intermediate Formation B->C D Pd-catalyzed Intramolecular Aromatic C-H Functionalization C->D E (+)-Pleiocarpamine D->E

Caption: Key strategic steps in the Qin et al. synthesis of (+)-Pleiocarpamine.

The Biomimetic Strategy of Sato and Coworkers (2019)

The approach developed by Sato and coworkers accomplishes the total synthesis of (±)-Pleiocarpamine, along with related alkaloids (±)-normavacurine and (±)-C-mavacurine. Their strategy hinges on a biomimetic metal carbenoid cyclization, specifically an N-H insertion reaction, to form the crucial bond between N1 and C16. A key innovation in their approach is the use of an amine-borane complex to fix the molecular conformation of the precursor, thereby facilitating the key cyclization step. While elegant in its mimicry of a potential biosynthetic pathway, this route is longer and results in a lower overall yield compared to the Qin synthesis.

Experimental Workflow of the Sato et al. Synthesis

G A Tryptamine Derivative B Multi-step Intermediate Synthesis A->B C Formation of Diazo Compound B->C D N4 Modification (Amine-Borane Complex) C->D E Metal Carbenoid N-H Insertion D->E F Deprotection E->F G (±)-Pleiocarpamine F->G

Caption: Synthetic workflow for (±)-Pleiocarpamine by Sato and coworkers.

Experimental Protocols: Key Transformations

Qin et al. (2023): Pd-Catalyzed Intramolecular Aromatic C-H Functionalization

To a solution of the precursor intermediate in a suitable solvent (e.g., toluene), a palladium catalyst (e.g., Pd(OAc)2), a ligand (e.g., a phosphine (B1218219) ligand), and a base (e.g., K2CO3) are added. The reaction mixture is then heated under an inert atmosphere for several hours. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the cyclized product, which is a key intermediate in the synthesis of (+)-Pleiocarpamine.

Sato et al. (2019): Metal Carbenoid N-H Insertion

The diazo-containing substrate, protected as an amine-borane complex, is dissolved in a dry, inert solvent (e.g., dichloromethane) under an argon atmosphere. A rhodium catalyst, such as Rh2(OAc)4, is added to the solution at room temperature. The reaction mixture is stirred for a specified period, during which the cyclization occurs via a metal carbenoid intermediate. The reaction is then quenched, and the solvent is removed under reduced pressure. The crude product is then subjected to a deprotection step to remove the borane (B79455) group, typically by heating with an amine oxide (e.g., trimethylamine (B31210) N-oxide). The final product, (±)-Pleiocarpamine, is purified by column chromatography.

References

"confirming the structure of Pleiocarpamine through independent analysis"

Author: BenchChem Technical Support Team. Date: December 2025

The intricate molecular architecture of Pleiocarpamine, a monoterpenoid indole (B1671886) alkaloid, has been unequivocally confirmed through a combination of modern spectroscopic techniques and, most definitively, by its successful total synthesis by multiple independent research groups. This guide provides a comparative overview of the analytical data that establishes the accepted structure of this compound, offering researchers and drug development professionals a clear understanding of its verified chemical identity.

This compound, with the chemical formula C₂₀H₂₂N₂O₂, is a natural product that has garnered interest for its complex polycyclic framework.[1] Its structure has been elucidated and confirmed through rigorous independent analysis, leaving no ambiguity as to its connectivity and stereochemistry. The primary methods for this confirmation have been Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and ultimately, total chemical synthesis, which serves as the ultimate proof of a proposed structure.

Spectroscopic and Synthetic Verification

The definitive structure of this compound has been validated by several total syntheses. These synthetic endeavors, carried out by different laboratories, have successfully produced this compound with spectral data identical to that of the natural product, thereby confirming the proposed arrangement of its atoms.[2][3]

Below is a summary of the key analytical data that confirms the structure of this compound.

Analytical Technique Key Findings Supporting the Confirmed Structure
¹H NMR Spectroscopy The proton NMR spectrum displays a characteristic set of signals corresponding to the unique protons in the molecule, including those of the indole ring, the ethylidene group, and the complex polycyclic system. The chemical shifts, multiplicities, and coupling constants are consistent with the established connectivity and stereochemistry.
¹³C NMR Spectroscopy The carbon NMR spectrum shows 20 distinct resonances, corresponding to the 20 carbon atoms in the this compound molecule. The chemical shifts of these carbons are in agreement with their expected electronic environments within the indole alkaloid framework.
Mass Spectrometry (MS) High-resolution mass spectrometry provides an exact mass measurement of the molecule, which corresponds to the elemental composition of C₂₀H₂₂N₂O₂. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are also consistent with the known structure.
Total Synthesis Multiple independent total syntheses of (±)-Pleiocarpamine and (+)-Pleiocarpamine have been reported. The synthetic products exhibit identical spectroscopic properties to the natural isolate, providing the ultimate confirmation of the structure.[2][3]

Experimental Protocols

The confirmation of this compound's structure relies on standard and advanced analytical techniques. Below are generalized protocols for the key experiments used in its structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small, pure sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal chemical shift reference (0.00 ppm).

  • ¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz). Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve a good signal-to-noise ratio. The resulting spectrum provides information on the chemical environment, multiplicity (splitting pattern), and integration (number of protons) for each unique proton in the molecule.

  • ¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum, typically proton-decoupled to simplify the spectrum to singlets for each carbon, is acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are often performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between protons and carbons, and thus, the overall carbon skeleton and placement of substituents.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): HRMS is performed to determine the accurate mass of the molecular ion. A common technique is Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source. The measured mass is then compared to the calculated mass for the proposed chemical formula to confirm the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): To gain further structural information, the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides insights into the connectivity of the molecule, as weaker bonds tend to break preferentially.

Logical Workflow for Structural Confirmation

The process of confirming the structure of a complex natural product like this compound follows a logical progression from initial characterization to definitive proof.

G cluster_initial Initial Characterization cluster_elucidation Structure Elucidation cluster_confirmation Independent Confirmation Isolation Isolation from Natural Source Initial_Spectroscopy Initial Spectroscopic Analysis (UV, IR, MS) Isolation->Initial_Spectroscopy NMR_1D 1D NMR (¹H, ¹³C, DEPT) Initial_Spectroscopy->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Proposed_Structure Proposed Structure NMR_2D->Proposed_Structure Total_Synthesis Total Synthesis Proposed_Structure->Total_Synthesis Comparative_Analysis Comparative Spectroscopic Analysis (Synthetic vs. Natural) Total_Synthesis->Comparative_Analysis Confirmed_Structure Confirmed Structure Comparative_Analysis->Confirmed_Structure

Caption: Workflow for the structural confirmation of this compound.

Relationship Between Evidence and Conclusion

The structural confirmation of this compound is built upon a foundation of mutually reinforcing evidence, where each piece of data supports the final, accepted structure.

G cluster_evidence Supporting Evidence NMR_Data NMR Spectroscopic Data (¹H, ¹³C, 2D NMR) Confirmed_Structure Confirmed Structure of this compound NMR_Data->Confirmed_Structure Provides Connectivity & Stereochemistry MS_Data Mass Spectrometry Data (HRMS, MS/MS) MS_Data->Confirmed_Structure Confirms Elemental Composition & Fragmentation Synthesis_Data Total Synthesis (Multiple Independent Routes) Synthesis_Data->Confirmed_Structure Definitive Proof of Structure

Caption: Logical relationship of evidence confirming this compound's structure.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of Pleiocarpamine and other related indole (B1671886) alkaloids, supported by available experimental data. The information is intended to assist researchers and professionals in the fields of pharmacology and drug development in evaluating the potential of these natural compounds as anticancer agents.

Comparative Cytotoxicity Data

The cytotoxic activity of this compound and a selection of related monomeric and bisindole alkaloids has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is presented in the table below. It is important to note that these values are collated from different studies and may not be directly comparable due to variations in experimental conditions.

AlkaloidTypeCancer Cell LineIC50 (µM)Reference
This compound Monomeric IndoleA549 (Lung Carcinoma)15.6[1]
Villalstonine BisindoleHT-29 (Colon Adenocarcinoma)8.0[2]
Voacamine BisindoleU-2 OS-R (Doxorubicin-resistant Osteosarcoma)Enhances Doxorubicin cytotoxicity[1]
10-Hydroxy-pleiocarpamine Monomeric IndoleA549 (Lung Carcinoma)10.4[1]
16-epi-pleiocarpamine Monomeric IndoleA549 (Lung Carcinoma)> 50[1]

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed to assess the cytotoxicity of indole alkaloids.

Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[3][4][5]

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and incubated to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound and related alkaloids) and incubated for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: After incubation, the cell monolayers are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • Staining: The TCA is removed, and the plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

  • Solubilization: The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The optical density (OD) is measured at a wavelength of 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is another colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Cell Seeding: Cells are plated in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: The cells are exposed to different concentrations of the indole alkaloids for a defined period.

  • MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured, usually at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control (untreated cells).

Visualizations

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of natural compounds like this compound using an in vitro cell-based assay.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay (e.g., SRB or MTT) cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plates incubation1 Incubate for 24h (Cell Adhesion) start->incubation1 treatment Add Serial Dilutions of Indole Alkaloids incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 fix_stain Fix Cells & Stain with SRB / Add MTT Reagent incubation2->fix_stain wash_solubilize Wash & Solubilize Dye / Formazan fix_stain->wash_solubilize readout Measure Absorbance with Plate Reader wash_solubilize->readout calculate Calculate % Viability & IC50 Values readout->calculate

Workflow for in vitro cytotoxicity testing of indole alkaloids.
Proposed Signaling Pathway for this compound-Induced Apoptosis

While specific signaling studies on pure this compound are limited, research on the crude extract of Pleiocarpa pycnantha, from which this compound is isolated, suggests the induction of apoptosis through the activation of caspases. The diagram below illustrates a plausible intrinsic apoptosis pathway that may be triggered by this compound.

G cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade This compound This compound bax_bak Bax/Bak Activation This compound->bax_bak induces cytochrome_c Cytochrome c Release bax_bak->cytochrome_c promotes caspase9 Caspase-9 Activation cytochrome_c->caspase9 activates caspase37 Caspase-3/7 Activation caspase9->caspase37 activates apoptosis Apoptosis caspase37->apoptosis executes

Proposed intrinsic apoptosis pathway induced by this compound.

References

A Comparative Assessment of the Therapeutic Index: Pleiocarpamine Versus Standard Anticholinergics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic index of the natural alkaloid Pleiocarpamine against well-established anticholinergic drugs, atropine (B194438) and scopolamine (B1681570). The therapeutic index, a critical measure of a drug's safety, is defined as the ratio between its toxic and therapeutic doses. A higher therapeutic index indicates a wider margin of safety for clinical use.

While atropine and scopolamine have been extensively studied, providing a basis for their established therapeutic windows, data on this compound remains limited. This guide synthesizes the available preclinical data to offer a comparative perspective and highlights areas requiring further investigation to fully ascertain the therapeutic potential of this compound.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound, atropine, and scopolamine. It is important to note the significant lack of specific efficacy and toxicity data for isolated this compound, which currently precludes a direct calculation of its therapeutic index.

Table 1: Acute Toxicity Data (LD50)

CompoundAnimal ModelRoute of AdministrationLD50
This compound Data Not AvailableData Not AvailableData Not Available
Atropine RatOral500 mg/kg
MouseOral75 mg/kg
Scopolamine Data Not AvailableData Not AvailableData Not Available

LD50 (Lethal Dose, 50%) is the dose required to be lethal to 50% of the tested population.

Table 2: In Vitro Muscarinic Receptor Binding Affinity

CompoundReceptor SubtypeAssay TypeBinding Affinity (IC50 / Ki)
This compound Data Not AvailableData Not AvailableData Not Available
Atropine M1Radioligand BindingIC50: 2.22 nM
M2Radioligand BindingIC50: 4.32 nM
M3Radioligand BindingIC50: 4.16 nM
M4Radioligand BindingIC50: 2.38 nM
M5Radioligand BindingIC50: 3.39 nM
Scopolamine Muscarinic (non-selective)Radioligand BindingIC50: 55.3 nM

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (inhibition constant) is another measure of inhibitor potency.

Table 3: Toxicity Data of Plant Extracts Containing this compound

Plant ExtractAnimal ModelRoute of AdministrationLD50 of ExtractNotes
Alstonia scholaris (Total Alkaloids)MouseOral5.48 g/kgThis compound is one of many alkaloids in this extract.
Hunteria umbellata (Aqueous Seed Extract)MouseOral1000 mg/kgThe specific contribution of this compound to this toxicity is unknown.
MouseIntraperitoneal459.3 mg/kg

Disclaimer: The data in Table 3 pertains to crude plant extracts and not to isolated this compound. The observed toxicity is a result of the combined effects of all constituent alkaloids and other phytochemicals. This information is provided for context but should not be directly interpreted as the toxicity profile of this compound.

Experimental Protocols

1. Determination of Therapeutic Index (In Vivo)

The therapeutic index is classically determined from in vivo studies in animal models.

a. Determination of ED50 (Median Effective Dose):

  • Objective: To determine the dose of the anticholinergic agent that produces a desired therapeutic effect in 50% of the test population.

  • Methodology:

    • Select a relevant animal model (e.g., mouse, rat).

    • Choose a quantifiable therapeutic endpoint related to anticholinergic activity (e.g., reduction in salivation, mydriasis, or inhibition of gastrointestinal motility).

    • Administer a range of doses of the test compound to different groups of animals.

    • Measure the therapeutic effect at each dose level.

    • Plot a dose-response curve and calculate the ED50 value using appropriate statistical methods (e.g., probit analysis).

b. Determination of LD50 (Median Lethal Dose):

  • Objective: To determine the dose of the anticholinergic agent that is lethal to 50% of the test population.

  • Methodology:

    • Use the same animal model as for the ED50 determination.

    • Administer a range of doses of the test compound to different groups of animals.

    • Observe the animals for a specified period (e.g., 24-48 hours) and record mortality at each dose level.

    • Plot a dose-lethality curve and calculate the LD50 value.

c. Calculation of Therapeutic Index:

  • Formula: Therapeutic Index = LD50 / ED50

2. Assessment of Anticholinergic Activity (In Vitro Receptor Binding Assay)

This method determines the affinity of a compound for muscarinic acetylcholine (B1216132) receptors, providing an indication of its anticholinergic potency.

  • Objective: To measure the binding affinity (IC50 or Ki) of the test compound to muscarinic receptors.

  • Methodology:

    • Prepare cell membrane homogenates from a tissue source rich in muscarinic receptors (e.g., brain cortex, smooth muscle).

    • Incubate the membrane homogenates with a fixed concentration of a radiolabeled ligand that specifically binds to muscarinic receptors (e.g., [3H]-N-methylscopolamine).

    • Add increasing concentrations of the unlabeled test compound (this compound, atropine, or scopolamine) to compete with the radioligand for binding to the receptors.

    • After incubation, separate the bound and free radioligand using filtration.

    • Measure the amount of bound radioactivity using a scintillation counter.

    • Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Visualizations

Anticholinergic_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_drug Anticholinergic Drug Action ACh_storage Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_storage->ACh_release ACh ACh ACh_release->ACh M_Receptor Muscarinic Receptor ACh->M_Receptor Binds G_Protein G-Protein M_Receptor->G_Protein Effector Effector Enzymes (e.g., PLC, AC) G_Protein->Effector Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Anticholinergic This compound / Standard Anticholinergics Anticholinergic->M_Receptor Blocks

Caption: General signaling pathway of anticholinergic drugs.

Therapeutic_Index_Workflow cluster_efficacy Efficacy Determination cluster_toxicity Toxicity Determination Animal_Model_E Select Animal Model Dose_Groups_E Administer Range of Doses Animal_Model_E->Dose_Groups_E Measure_Effect Measure Therapeutic Effect Dose_Groups_E->Measure_Effect ED50_Calc Calculate ED50 Measure_Effect->ED50_Calc TI_Calc Calculate Therapeutic Index (LD50 / ED50) ED50_Calc->TI_Calc Animal_Model_T Select Animal Model Dose_Groups_T Administer Range of Doses Animal_Model_T->Dose_Groups_T Record_Mortality Record Mortality Dose_Groups_T->Record_Mortality LD50_Calc Calculate LD50 Record_Mortality->LD50_Calc LD50_Calc->TI_Calc

Caption: Experimental workflow for determining the therapeutic index.

Discussion and Conclusion

The assessment of a drug's therapeutic index is fundamental to its development and safe clinical application. For standard anticholinergics like atropine and scopolamine, decades of research have provided a wealth of data to establish their efficacy and toxicity profiles. The quantitative data presented in this guide, including LD50 values and muscarinic receptor binding affinities, offer a glimpse into their pharmacological characteristics.

The in vitro receptor binding affinity data for atropine and scopolamine indicate high potency at muscarinic receptors. The lack of similar data for this compound is a significant knowledge gap that hinders a comparative assessment of its potency.

A Comparative Guide to Bioanalytical Method Validation for Pleiocarpamine in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential bioanalytical methods for the quantitative determination of Pleiocarpamine in plasma. As a critical step in drug development, a validated bioanalytical method ensures the reliability and reproducibility of pharmacokinetic and toxicokinetic data. This document outlines key performance parameters and detailed experimental protocols for two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established industry guidelines and data from analogous small molecule alkaloids.

Method Performance Comparison

The selection of a bioanalytical method depends on the required sensitivity, selectivity, and the nature of the study. Below is a summary of expected performance characteristics for the analysis of this compound in plasma using HPLC-UV and LC-MS/MS.

ParameterHPLC-UVLC-MS/MSAcceptance Criteria (FDA/ICH)[1][2][3]
Linearity (R²) ≥ 0.995≥ 0.998≥ 0.99
Lower Limit of Quantification (LLOQ) 10 - 50 ng/mL0.1 - 1 ng/mLResponse should be at least 5 times the blank response.
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)Within ± 15% (± 20% at LLOQ)Within ± 15% of the nominal concentration (± 20% at LLOQ).
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)≤ 15% (≤ 20% at LLOQ)Relative Standard Deviation (RSD) should not exceed 15% (20% at LLOQ).
Recovery (%) 70 - 90%85 - 110%Consistent, precise, and reproducible.
Selectivity ModerateHighNo significant interfering peaks at the retention time of the analyte and internal standard.

Experimental Protocols

Detailed methodologies for sample preparation, chromatographic separation, and detection are crucial for replicating and validating a bioanalytical assay.

Sample Preparation: Protein Precipitation

A common and straightforward method for extracting small molecules from plasma is protein precipitation.[4]

  • Aliquot : Transfer 100 µL of plasma sample into a microcentrifuge tube.

  • Internal Standard : Spike with 10 µL of an appropriate internal standard (IS) working solution (e.g., a structurally similar, stable-isotope labeled compound or another alkaloid).

  • Precipitation : Add 300 µL of cold acetonitrile (B52724) (or methanol) to the plasma sample.

  • Vortex : Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation : Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the residue in 100 µL of the mobile phase.

  • Injection : Inject a portion of the reconstituted sample into the chromatographic system.

Method 1: HPLC-UV
  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient or isocratic mixture of acetonitrile and water with an additive like 0.1% formic acid to improve peak shape.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : Determined by the UV absorbance maximum of this compound.

  • Injection Volume : 20 µL.

Method 2: LC-MS/MS

This method offers higher sensitivity and selectivity, making it the preferred choice for regulated bioanalysis.[5][6]

  • Instrumentation : A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]

  • Column : UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) for faster analysis times.

  • Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate : 0.4 mL/min.

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • Detection : Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and the internal standard.

Workflow and Pathway Diagrams

Visual representations of the validation workflow and potential biological pathways are essential for clear communication in scientific research.

G start Start: Method Development selectivity Selectivity & Specificity start->selectivity linearity Linearity & Range selectivity->linearity accuracy Accuracy & Precision linearity->accuracy lloq LLOQ Determination accuracy->lloq recovery Recovery & Matrix Effect lloq->recovery stability Stability Studies recovery->stability validation Full Method Validation stability->validation routine Routine Sample Analysis validation->routine

Caption: Bioanalytical method validation workflow.

G pleio This compound receptor Target Receptor (e.g., GPCR) pleio->receptor Binds gprotein G-Protein Activation receptor->gprotein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) gprotein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces pka Protein Kinase A (PKA) second_messenger->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates targets leading to

Caption: Hypothetical signaling pathway for this compound.

References

A Comparative Analysis of the Structure-Activity Relationship of Pleiocarpamine and its Analogs in Reversing Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of the aspidofractinine-type indole (B1671886) alkaloid Pleiocarpamine and its analogs, with a focus on their potential to reverse multidrug resistance (MDR) in cancer cells. The information presented herein is intended to support further research and drug development efforts in the field of oncology.

Introduction to this compound and Multidrug Resistance

This compound is a monoterpenoid indole alkaloid found in various plant species. It belongs to the aspidofractinine (B1242310) class of alkaloids, which are characterized by a complex pentacyclic ring system. A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sublethal levels.

The reversal of MDR is a key therapeutic strategy to enhance the efficacy of existing anticancer drugs. Certain natural products, including some indole alkaloids, have been investigated for their ability to inhibit the function of these efflux pumps. This guide focuses on the potential of this compound and its structural analogs as MDR reversal agents.

Quantitative Structure-Activity Relationship (SAR) Data

CompoundStructural ModificationsBiological Activity (IC50 in µg/mL) for MDR Reversal in Vincristine-Resistant KB cells (in the presence of 0.1 µg/mL vincristine)
Kopsimaline A Specific substitutions on the aspidofractinine core (details on exact substitutions require full structural elucidation from the primary source)3.9
Kopsimaline D Different substitution pattern on the aspidofractinine core compared to Kopsimaline A (details on exact substitutions require full structural elucidation from the primary source)9.2

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the evaluation of MDR reversal agents.

1. Cell Culture and Development of Drug-Resistant Cell Lines

  • Cell Line: Human oral carcinoma (KB) cells are commonly used.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Development of Vincristine-Resistant KB Cells: A vincristine-resistant subline (KB-VCR) is established by continuous exposure of the parental KB cells to stepwise increasing concentrations of vincristine (B1662923). The resistance is confirmed by determining the IC50 value of vincristine in the resistant line compared to the parental line.

2. Cytotoxicity and MDR Reversal Assay (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Procedure:

    • Cell Seeding: KB and KB-VCR cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells/well and incubated for 24 hours.

    • Drug Treatment: Cells are treated with various concentrations of the test compounds (this compound analogs) in the presence or absence of a fixed, sub-toxic concentration of vincristine (e.g., 0.1 µg/mL for KB-VCR cells).

    • Incubation: The plates are incubated for 48-72 hours at 37°C.

    • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

    • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of a drug that inhibits cell growth by 50%, is determined from the dose-response curves. The reversal fold (RF) is calculated as the ratio of the IC50 of the anticancer drug alone to the IC50 of the anticancer drug in the presence of the MDR reversal agent.

Visualizations

The following diagrams illustrate key concepts and workflows related to the structure-activity relationship studies of this compound and its analogs.

SAR_Workflow cluster_synthesis Compound Synthesis & Isolation cluster_testing Biological Evaluation cluster_analysis Data Analysis & SAR This compound This compound (Parent Compound) Analogs Synthesis/Isolation of Analogs This compound->Analogs Structural Modification Cytotoxicity_Assay Cytotoxicity & MDR Reversal Assay (e.g., MTT) Analogs->Cytotoxicity_Assay Testing Cell_Culture Cell Culture (e.g., KB cells) MDR_Development Development of Resistant Cell Line (e.g., KB-VCR) Cell_Culture->MDR_Development MDR_Development->Cytotoxicity_Assay Data_Collection IC50 & Reversal Fold Determination Cytotoxicity_Assay->Data_Collection SAR_Analysis Structure-Activity Relationship Analysis Data_Collection->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Identification of Key Structural Features

Caption: Workflow for a typical structure-activity relationship study.

Pleiocarpamine_SAR cluster_modifications Potential Modification Sites for SAR Studies Pleiocarpamine_Structure This compound Core Structure Aromatic_Ring Aromatic Ring Substitutions (e.g., methoxy, hydroxyl) Pleiocarpamine_Structure->Aromatic_Ring Indole_Nitrogen Indole Nitrogen Alkylation/Acylation Pleiocarpamine_Structure->Indole_Nitrogen Ester_Modification Ester Group Modification (e.g., hydrolysis, amidation) Pleiocarpamine_Structure->Ester_Modification Ethylidene_Group Modification of the Ethylidene Side Chain Pleiocarpamine_Structure->Ethylidene_Group

Navigating the Murky Waters of Preclinical Data: A Comparative Guide on the Reproducibility of Pleiocarpamine's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of published data is the bedrock of scientific progress. This guide delves into the reported biological activities of Pleiocarpamine, an indole (B1671886) alkaloid with purported anticancer potential, and critically examines the availability of data to support these claims. In the absence of direct replication studies, we provide a comparative analysis with other alkaloids from the Apocynaceae family, offering a framework for evaluating the robustness of preclinical findings.

The quest for novel therapeutic agents from natural sources has identified this compound, an alkaloid found in plants of the Apocynaceae family such as Pleiocarpa pycnantha, as a compound of interest.[1][2][3] Initial reports have suggested its potential as an anticancer agent.[1] However, a thorough review of the scientific literature reveals a critical gap: a lack of independent studies to reproduce these initial findings. This absence of validation makes it challenging to ascertain the reliability and therapeutic potential of this compound.

This guide aims to provide a transparent overview of the available biological data for this compound, juxtaposed with data from other well-characterized alkaloids. By presenting the existing evidence alongside detailed experimental protocols, we equip researchers with the necessary tools to critically evaluate the current state of knowledge and to design future studies that can address the existing gaps in data reproducibility.

Quantitative Data Comparison: A Landscape with Missing Pieces

CompoundCancer Cell LineIC50 ValueReference
This compound HeLa (Cervical Cancer)Data not available
HT-29 (Colon Cancer)Data not available
MCF-7 (Breast Cancer)Data not available
Scholarisin I (from Alstonia scholaris) A549 (Lung)< 30 µM[4]
HCT-116 (Colon)< 30 µM[4]
HepG2 (Liver)< 30 µM[4]
Echitamine (from Alstonia scholaris) HeLa5.53 µg/mL[5]
HepG225 µg/mL[5]
HL60 (Leukemia)11.16 µg/mL[5]
KB (Oral)10 µg/mL[5]
MCF-729.76 µg/mL[5]
Vincristine (B1662923) MCF-77.371 nM[6]
Camptothecin MCF-70.089 µM[7]
HT-29133.5 µg/mL (nanocarrier encapsulated)[8]

Note: The absence of IC50 values for this compound underscores the preliminary nature of the current evidence and highlights the critical need for quantitative studies to validate its purported anticancer activity.

Unraveling the "How": Experimental Methodologies

To facilitate the replication and extension of research on this compound and related compounds, this section provides detailed protocols for key experiments commonly used to assess anticancer activity.

Cytotoxicity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Mechanism of Action: Apoptosis and Topoisomerase I Inhibition

Understanding how a compound induces cell death is crucial. Apoptosis (programmed cell death) is a common mechanism for anticancer drugs. Another potential target is Topoisomerase I, an enzyme involved in DNA replication and repair.

Apoptosis Assay (Annexin V Staining):

  • Cell Treatment: Treat cells with the test compound at a concentration around its IC50 value.

  • Cell Harvesting: Harvest the cells and wash them with a binding buffer.

  • Staining: Resuspend the cells in the binding buffer and add Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as propidium (B1200493) iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V will bind to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI will enter and stain necrotic or late apoptotic cells.

Topoisomerase I Inhibition Assay:

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, Topoisomerase I enzyme, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: Stop the reaction by adding a stop buffer.

  • Agarose (B213101) Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. Inhibition of the enzyme will be observed as a decrease in the amount of relaxed DNA compared to the control.

Visualizing the Workflow

To provide a clear overview of the experimental process for evaluating the cytotoxic properties of natural products, the following workflow diagram is presented.

Experimental_Workflow cluster_extraction Compound Isolation cluster_cytotoxicity Cytotoxicity Screening cluster_moa Mechanism of Action Studies plant Plant Material (Pleiocarpa pycnantha) extract Crude Extract plant->extract Extraction isolate Isolated this compound extract->isolate Chromatographic Separation treatment Treatment with this compound isolate->treatment cell_culture Cancer Cell Lines (HeLa, MCF-7, HT-29) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis Apoptosis Assay (Annexin V) ic50->apoptosis Inform subsequent experiments topoisomerase Topoisomerase I Inhibition Assay ic50->topoisomerase

Caption: Experimental workflow for the isolation and biological evaluation of this compound.

Conclusion: A Call for Rigorous Validation

The available evidence for the biological activities of this compound, particularly its anticancer potential, is currently suggestive but lacks the robust, quantitative, and independently verified data required for confident progression in drug discovery pipelines. The absence of direct reproducibility studies is a significant concern that needs to be addressed by the scientific community.

This guide highlights the critical need for:

  • Quantitative Studies: To determine the precise potency (e.g., IC50 values) of this compound against a panel of cancer cell lines and other relevant biological targets.

  • Mechanistic Investigations: To elucidate the specific molecular pathways through which this compound exerts its biological effects.

  • Independent Replication: For other laboratories to conduct and publish studies that either confirm or challenge the initial findings.

By fostering a culture of transparency and rigorous validation, the scientific community can build a more reliable foundation for the development of novel therapeutics from promising natural products like this compound. Researchers are encouraged to utilize the provided protocols to contribute to this essential validation process.

References

Safety Operating Guide

Navigating the Disposal of Pleiocarpamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While specific public data on the disposal of Pleiocarpamine is limited, this guide provides a procedural framework based on established best practices for the management of hazardous chemical waste. Adherence to these general principles, in conjunction with institutional and regulatory guidelines, is paramount for ensuring a safe and compliant disposal process.

Immediate Safety and Logistical Information

The absence of a specific, publicly available Safety Data Sheet (SDS) for this compound necessitates a cautious approach to its handling and disposal. In such cases, the compound should be treated as a hazardous substance. The following procedural steps are recommended:

  • Consult a Qualified Professional: Before initiating any disposal procedures, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a qualified hazardous waste management professional. They can provide guidance based on the known properties of similar compounds and ensure compliance with all applicable regulations.

  • Secure and Label the Waste:

    • This compound waste should be stored in a designated, well-ventilated, and secure area, away from incompatible materials.

    • The waste container must be clearly labeled with the chemical name ("this compound Waste"), the approximate quantity, and a hazardous waste symbol.

  • Engage a Licensed Waste Disposal Contractor: The disposal of hazardous chemical waste must be handled by a licensed and reputable contractor. Your EHS department can provide a list of approved vendors.

  • Documentation: Maintain a detailed record of the waste, including the date of generation, quantity, and the name of the individual responsible. This documentation is crucial for regulatory compliance.

Operational and Disposal Plan

A comprehensive disposal plan for a research chemical with limited specific information should follow a conservative and safety-focused workflow.

cluster_assessment Initial Assessment cluster_procedure Disposal Procedure start This compound Waste Generated check_sds Attempt to Locate Supplier-Specific SDS start->check_sds sds_found SDS with Disposal Info Found check_sds->sds_found Yes sds_not_found SDS Lacks Disposal Info or is Unavailable check_sds->sds_not_found No consult_ehs Consult Environmental Health & Safety (EHS) sds_found->consult_ehs Follow SDS Guidelines treat_as_hazardous Treat as Hazardous Waste sds_not_found->treat_as_hazardous treat_as_hazardous->consult_ehs segregate_label Segregate and Label Waste Container consult_ehs->segregate_label licensed_vendor Arrange for Pickup by Licensed Waste Vendor segregate_label->licensed_vendor document Complete Waste Manifest and Documentation licensed_vendor->document end Disposal Complete document->end

This compound Disposal Workflow

Data Presentation and Experimental Protocols

Currently, there is no publicly available quantitative data regarding disposal limits or specific experimental protocols for the neutralization or disposal of this compound. Research and drug development professionals should not attempt to neutralize or dispose of this compound through chemical means without explicit, validated protocols and the guidance of a safety professional. The recommended approach is to transfer the waste to a facility equipped to handle such materials.

Essential Safety and Logistical Information for Handling Pleiocarpamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling Pleiocarpamine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is based on the known properties of related indole (B1671886) alkaloids and general best practices for handling potent chemical compounds. This compound is a monoterpenoid indole alkaloid, and compounds in this class can exhibit significant biological activity.[1] Therefore, cautious handling is paramount.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a full-face shield should be worn to protect against splashes and airborne particles.[2]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[2] Always inspect gloves for any signs of damage before use and dispose of them properly after handling the compound.
Body Protection A lab coat or a chemical-resistant apron is necessary to protect personal clothing from contamination.[2] For operations with a higher risk of splashing or aerosol generation, chemical-resistant coveralls are recommended.[2]
Respiratory Protection For handling small quantities in a well-ventilated area, respiratory protection may not be necessary. However, if there is a potential for generating dust or aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.[2]

Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound is critical to minimize risk. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling and Use Phase cluster_decon Decontamination Phase cluster_disposal Waste Disposal Phase prep Preparation handling Handling and Use decontamination Decontamination disposal Waste Disposal ppe Don Appropriate PPE ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation gather Gather All Necessary Materials ventilation->gather weigh Weigh Compound Carefully gather->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experimental Procedures dissolve->experiment clean_glassware Clean Contaminated Glassware experiment->clean_glassware clean_surfaces Wipe Down Work Surfaces clean_glassware->clean_surfaces remove_ppe Remove PPE Correctly clean_surfaces->remove_ppe solid_waste Dispose of Solid Waste remove_ppe->solid_waste liquid_waste Dispose of Liquid Waste solid_waste->liquid_waste sharps_waste Dispose of Sharps liquid_waste->sharps_waste

Caption: Workflow for the safe handling of this compound.

Procedural Guidance

1. Preparation:

  • Don Appropriate PPE: Before entering the designated handling area, put on all required personal protective equipment as outlined in the table above.

  • Ensure Proper Ventilation: All handling of solid this compound and its concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Gather Materials: Collect all necessary equipment, solvents, and reagents before starting the experiment to avoid leaving the designated area unnecessarily.

2. Handling and Use:

  • Weighing: When weighing the solid compound, use a draft shield or perform the task in a fume hood to prevent the dispersal of fine particles.

  • Dissolving: Add solvents slowly to the solid to avoid splashing. Ensure the vessel is appropriately sized for the volume of liquid.

  • Experimental Procedures: Conduct all experimental steps within the fume hood. Avoid direct contact with the substance.

3. Decontamination:

  • Glassware: Contaminated glassware should be rinsed with an appropriate solvent to remove residual this compound, and then washed according to standard laboratory procedures.

  • Work Surfaces: Clean all potentially contaminated surfaces with a suitable solvent and then a cleaning agent.

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last and disposed of immediately.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste contaminated with this compound, including disposable gloves, weigh boats, and paper towels, should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of this compound solutions down the drain.

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations for hazardous chemical waste.

References

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